Product packaging for Allosamidin(Cat. No.:CAS No. 103782-08-7)

Allosamidin

货号: B1666888
CAS 编号: 103782-08-7
分子量: 622.6 g/mol
InChI 键: MDWNFWDBQGOKNZ-XYUDZHFQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Allosamidin exhibits extremely potent inhibitory activity against chitinases from a number of sources, particularly from Candida albicans, and can be utilized as potent antifungal agent.
This compound has been reported in Streptomyces, Streptomyces halstedii, and Streptomyces griseus with data available.
Anti-Asthmatic

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H42N4O14 B1666888 Allosamidin CAS No. 103782-08-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N4O14/c1-8(33)26-14-17(36)16(35)11(6-31)39-23(14)42-22-12(7-32)40-24(15(19(22)38)27-9(2)34)41-21-10(5-30)20-13(18(21)37)28-25(43-20)29(3)4/h10-24,30-32,35-38H,5-7H2,1-4H3,(H,26,33)(H,27,34)/t10-,11+,12+,13+,14+,15+,16+,17-,18+,19-,20-,21+,22+,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWNFWDBQGOKNZ-XYUDZHFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(C4C(C3O)N=C(O4)N(C)C)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@@H]2O)NC(=O)C)O[C@@H]3[C@H]([C@H]4[C@@H]([C@H]3O)N=C(O4)N(C)C)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N4O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883122
Record name Allosamidin
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Molecular Weight

622.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103782-08-7
Record name Allosamidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103782087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allosamidin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04628
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Allosamidin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLOSAMIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UDJ46528K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Allosamidin: A Technical Guide to the Specific Inhibition of Family-18 Chitinases

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of allosamidin, a potent and highly specific inhibitor of family-18 glycoside hydrolase chitinases. It covers the mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its applications in research and development.

Introduction to Chitin and Chitinases

Chitin is a linear polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc) and is the second most abundant polysaccharide in nature after cellulose.[1][2] It serves as a primary structural component in the exoskeletons of arthropods, the cell walls of fungi, and the eggshells of nematodes.[2][3][4] The synthesis and degradation of chitin are critical for the growth, development, and viability of these organisms.[1][5]

Enzymes that hydrolyze chitin, known as chitinases (EC 3.2.1.14), are ubiquitous and play vital roles in processes such as fungal cell wall remodeling, insect molting (ecdysis), and nutrition in bacteria.[4][6][7][8] Based on amino acid sequence similarities, chitinases are primarily classified into glycoside hydrolase (GH) families 18 and 19.[2][5] Family-18 chitinases are found across bacteria, fungi, insects, and mammals, whereas family-19 chitinases are predominantly found in plants.[1][2] Due to their essential roles, chitinases are significant targets for the development of selective insecticides, fungicides, and potential therapeutics for human diseases.[1][9][10]

This compound: Profile of a Specific Inhibitor

This compound is a pseudotrisaccharide secondary metabolite first isolated from Streptomyces species.[1][11] It is recognized as one of the most potent and specific inhibitors of family-18 chitinases.[12][13]

Chemical Structure and Mechanism of Action

This compound consists of two N-acetylallosamine units linked to a unique cyclopentanoid aminocyclitol derivative called allosamizoline.[1] Its structure mimics the natural chitin substrate.[1]

Family-18 chitinases catalyze chitin hydrolysis via a substrate-assisted mechanism , which proceeds through a key oxazolinium ion intermediate and results in the retention of the anomeric configuration (β→β).[1][5][10] The allosamizoline moiety of this compound is a stable structural mimic of this highly reactive intermediate.[1][14] By binding tightly and competitively to the enzyme's catalytic center, this compound effectively blocks substrate access and prevents hydrolysis.[1][15] This mechanism also explains its high specificity; family-19 chitinases utilize a different, inverting mechanism and are not inhibited by this compound.[1][5]

G cluster_0 Family-18 Chitinase Catalysis cluster_1 Inhibition by this compound Enzyme Enzyme Active Site (Glu - Proton Donor) Intermediate Oxazolinium Ion Intermediate (Transient) Enzyme->Intermediate Catalysis Chitin Chitin Substrate (-1 Sugar) Chitin->Intermediate Substrate-Assisted Nucleophilic Attack Product Hydrolyzed Product Intermediate->Product Enzyme_Inhib Enzyme Active Site Inhibited_Complex Stable Inhibited Complex (No Hydrolysis) Enzyme_Inhib->Inhibited_Complex Competitive Binding This compound This compound (Allosamizoline Moiety) This compound->Inhibited_Complex Mimics Intermediate

Caption: Mechanism of this compound inhibition via transition-state mimicry.

Biological Functions of Target Family-18 Chitinases

This compound's utility as a research tool stems from its ability to specifically probe the function of family-18 chitinases in diverse biological contexts.

  • Insects: Chitinases are indispensable for molting, where they digest the chitin from the old cuticle, allowing the insect to grow.[7][16] Inhibition by this compound disrupts this process, leading to molting failure and mortality, highlighting its potential as an insecticide.[5][9]

  • Fungi: In fungi, chitinases are involved in cell wall morphogenesis, including hyphal growth, branching, and cell separation.[1][5] this compound can interfere with these processes, suggesting its potential as an antifungal agent.[9]

  • Mammals: Mammals possess enzymatically active chitinases (e.g., chitotriosidase and acidic mammalian chitinase, AMCase) and chitinase-like proteins. These are implicated in the immune response to chitin-containing pathogens and in the pathophysiology of inflammatory and allergic diseases like asthma.[3][6][17] this compound's ability to inhibit AMCase has demonstrated anti-asthmatic activity in animal models.[1][17]

Quantitative Inhibitory Activity

This compound exhibits potent inhibitory activity against a wide range of family-18 chitinases, with IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values often in the nanomolar to low-micromolar range.

Enzyme Source OrganismEnzyme NameInhibition ParameterValueReference(s)
Candida albicans (Fungus)ChitinaseIC500.3 µM[15]
Ki0.23 µM[15]
Lucilia cuprina (Blowfly)ChitinaseIC50 (at 37°C)2.3 nM[12]
IC50 (at 20°C)0.4 nM[12]
Bombyx mori (Silkworm)Larval MoltingEI50*2 µ g/larva [9]
Aspergillus fumigatus (Fungus)ChiA1IC50128 µM[18]
Serratia marcescens (Bacteria)ChiBKd0.16 µM (pH 6.0)[19]
Kd0.03 µM (pH 8.5)[19]

EI50: 50% molting inhibition dose.

Experimental Protocols

Characterizing the inhibitory effect of this compound involves a series of standardized biochemical assays.

Protocol 1: Fluorometric Chitinase Activity Assay

This is a highly sensitive method for measuring chitinase activity.

  • Principle: The assay uses a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside (4-MUTC), which is non-fluorescent. Chitinase cleaves the substrate, releasing the highly fluorescent product 4-methylumbelliferone (4MU).[6][20][21] The rate of fluorescence increase is directly proportional to enzyme activity.

  • Reagents:

    • Purified chitinase enzyme

    • Assay Buffer: e.g., 200 mM Potassium Phosphate Buffer, pH 6.0.

    • Substrate Stock: 4-MUTC dissolved in DMSO.

    • Stop Solution: 1 M Na2CO3 or other high pH buffer to maximize 4MU fluorescence.[21]

    • 4MU Standard: For generating a standard curve.

  • Procedure:

    • Prepare reaction mixtures in a 96-well black microplate. Add assay buffer and enzyme solution.

    • Initiate the reaction by adding the 4-MUTC substrate.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes).[6][21]

    • Stop the reaction by adding the Stop Solution.

    • Measure fluorescence using a microplate reader with excitation at ~360 nm and emission at ~450 nm.[6]

    • Calculate the amount of 4MU produced by comparing the readings to a 4MU standard curve.

Protocol 2: Determination of IC50 Value
  • Principle: The chitinase activity assay is performed in the presence of serially diluted concentrations of this compound to determine the concentration required for 50% inhibition.

  • Procedure:

    • Set up the fluorometric assay as described in Protocol 5.1.

    • To each reaction well (except for the no-inhibitor control), add a different concentration of this compound. A typical range might be from 0.1 nM to 10 µM.

    • Initiate the reaction with the substrate and incubate as before.

    • Measure fluorescence and calculate the percentage of enzyme activity remaining at each inhibitor concentration relative to the control.

    • Plot percent inhibition versus the log of the this compound concentration.

    • Fit the data using a four-parameter logistic dose-response model to determine the IC50 value.[18]

Protocol 3: Kinetic Analysis for Mode of Inhibition
  • Principle: To confirm the mode of inhibition (e.g., competitive), enzyme kinetics are measured at varying substrate concentrations in the presence and absence of the inhibitor.

  • Procedure:

    • Perform the activity assay (Protocol 5.1) with a range of substrate (4-MUTC) concentrations.

    • Repeat the entire experiment in the presence of a fixed, sub-saturating concentration of this compound (e.g., at or near its Ki value).

    • Measure the initial reaction velocities (v) for each substrate concentration ([S]) under both conditions.

  • Data Analysis:

    • Generate a Lineweaver-Burk plot by plotting 1/v versus 1/[S].

    • Analyze the resulting plot. For competitive inhibition, the lines representing the inhibited and uninhibited reactions will intersect on the y-axis, but have different x-intercepts and slopes.[15][22]

    • The inhibition constant (Ki) can be calculated from the change in the apparent Km (Michaelis constant) derived from these plots.

G cluster_workflow Workflow for this compound Characterization Prep Enzyme Preparation (Purification/Lysate) Assay Protocol 1: Chitinase Activity Assay (Fluorometric) Prep->Assay IC50 Protocol 2: IC50 Determination (Dose-Response) Assay->IC50 Add Inhibitor Concentration Gradient Kinetics Protocol 3: Kinetic Analysis (Lineweaver-Burk Plot) Assay->Kinetics Vary Substrate Concentration +/- Inhibitor Result Characterization Complete: Potency (IC50) & Mechanism (Ki, Competitive) IC50->Result Kinetics->Result

Caption: Standard experimental workflow for characterizing a chitinase inhibitor.

Applications and Future Directions

This compound remains a cornerstone tool in glycobiology and has significant potential in applied sciences.

  • Research: It is invaluable for elucidating the physiological roles of family-18 chitinases in various biological systems, from insect development to mammalian immunology.[1]

  • Agriculture: Its potent insecticidal and antifungal properties make it a lead compound for developing novel, highly selective crop protection agents.[1][9][23]

  • Medicine: Inhibition of mammalian chitinases by this compound and its derivatives presents a promising therapeutic strategy for treating Th2-mediated inflammatory diseases such as asthma.[1][17][24]

Future research will likely focus on synthesizing this compound analogues with improved pharmacokinetic properties for therapeutic use and exploring its synergistic effects with other pest control agents.

G cluster_pathway Disruption of Insect Molting Pathway by this compound Hormone Hormonal Signal (e.g., Ecdysone) Apolysis Apolysis (Separation of Old Cuticle) Hormone->Apolysis Chitinase_Prod Chitinase (Family-18) Production & Secretion Apolysis->Chitinase_Prod Degradation Digestion of Old Endocuticle Chitin Chitinase_Prod->Degradation Block INHIBITION Chitinase_Prod->Block Ecdysis Successful Molting (Ecdysis) Degradation->Ecdysis This compound This compound This compound->Block Failure Molting Failure & Mortality Block->Failure

Caption: this compound blocks the insect molting pathway by inhibiting chitinase.

References

Allosamidin: A Technical Guide to its Insecticidal and Antifungal Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allosamidin, a pseudotrisaccharide isolated from Streptomyces species, is a potent and specific inhibitor of family 18 chitinases. Chitin, an essential structural component of insect exoskeletons and fungal cell walls, presents a selective target for the development of novel control agents. This technical guide provides an in-depth analysis of the insecticidal and antifungal properties of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visualization of the relevant biological pathways.

Mechanism of Action

This compound functions as a competitive inhibitor of family 18 chitinases.[1][2] Its unique structure, particularly the allosamizoline moiety, mimics the oxazolium ion intermediate formed during the enzymatic hydrolysis of chitin.[2][3] This mimicry allows this compound to bind tightly to the active site of the enzyme, preventing the breakdown of chitin.[2][3]

Inhibition of Chitinase

The inhibitory action of this compound is highly specific to family 18 chitinases, with no reported activity against family 19 chitinases.[2][3] This specificity is attributed to the different catalytic mechanisms employed by the two enzyme families.[2][3]

Mechanism of this compound's inhibitory action on family 18 chitinase.

Insecticidal Properties

The primary insecticidal effect of this compound stems from its disruption of the molting process, or ecdysis.[4][5][6] Chitinases are crucial for the degradation of the old cuticle, allowing the insect to shed its exoskeleton and grow.[7] By inhibiting these enzymes, this compound prevents the breakdown of the old cuticle, leading to molting failure and subsequent mortality.[4][5][6]

Quantitative Insecticidal Data

The following table summarizes the quantitative data on the insecticidal efficacy of this compound against various insect species.

Target OrganismAssay TypeParameterValueReference(s)
Bombyx mori (Silkworm)In vivo (injection)EI50 (50% Ecdysis Inhibition)2 µ g/larva [4][6]
Leucania separata (Armyworm)In vivo (injection)EI50 (50% Ecdysis Inhibition)4 µ g/larva [4][6]
Lucilia cuprina (Blowfly)In vitro (chitinase inhibition)IC50 (50% Inhibitory Concentration)2.3 nM (at 37°C)[3]
Lucilia cuprina (Blowfly)In vitro (chitinase inhibition)IC50 (50% Inhibitory Concentration)0.4 nM (at 20°C)[3]
Signaling Pathway in Insect Molting

Insect molting is a complex process regulated by a cascade of hormones. The inhibition of chitinase by this compound disrupts the final enzymatic step of this pathway.

Brain Brain Prothoracic_Gland Prothoracic Gland Brain->Prothoracic_Gland PTTH Ecdysone Ecdysone Prothoracic_Gland->Ecdysone 20E 20-Hydroxyecdysone (Active Molting Hormone) Ecdysone->20E Conversion in peripheral tissues Epidermal_Cells Epidermal Cells 20E->Epidermal_Cells Stimulates Chitinase_Production Chitinase Production Epidermal_Cells->Chitinase_Production Chitinase Chitinase Chitinase_Production->Chitinase Old_Cuticle Old Cuticle Degradation Degradation of Old Cuticle Old_Cuticle->Degradation Chitinase->Old_Cuticle Acts on Molting Molting Degradation->Molting This compound This compound This compound->Chitinase Inhibits

Hormonal regulation of insect molting and the point of this compound intervention.

Antifungal Properties

The role of this compound as a broad-spectrum antifungal agent is more nuanced. While it effectively inhibits fungal family 18 chitinases, which are involved in cell wall remodeling, hyphal growth, and cell separation, the impact on overall fungal viability can vary.[1][2]

Some studies have reported a weak fungistatic effect on certain filamentous fungi and a more pronounced inhibition of cell division in yeasts.[1] However, a critical effect on the growth of many fungal species has not been consistently observed.[1]

Quantitative Antifungal Data

The following table presents available quantitative data on the antifungal efficacy of this compound.

Target OrganismAssay TypeParameterValueReference(s)
Candida albicansIn vitro (chitinase inhibition)IC50 (50% Inhibitory Concentration)0.3 µM[8]
Fungal Cell Wall Integrity Pathway

The fungal cell wall is a dynamic structure that is constantly remodeled, particularly in response to stress. The Cell Wall Integrity (CWI) pathway is a key signaling cascade that regulates the synthesis of cell wall components, including chitin. Chitinases are involved in the subsequent modification and remodeling of the cell wall. This compound's inhibition of these enzymes can interfere with this crucial process.

Cell_Wall_Stress Cell Wall Stress (e.g., antifungal drugs, osmotic shock) Surface_Sensors Surface Sensors (e.g., Wsc1, Mid2) Cell_Wall_Stress->Surface_Sensors Rho1_GTPase Rho1-GTPase Surface_Sensors->Rho1_GTPase Activate PKC1 Protein Kinase C1 (Pkc1) Rho1_GTPase->PKC1 MAPK_Cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Mkc1) PKC1->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1) MAPK_Cascade->Transcription_Factors Cell_Wall_Synthesis_Genes Cell Wall Synthesis Genes (including Chitin Synthases) Transcription_Factors->Cell_Wall_Synthesis_Genes Activate Chitin_Synthesis Increased Chitin Synthesis Cell_Wall_Synthesis_Genes->Chitin_Synthesis Cell_Wall_Remodeling Cell Wall Remodeling Chitin_Synthesis->Cell_Wall_Remodeling Cell_Integrity Maintained Cell Integrity Cell_Wall_Remodeling->Cell_Integrity Chitinases Chitinases Chitinases->Cell_Wall_Remodeling Participate in This compound This compound This compound->Chitinases Inhibit

Fungal Cell Wall Integrity (CWI) pathway and the role of chitinases in cell wall remodeling.

Experimental Protocols

In Vitro Chitinase Inhibition Assay (Colorimetric)

This protocol provides a general method for determining the inhibitory effect of this compound on chitinase activity using a colorimetric substrate.

Materials:

  • Purified family 18 chitinase

  • This compound

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) or other suitable chromogenic substrate

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)

  • Stop solution (e.g., 0.2 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add a fixed amount of chitinase solution to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

  • Initiate the reaction by adding the chromogenic substrate (pNP-GlcNAc) to each well.

  • Incubate the reaction for a specific time (e.g., 30 minutes) at the optimal temperature.

  • Stop the reaction by adding the stop solution to each well. The stop solution will also induce color development of the released p-nitrophenol.

  • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo Insecticidal Bioassay (Injection)

This protocol outlines a standard procedure for assessing the insecticidal activity of this compound by injection.

Materials:

  • Test insects of a uniform developmental stage (e.g., last instar larvae)

  • This compound dissolved in a suitable solvent (e.g., sterile insect saline)

  • Microinjection apparatus

  • Rearing containers with appropriate diet and environmental conditions

Procedure:

  • Prepare a range of concentrations of this compound solution.

  • Immobilize the insects (e.g., by chilling).

  • Using a microinjection apparatus, inject a precise volume of the this compound solution into the hemocoel of each insect.

  • A control group should be injected with the solvent alone.

  • Place the treated insects in individual rearing containers with food and maintain them under controlled conditions (temperature, humidity, photoperiod).

  • Monitor the insects daily for molting success and mortality over a period that includes the expected time of the next molt.

  • Record the number of insects that fail to molt properly and the number of mortalities at each concentration.

  • Calculate the percentage of ecdysis inhibition and/or mortality for each treatment group.

  • Determine the EI50 (or LC50) value using appropriate statistical methods (e.g., probit analysis).

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

Materials:

  • Fungal isolate

  • This compound

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Inoculum preparation materials (hemocytometer or spectrophotometer)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium.

  • Perform serial two-fold dilutions of this compound in the 96-well microplate containing the broth medium.

  • Prepare a standardized fungal inoculum suspension according to established protocols (e.g., CLSI M27-A3 for yeasts). The final inoculum concentration should be in the range of 0.5-2.5 x 10^3 cells/mL.

  • Inoculate each well (except for a sterility control well) with the fungal suspension.

  • Include a growth control well containing the fungal inoculum but no this compound.

  • Incubate the microplate at the optimal growth temperature for the fungus (e.g., 35°C for Candida albicans) for a specified period (e.g., 24-48 hours).

  • Determine the MIC visually or spectrophotometrically as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion

This compound demonstrates significant potential as a highly specific insecticidal agent due to its potent inhibition of chitinases, which are essential for insect molting. Its application as a broad-spectrum antifungal agent is less certain and appears to be species-dependent. The detailed methodologies and pathway analyses provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the utility of this compound and other chitinase inhibitors as novel pest and pathogen control agents. Further research is warranted to fully elucidate its antifungal spectrum and to explore its potential in synergistic combinations with other antimicrobial compounds.

References

The Allosamidin Biosynthesis Pathway in Streptomyces Species: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allosamidin, a pseudotrisaccharide secondary metabolite produced by Streptomyces species, is a potent inhibitor of family 18 chitinases. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. While the complete enzymatic pathway and its corresponding gene cluster have not yet been fully elucidated in the scientific literature, this document synthesizes the available data on its precursors, key intermediates, and the well-documented role of this compound in regulating chitinase production in its host organism. This guide also presents known quantitative data and outlines the general experimental approaches used to study this fascinating biosynthetic pathway, offering a valuable resource for researchers in natural product biosynthesis, drug discovery, and microbial genetics.

Introduction

Streptomyces, a genus of Gram-positive bacteria, are renowned for their prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. This compound, first isolated from Streptomyces sp. AJ9463, is a notable example of these bioactive compounds.[1] It possesses a unique structure consisting of two N-acetyl-D-allosamine units and a novel aminocyclitol derivative, allosamizoline.[1] Its potent and specific inhibition of family 18 chitinases has made it an invaluable tool in studying the physiological roles of these enzymes and a potential lead compound for the development of antifungal and anti-parasitic agents, as well as therapeutics for inflammatory diseases such as asthma.

Understanding the biosynthesis of this compound is crucial for several reasons. It can pave the way for the bioengineering of Streptomyces strains to enhance production yields, facilitate the generation of novel this compound analogs with improved therapeutic properties through synthetic biology approaches, and provide deeper insights into the intricate regulatory networks governing secondary metabolism in these important microorganisms. This guide aims to consolidate the current knowledge on the this compound biosynthetic pathway, highlighting both what is known and the existing gaps in our understanding.

The this compound Biosynthetic Pathway: Precursor Feeding Studies

To date, the elucidation of the this compound biosynthetic pathway has primarily relied on precursor feeding experiments using isotopically labeled compounds. These studies have successfully identified the primary metabolic building blocks that contribute to the complex structure of this compound.

Origins of the Carbon and Nitrogen Backbones

Feeding studies with ¹³C- and ¹⁵N-labeled precursors have revealed that the fundamental skeletons of both the N-acetyl-D-allosamine and the allosamizoline moieties are derived from D-glucosamine .[2] This indicates that the biosynthesis of this compound is closely linked to the central carbohydrate metabolism of the Streptomyces cell.

Assembly of the Allosamizoline Ring

The unique dimethylaminooxazoline ring of the allosamizoline moiety is assembled from two distinct precursors. The dimethylamino group is sourced from the methyl group of L-methionine , a common methyl donor in biological systems. The carbon and nitrogen atoms of the oxazoline ring itself are derived from the guanidino group of L-arginine .[2]

Late-Stage Methylation

Further insights into the biosynthetic sequence have been gained through the study of this compound analogs also produced by Streptomyces sp. AJ9463. Demethylthis compound, which lacks one of the methyl groups on the allosamizoline ring, has been identified as a direct precursor to this compound. In contrast, didemethylthis compound is not incorporated into this compound, suggesting a specific order of methylation events.

The proposed logic is that one of the N-methyl groups is installed before the formation of the aminooxazoline ring, followed by the cyclization, and finally the second N-methylation to yield the mature this compound.

Below is a diagram illustrating the precursor-product relationships in the biosynthesis of this compound.

Allosamidin_Precursors D_Glucosamine D-Glucosamine N_Acetyl_D_allosamine N-Acetyl-D-allosamine moieties D_Glucosamine->N_Acetyl_D_allosamine Allosamizoline_skeleton Allosamizoline skeleton D_Glucosamine->Allosamizoline_skeleton L_Methionine L-Methionine Dimethylaminooxazoline_ring Dimethylaminooxazoline ring L_Methionine->Dimethylaminooxazoline_ring L_Arginine L-Arginine L_Arginine->Dimethylaminooxazoline_ring Demethylthis compound Demethylthis compound N_Acetyl_D_allosamine->Demethylthis compound Allosamizoline_skeleton->Demethylthis compound Dimethylaminooxazoline_ring->Demethylthis compound This compound This compound Demethylthis compound->this compound

Figure 1. Precursor incorporation into the this compound structure.

Quantitative Data on this compound Production

Quantitative data on the biosynthesis of this compound is sparse in the literature. However, studies on its role as a signaling molecule have provided some insights into its production levels.

ParameterValueStreptomyces StrainReference
This compound Concentration in Culture Broth< 1.0 µMThis compound-producing strains[1]

This low concentration suggests that this compound may function as a signaling molecule at physiologically relevant nanomolar to micromolar concentrations, rather than as a bulk-produced antibiotic.[1]

Experimental Protocols: A General Approach for Precursor Feeding Studies

Objective: To determine the metabolic origin of atoms in a secondary metabolite.

General Workflow:

  • Cultivation of Streptomyces: The producing strain (e.g., Streptomyces sp. AJ9463) is cultured in a defined minimal medium to ensure that the labeled precursor is the primary source of the nutrient of interest.

  • Introduction of Labeled Precursor: A sterile solution of the isotopically labeled precursor (e.g., ¹³C-glucose, ¹⁵N-glucosamine, [¹³C-methyl]-L-methionine) is added to the culture at a specific growth phase, often during early to mid-exponential phase when secondary metabolism is being initiated.

  • Continued Incubation: The culture is incubated for a further period to allow for the uptake and incorporation of the labeled precursor into the target metabolite.

  • Extraction of the Metabolite: The mycelium and/or culture broth are harvested, and the target metabolite (this compound) is extracted using appropriate solvents and chromatographic techniques.

  • Purification: The extracted metabolite is purified to homogeneity, typically using high-performance liquid chromatography (HPLC).

  • Structural Analysis: The purified, labeled metabolite is analyzed by nuclear magnetic resonance (NMR) spectroscopy (for ¹³C) and/or mass spectrometry (MS) to determine the position and extent of isotope incorporation.

Below is a generalized workflow diagram for a precursor feeding experiment.

Precursor_Feeding_Workflow Start Start Cultivate Cultivate Streptomyces in defined medium Start->Cultivate Add_Precursor Add isotopically labeled precursor Cultivate->Add_Precursor Incubate Incubate for incorporation Add_Precursor->Incubate Extract Extract this compound Incubate->Extract Purify Purify by HPLC Extract->Purify Analyze Analyze by NMR/MS Purify->Analyze End End Analyze->End

Figure 2. Generalized workflow for precursor feeding experiments.

Regulation of this compound Biosynthesis: An Uncharted Territory

While the regulatory role of this compound on chitinase production is well-documented, the regulation of the this compound biosynthetic pathway itself remains largely unknown. In many Streptomyces species, the biosynthesis of secondary metabolites is controlled by a complex hierarchy of regulatory genes, often including pathway-specific regulators located within the biosynthetic gene cluster. The identification of the this compound gene cluster will be a critical step in unraveling the mechanisms that govern its production.

This compound as a Signaling Molecule: A Well-Defined Regulatory Role

In a fascinating example of autoregulation and metabolic crosstalk, this compound acts as a signaling molecule to enhance the production of chitinase in its producing strain, Streptomyces sp. AJ9463.[3][4] This regulatory circuit is believed to provide the organism with a competitive advantage in chitin-rich environments like soil.

The mechanism involves a two-component regulatory system, typically consisting of a sensor kinase and a response regulator. In the presence of chitin degradation products, this compound is released from the mycelia and is thought to interact with this two-component system, leading to the transcriptional activation of chitinase genes.[1][3] This positive feedback loop ensures a robust response to the presence of chitin, a key nutrient source.

The signaling pathway for this compound-mediated chitinase induction is depicted below.

Allosamidin_Signaling_Pathway Chitin Chitin in environment Chitin_Degradation Basal chitinase activity degrades chitin Chitin->Chitin_Degradation GlcNAc2 N,N'-diacetylchitobiose ((GlcNAc)₂) Chitin_Degradation->GlcNAc2 Allosamidin_Release This compound released from mycelia GlcNAc2->Allosamidin_Release Two_Component_System Two-Component Regulatory System (Sensor Kinase & Response Regulator) Allosamidin_Release->Two_Component_System this compound Chitinase_Gene_Activation Transcriptional activation of chitinase gene Two_Component_System->Chitinase_Gene_Activation Chitinase_Production Increased chitinase production Chitinase_Gene_Activation->Chitinase_Production Chitinase_Production->Chitin_Degradation more degradation Positive_Feedback Positive Feedback

Figure 3. Signaling pathway of this compound-induced chitinase production.

Future Directions and Conclusion

The biosynthesis of this compound in Streptomyces presents a compelling area for future research. The foremost priority is the identification and characterization of the this compound biosynthetic gene cluster. Modern genome mining techniques, coupled with comparative genomics of this compound-producing and non-producing Streptomyces strains, are powerful approaches that could lead to the discovery of this elusive gene cluster.

Once the gene cluster is identified, a combination of gene knockout studies, heterologous expression of the pathway in a model Streptomyces host, and in vitro characterization of the biosynthetic enzymes will be essential to fully delineate the enzymatic steps and intermediates of the pathway. This knowledge will not only satisfy a fundamental scientific curiosity but also unlock the potential for the rational engineering of this compound biosynthesis for therapeutic and biotechnological applications.

References

Allosamidin's Impact on Fungal Cell Wall Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fungal cell wall, a dynamic and essential organelle, presents a prime target for antifungal therapeutic development. Its primary structural components, chitin and β-glucans, are synthesized and remodeled by a suite of enzymes, including chitinases. Allosamidin, a pseudotrisaccharide natural product, is a potent and specific inhibitor of family 18 chitinases.[1] This technical guide provides an in-depth analysis of the effects of this compound on fungal cell wall degradation, offering quantitative data on its inhibitory activity, detailed experimental protocols to assess its impact, and a review of the downstream cellular signaling consequences, particularly in relation to the Cell Wall Integrity (CWI) pathway.

Introduction: The Fungal Cell Wall and the Role of Chitinases

The fungal cell wall is a complex extracellular matrix primarily composed of chitin, β-(1,3)-glucan, β-(1,6)-glucan, and mannoproteins.[2] This structure is crucial for maintaining cell shape, providing osmotic protection, and mediating interactions with the environment.[2] Chitin, a polymer of β-1,4-linked N-acetylglucosamine, is a key structural component that confers rigidity to the cell wall.[3]

The synthesis and remodeling of the cell wall are dynamic processes, particularly during cell growth, division, and morphogenesis.[4] Chitinases (EC 3.2.1.14), enzymes that hydrolyze the glycosidic bonds in chitin, play a critical role in these processes, facilitating cell wall plasticity.[4] In pathogenic fungi, chitinases are also implicated in virulence and host-pathogen interactions. Given their importance in fungal physiology and their absence in mammals, chitinases are an attractive target for the development of novel antifungal agents.[5]

This compound: A Potent Family 18 Chitinase Inhibitor

This compound is a secondary metabolite produced by Streptomyces species that acts as a potent competitive inhibitor of family 18 chitinases.[1][6] Its structure mimics the oxazolinium ion intermediate formed during chitin hydrolysis, allowing it to bind tightly to the active site of these enzymes.[6]

Quantitative Data on Chitinase Inhibition

The inhibitory potency of this compound against fungal chitinases varies between species. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this potency. Below is a summary of reported IC50 values for this compound against various fungal chitinases.

Fungal SpeciesChitinase TargetIC50 (µM)Reference
Candida albicansTotal Chitinase0.3[7]
Aspergillus fumigatusAfChiA1128[8]
Various FungiFamily 18 Chitinases0.01 - 70[1]

Experimental Protocols for Assessing this compound's Effects

A variety of experimental approaches can be employed to investigate the impact of this compound on fungal cell wall degradation and integrity.

In Vitro Chitinase Inhibition Assay (Fluorometric)

This protocol details a sensitive method for measuring the inhibition of fungal chitinase activity by this compound using a fluorogenic substrate.

Materials:

  • Purified fungal chitinase

  • This compound

  • 4-Methylumbelliferyl N,N′,N′′-triacetyl-β-D-chitotrioside (4-MUF-chitotrioside) substrate

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.0)

  • Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.5)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 450 nm)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In the wells of a 96-well microplate, add 10 µL of a serial dilution of this compound in Assay Buffer. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add 40 µL of purified fungal chitinase (at a predetermined optimal concentration) to each well.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 50 µL of pre-warmed 4-MUF-chitotrioside solution (at a concentration near the Km of the enzyme).

  • Incubate the plate at the optimal temperature for a set period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding 100 µL of Stop Solution.

  • Measure the fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[8]

Assessment of Fungal Cell Wall Integrity

Inhibition of chitinase activity by this compound can lead to alterations in the fungal cell wall structure. These changes can be visualized and quantified using fluorescent dyes that bind to specific cell wall components.

Calcofluor White is a fluorescent dye that binds to chitin and cellulose, making it a useful tool for visualizing changes in chitin deposition.[5]

Materials:

  • Fungal cells cultured with and without this compound

  • Calcofluor White M2R solution (e.g., 1 g/L in water)

  • 10% Potassium Hydroxide (KOH) (optional, for clearing)

  • Microscope slides and coverslips

  • Fluorescence microscope with a UV filter set (Excitation: ~355 nm, Emission: ~433 nm)[9]

Procedure:

  • Harvest fungal cells from liquid cultures treated with varying concentrations of this compound and from an untreated control culture.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Resuspend the cells in PBS.

  • On a microscope slide, mix a drop of the cell suspension with a drop of Calcofluor White solution. A drop of 10% KOH can be added to improve visualization, especially for dense samples.[10]

  • Place a coverslip over the mixture and incubate for 1-5 minutes in the dark.

  • Observe the cells under a fluorescence microscope. Increased fluorescence intensity or abnormal localization of the dye can indicate an increase in chitin content as a compensatory response to cell wall stress.

  • For quantification, the fluorescence intensity of a large population of cells can be measured using flow cytometry.

Aniline blue is a fluorochrome that specifically binds to β-(1,3)-glucans, another major component of the fungal cell wall.

Materials:

  • Fungal cells cultured with and without this compound

  • Aniline Blue solution (e.g., 0.1% in 50 mM phosphate buffer, pH 8.5)

  • Microscope slides and coverslips

  • Fluorescence microscope with a UV filter set (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

  • Harvest and wash fungal cells as described for Calcofluor White staining.

  • Resuspend the cells in the Aniline Blue solution.

  • Incubate for 5-10 minutes in the dark.

  • Wash the cells with buffer to remove excess stain.

  • Resuspend the cells in a small volume of buffer and mount on a microscope slide.

  • Observe under a fluorescence microscope. Changes in the fluorescence pattern or intensity may indicate alterations in the β-(1,3)-glucan network.

This compound and the Fungal Cell Wall Integrity (CWI) Pathway

The fungal cell wall is a dynamic structure that is constantly monitored by the cell. When the integrity of the cell wall is compromised, a conserved signaling cascade known as the Cell Wall Integrity (CWI) pathway is activated to initiate compensatory responses.[11] A key component of this pathway is the mitogen-activated protein kinase (MAPK) Slt2 (also known as Mpk1 in some fungi).[12]

Inhibition of chitinases by this compound is expected to induce cell wall stress, thereby activating the CWI pathway. This activation leads to the phosphorylation and activation of Slt2/Mpk1, which in turn regulates the expression of genes involved in cell wall synthesis and remodeling.[12][13] One of the key compensatory mechanisms triggered by the CWI pathway is an increase in chitin synthesis, which can be observed through increased Calcofluor White staining.[3][14]

Investigating CWI Pathway Activation

The activation of the CWI pathway in response to this compound can be investigated by monitoring the phosphorylation of Slt2/Mpk1.

Materials:

  • Fungal cells treated with this compound for various time points

  • Protein extraction buffer

  • Phospho-specific antibodies against the dual-phosphorylated (Thr-Glu-Tyr) motif of MAPKs

  • Total Slt2/Mpk1 antibody

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Culture fungal cells in the presence and absence of this compound.

  • Harvest cells at different time points and rapidly freeze them in liquid nitrogen.

  • Extract total protein from the cells.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a phospho-specific MAPK antibody to detect activated Slt2/Mpk1.

  • Strip the membrane and re-probe with an antibody against total Slt2/Mpk1 to confirm equal loading.

  • An increase in the ratio of phosphorylated Slt2/Mpk1 to total Slt2/Mpk1 indicates activation of the CWI pathway.[12]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed signaling pathway affected by this compound.

Allosamidin_Chitinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis prep_enzyme Purify Fungal Chitinase assay_setup Set up 96-well Plate (Enzyme, this compound Dilutions) prep_enzyme->assay_setup prep_this compound Prepare this compound Stock prep_this compound->assay_setup prep_substrate Prepare 4-MUF-Chitotrioside assay_reaction Initiate Reaction with Substrate prep_substrate->assay_reaction assay_setup->assay_reaction assay_stop Stop Reaction assay_reaction->assay_stop measure_fluorescence Measure Fluorescence (Ex: 360nm, Em: 450nm) assay_stop->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for determining the IC50 of this compound against fungal chitinase.

Allosamidin_CWI_Pathway This compound This compound Chitinase Family 18 Chitinase This compound->Chitinase Inhibits CellWallStress Cell Wall Stress Chitinase->CellWallStress Leads to CWI_Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) CellWallStress->CWI_Sensors Activates Rho1_GTPase Rho1 GTPase CWI_Sensors->Rho1_GTPase Pkc1 Protein Kinase C1 (Pkc1) Rho1_GTPase->Pkc1 MAPK_Cascade MAPK Cascade (Bck1 -> Mkk1/2) Pkc1->MAPK_Cascade Slt2_Mpk1 Slt2 / Mpk1 MAPK_Cascade->Slt2_Mpk1 Slt2_Mpk1_P Phosphorylated Slt2 / Mpk1 Slt2_Mpk1->Slt2_Mpk1_P Phosphorylation TranscriptionFactors Transcription Factors (e.g., Rlm1, Swi4/6) Slt2_Mpk1_P->TranscriptionFactors Activates GeneExpression Upregulation of Cell Wall Genes (e.g., Chitin Synthases) TranscriptionFactors->GeneExpression Induces CompensatoryResponse Compensatory Chitin Synthesis & Cell Wall Reinforcement GeneExpression->CompensatoryResponse

Caption: Proposed signaling cascade of the Cell Wall Integrity (CWI) pathway activation by this compound.

Fungal_Cell_Wall_Analysis_Workflow cluster_treatment Fungal Cell Culture and Treatment cluster_staining Fluorescent Staining cluster_analysis Analysis culture Culture Fungal Cells treatment Treat with this compound (and Control) culture->treatment calcofluor Calcofluor White (Chitin) treatment->calcofluor aniline Aniline Blue (β-1,3-Glucan) treatment->aniline microscopy Fluorescence Microscopy calcofluor->microscopy flow_cytometry Flow Cytometry (Quantitative) calcofluor->flow_cytometry aniline->microscopy aniline->flow_cytometry

References

Allosamidin's Inhibitory Action on Human Chitinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human chitinases, specifically chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase), are increasingly recognized for their roles in inflammatory and fibrotic diseases. Their ability to hydrolyze chitin, a polymer not found in mammals, suggests a primary function in host defense against chitin-containing pathogens. However, emerging evidence points to their involvement in modulating immune responses and signaling pathways independent of chitinolytic activity. Allosamidin, a pseudotrisaccharide natural product, is a potent competitive inhibitor of family 18 chitinases, which includes the human enzymes. This technical guide provides an in-depth overview of the inhibitory action of this compound on human chitinases, summarizing key quantitative data, detailing experimental protocols for assessing inhibition, and visualizing the associated cellular signaling pathways. This information is intended to serve as a valuable resource for researchers investigating the therapeutic potential of chitinase inhibition.

Introduction to Human Chitinases and this compound

Humans express two active chitinases belonging to the glycosyl hydrolase family 18: chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase).[1][2] CHIT1 is primarily secreted by activated macrophages and is a biomarker for several diseases, including Gaucher disease.[3][4] AMCase is expressed in the lung and gastrointestinal tract and is implicated in allergic inflammatory conditions like asthma.[5][6] Both enzymes hydrolyze the β-(1-4)-linkage of N-acetyl-D-glucosamine units in chitin.[7]

This compound, a secondary metabolite from Streptomyces species, is a well-characterized and potent inhibitor of family 18 chitinases.[8] Its structure, featuring an allosamizoline moiety, mimics the oxazolium ion intermediate of the chitin hydrolysis reaction, leading to competitive inhibition.[2] this compound and its derivatives are invaluable tools for studying the physiological and pathological roles of human chitinases and represent lead compounds for the development of novel therapeutics.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound and its derivatives against human chitinases is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following table summarizes available data for the inhibition of human CHIT1 and AMCase.

InhibitorTarget EnzymeIC50KiReference(s)
This compoundHuman CHIT1-0.4 µM[9]
Demethylthis compoundHuman CHIT1-10-fold stronger than this compound[10]
Methylthis compoundHuman AMCase-Not specified, complex structure solved[11]
This compoundAspergillus fumigatus ChiA1 (for comparison)128 µM-[12]

Experimental Protocols

General Chitinase Activity Assay using a Fluorogenic Substrate

This protocol describes a common method for measuring the enzymatic activity of CHIT1 and AMCase, which is a prerequisite for determining inhibitor potency.

Principle: The assay utilizes a synthetic substrate, such as 4-methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose (4-MU-NAG3), which is non-fluorescent. Cleavage of the glycosidic bond by the chitinase releases the fluorophore 4-methylumbelliferone (4-MU), which can be quantified by measuring fluorescence at an emission wavelength of ~450 nm following excitation at ~360 nm.[13]

Materials:

  • Recombinant human CHIT1 or AMCase

  • Assay Buffer: Phosphate-Citrate Buffer, pH 5.2 (for CHIT1) or a more acidic buffer for AMCase.[14]

  • Substrate Stock Solution: 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose (4-MU-NAG3) dissolved in DMSO.[14]

  • Stop Buffer: Glycine-NaOH buffer, pH 10.6.[14]

  • 96-well black, flat-bottom microplates.[14]

  • Fluorometric plate reader.

Procedure:

  • Prepare serial dilutions of the chitinase enzyme in Assay Buffer.

  • Add a fixed volume of each enzyme dilution to the wells of the 96-well plate.

  • Initiate the reaction by adding the 4-MU-NAG3 substrate solution to each well. The final substrate concentration should be at or near the Michaelis constant (Km) for the enzyme.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[15]

  • Terminate the reaction by adding Stop Buffer to each well. The basic pH of the stop buffer also enhances the fluorescence of the liberated 4-MU.[13]

  • Measure the fluorescence using a plate reader with excitation at ~360 nm and emission at ~450 nm.[13]

  • A standard curve using known concentrations of 4-MU should be prepared to convert fluorescence units to molar amounts of product formed.

Determination of IC50 Value for this compound

Principle: The IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50% under specific assay conditions. It is determined by measuring enzyme activity across a range of inhibitor concentrations.[16]

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer).

  • Perform a serial dilution of the this compound stock solution.

  • In a 96-well plate, add a constant concentration of the chitinase enzyme to each well.

  • Add the different concentrations of this compound to the wells and pre-incubate with the enzyme for a short period (e.g., 15 minutes) at room temperature.[15]

  • Initiate the enzymatic reaction by adding the 4-MU-NAG3 substrate. The substrate concentration should be kept constant.

  • Follow the incubation, reaction termination, and fluorescence measurement steps as described in the general activity assay (Section 3.1).

  • Plot the enzyme activity (or percentage of inhibition) against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound at the inflection point of the curve.[16]

G Workflow for IC50 Determination of this compound cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution (Constant Concentration) add_enzyme Add Enzyme to 96-well Plate prep_enzyme->add_enzyme prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add this compound Dilutions & Pre-incubate prep_inhibitor->add_inhibitor prep_substrate Prepare Substrate Solution (4-MU-NAG3) start_reaction Add Substrate to Initiate Reaction prep_substrate->start_reaction add_enzyme->add_inhibitor add_inhibitor->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Add Stop Buffer incubate->stop_reaction measure_fluorescence Measure Fluorescence (Ex: 360nm, Em: 450nm) stop_reaction->measure_fluorescence plot_data Plot % Inhibition vs. [this compound] measure_fluorescence->plot_data calculate_ic50 Calculate IC50 from Dose-Response Curve plot_data->calculate_ic50

Workflow for IC50 determination of this compound.

Signaling Pathways Modulated by Human Chitinases and this compound Inhibition

Human chitinases are not only involved in host defense but also in the modulation of intracellular signaling pathways, particularly in immune cells. This compound, by inhibiting these enzymes, can consequently affect these signaling cascades.

AMCase, PI3K/Akt Signaling, and this compound's Role

Acidic mammalian chitinase (AMCase) has been shown to have effects that are independent of its enzymatic activity. In airway epithelial cells, secreted AMCase can protect against apoptosis through a PI3K/Akt-dependent mechanism.[17] The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and growth.[18][19] Interestingly, this compound has been demonstrated to inhibit both the chitin-dependent and chitin-independent functions of AMCase, including the phosphorylation of Akt.[17] This suggests that this compound may not only block the active site of AMCase but also interfere with its ability to interact with other cellular partners that trigger the PI3K/Akt pathway.

G AMCase Signaling and this compound Inhibition AMCase Secreted AMCase Receptor Unknown Cell Surface Receptor AMCase->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Phospho_Akt p-Akt Akt->Phospho_Akt Phosphorylation Cell_Survival Cell Survival & Anti-apoptosis Phospho_Akt->Cell_Survival Promotes This compound This compound This compound->AMCase Inhibits

AMCase signaling and this compound inhibition.
CHIT1, Macrophage Activation, and Downstream Signaling

Chitotriosidase (CHIT1) is highly expressed in activated macrophages and is considered a marker of macrophage activation.[3] Overexpression of CHIT1 in macrophages has been shown to modulate the expression of cytokines and affect key signaling pathways. Specifically, upon stimulation with inflammatory signals like lipopolysaccharide (LPS) and interferon-γ (IFN-γ), CHIT1 overexpression leads to a downregulation of the phosphorylation of ERK1/2 and Akt.[1][20] This indicates that CHIT1 plays a role in regulating the inflammatory response of macrophages. By inhibiting CHIT1, this compound could potentially alter these signaling events, thereby modulating macrophage function in inflammatory settings.

G CHIT1-Mediated Signaling in Macrophages LPS_IFNg LPS + IFN-γ Macrophage Macrophage LPS_IFNg->Macrophage Stimulates CHIT1 CHIT1 Activity Macrophage->CHIT1 ERK_Akt ERK & Akt Phosphorylation CHIT1->ERK_Akt Downregulates Inflammatory_Response Inflammatory Response ERK_Akt->Inflammatory_Response This compound This compound This compound->CHIT1 Inhibits

CHIT1-mediated signaling in macrophages.

Conclusion and Future Directions

This compound is a powerful tool for elucidating the complex roles of human chitinases in health and disease. Its potent and specific inhibition of CHIT1 and AMCase allows for the functional dissection of these enzymes beyond their catalytic activity, particularly in the context of cellular signaling. The provided quantitative data, experimental protocols, and pathway diagrams offer a comprehensive resource for researchers in this field. Future research should focus on obtaining more precise kinetic data for the inhibition of human AMCase by this compound and its derivatives. Furthermore, a deeper understanding of the chitin-independent signaling functions of these enzymes and how they are modulated by inhibitors like this compound will be crucial for the development of targeted therapies for a range of inflammatory and fibrotic diseases.

References

The Dual Role of Allosamidin: A Secondary Metabolite Regulating Chitinase Activity and Production in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Allosamidin, a pseudotrisaccharide secondary metabolite produced by Streptomyces species, is a potent and specific inhibitor of family 18 chitinases.[1] Beyond its well-established role as an enzyme inhibitor, this compound functions as a sophisticated signaling molecule within its producing organisms and other related streptomycetes. It orchestrates a positive feedback loop, inducing the production of specific chitinases crucial for nutrient acquisition in chitin-rich environments. This technical guide provides an in-depth exploration of the multifaceted role of this compound, detailing its mechanism of action, the signaling pathways it governs, and the experimental protocols for its study. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction

Streptomyces, a genus of Gram-positive bacteria renowned for its prolific production of secondary metabolites, thrives in diverse ecological niches, particularly in soil. Chitin, an abundant biopolymer in these environments, represents a significant carbon and nitrogen source for these saprophytic bacteria.[2] The enzymatic degradation of chitin is mediated by chitinases, and the regulation of their production is a finely tuned process. This compound, initially identified as a powerful chitinase inhibitor, has emerged as a key player in this regulatory network.[3] This document elucidates the dual functionality of this compound, providing a comprehensive resource for researchers investigating microbial secondary metabolism, enzyme regulation, and novel drug development targets.

This compound as a Chitinase Inhibitor

This compound exhibits potent and specific inhibitory activity against family 18 chitinases, which are widespread in nature.[2] It does not, however, inhibit family 19 chitinases.[2] The inhibitory mechanism involves the binding of this compound to the active site of the enzyme, mimicking the structure of chitin.[4]

Quantitative Inhibitory Activity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the source of the chitinase.

Chitinase Source OrganismChitinase TypeIC50 of this compoundReference
Streptomyces sp. AJ 9463Chitinase S (Family 18)0.5 µg/mL[5]
Serratia marcescensFamily 18Not specified
Artemia salina (brine shrimp)Family 18Not specified
Chironomus tentans (insect)Family 18Not specified
Candida albicansNot specifiedPotent inhibition noted[5]

This compound as a Signaling Molecule

Paradoxically, in its producing Streptomyces strains, this compound acts as an inducer of chitinase production at low concentrations.[4][6] This self-regulatory mechanism is believed to provide a competitive advantage in chitin-rich environments.

The Two-Component Regulatory System

The induction of chitinase production by this compound is mediated by a two-component signal transduction system, typically encoded by genes located upstream of the target chitinase gene.[7][8] In Streptomyces sp. AJ9463, this system consists of:

  • Chi65S (or homologous sensor kinase): A membrane-bound sensor histidine kinase.

  • Chi65R (or homologous response regulator): A cytoplasmic response regulator.

The presence of N,N'-diacetylchitobiose ((GlcNAc)₂), a degradation product of chitin, is also required for the induction of chitinase gene transcription through this two-component system.[7]

Signaling Pathway for Chitinase Induction

The proposed signaling cascade for this compound-mediated chitinase induction is as follows:

G Signaling Pathway of this compound-Mediated Chitinase Induction cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Chitin Chitin GlcNAc2 (GlcNAc)₂ Chitin->GlcNAc2 Basal chitinase activity Chi65S Chi65S (Sensor Kinase) GlcNAc2->Chi65S Binds to sensor Allosamidin_out This compound Allosamidin_out->Chi65S Co-activates Chi65R Chi65R (Response Regulator) Chi65S->Chi65R Phosphorylation Chi65R_P Chi65R-P Chi65R->Chi65R_P chi65_gene chi65 gene Chi65R_P->chi65_gene Binds to promoter (enhances transcription) Chitinase Chitinase (Chi65) chi65_gene->Chitinase Transcription & Translation Chitinase->Chitin Degrades Allosamidin_in This compound (intracellular) Allosamidin_in->Allosamidin_out Released in response to chitin G Workflow for this compound Isolation and Purification start Start: Streptomyces Culture fermentation Fermentation in appropriate medium start->fermentation harvest Harvest mycelia by centrifugation/filtration fermentation->harvest extraction Extract mycelia with methanol harvest->extraction concentration Concentrate methanol extract extraction->concentration partition Solvent partitioning (e.g., n-butanol/water) concentration->partition column_chrom Column Chromatography (e.g., Diaion HP-20, silica gel) partition->column_chrom hplc High-Performance Liquid Chromatography (HPLC) column_chrom->hplc end Pure this compound hplc->end

References

Methodological & Application

Application Notes and Protocols: Allosamidin in Chitinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allosamidin is a pseudotrisaccharide secondary metabolite isolated from Streptomyces species.[1] It is a highly potent and specific competitive inhibitor of all family 18 glycosyl hydrolase chitinases, while notably inactive against family 19 chitinases.[1] Chitinases are enzymes that catalyze the degradation of chitin, a major structural component of fungal cell walls and the exoskeletons of insects and crustaceans.[1][2] Due to their essential roles in these organisms, chitinase inhibitors like this compound are valuable tools for basic research and potential candidates for the development of novel antifungal and insecticidal agents.[1][2] These notes provide a detailed overview of the mechanism of this compound and a comprehensive protocol for its use in a fluorometric chitinase inhibition assay.

Mechanism of Action

Family 18 chitinases hydrolyze the β-1,4-glycosidic bonds in chitin through a substrate-assisted catalytic mechanism. This process involves the formation of a key oxazolium ion intermediate.[1][3] The inhibitory power of this compound stems from its unique structure, particularly the allosamizoline moiety, which acts as a stable mimic of this transient oxazolium ion intermediate.[1][3] By binding tightly to the enzyme's catalytic center, this compound effectively blocks substrate access and prevents catalysis.

Allosamidin_Mechanism Enzyme_Substrate Chitinase + Substrate Intermediate Oxazolium Ion Intermediate Enzyme_Substrate->Intermediate Catalysis Inhibited_Complex Stable Inhibited Enzyme Complex Enzyme_Substrate->Inhibited_Complex Binding Products Hydrolyzed Products Intermediate->Products Hydrolysis This compound This compound (Intermediate Mimic) This compound->Inhibited_Complex

Caption: Mechanism of Family 18 chitinase inhibition by this compound.

Quantitative Inhibition Data

The inhibitory potency of this compound, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), varies depending on the specific chitinase and the assay conditions.

Enzyme Source OrganismChitinase TargetIC50 / Ki ValueAssay TemperatureReference
Lucilia cuprina (blowfly)Chitinase2.3 nM (IC50)37°C[2]
Lucilia cuprina (blowfly)Chitinase0.4 nM (IC50)20°C[2]
Candida albicansChitinase0.3 µM (IC50)45°C
Candida albicansChitinase0.23 µM (Ki)45°C
Aspergillus fumigatusAfChiA1128 µM (IC50)Not Specified[4]
Streptomyces sp. AJ9463Chitinase>10 µM (Inhibition)Not Specified[1]

Note: In its producing organism, Streptomyces sp., this compound acts as a chitinase production promoter at low concentrations (0.06–2.0 µM) and an inhibitor only at higher concentrations (>10 µM).[1][5]

Experimental Protocol: Fluorometric Chitinase Inhibition Assay

This protocol describes a method for determining the inhibitory activity of this compound against a family 18 chitinase using a continuous fluorometric assay in a 96-well plate format. The assay relies on the enzymatic cleavage of a synthetic substrate, 4-methylumbelliferyl N,N′,N″-triacetylchitotrioside [4MU-(GlcNAc)3], which releases the highly fluorescent product 4-methylumbelliferone (4MU).

4.1. Materials and Reagents

  • Purified Family 18 Chitinase

  • This compound

  • Fluorogenic substrate: 4-methylumbelliferyl N,N′,N″-triacetylchitotrioside [4MU-(GlcNAc)3]

  • Assay Buffer: 50 mM Citrate-Phosphate buffer, pH 5.0

  • Stop Solution: 1.0 M Glycine-NaOH buffer, pH 10.5

  • Solvent for this compound/Substrate: Dimethyl sulfoxide (DMSO) or 0.1 M acetic acid

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 440-450 nm)

  • Multichannel pipette and standard laboratory equipment

4.2. Preparation of Solutions

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) in a suitable solvent like 0.1 M acetic acid or DMSO. Store at -20°C.

  • Substrate Stock Solution: Prepare a 10-25 mM stock solution of 4MU-(GlcNAc)3 in DMSO. Store protected from light at -20°C.

  • Enzyme Working Solution: Dilute the purified chitinase in cold Assay Buffer to a final concentration that yields a linear reaction rate for at least 30-60 minutes. The optimal concentration must be determined empirically.

  • This compound Serial Dilutions: Prepare a series of dilutions of this compound in Assay Buffer. A typical range for IC50 determination might span from 1 pM to 100 µM, depending on the target enzyme. Include a vehicle control (Assay Buffer with solvent only).

4.3. Assay Procedure

  • Plate Setup: Set up the assay in a 96-well black microplate. Include wells for:

    • Blank: Assay Buffer only (for background fluorescence).

    • No-Enzyme Control: Substrate + Assay Buffer.

    • 100% Activity Control (No Inhibitor): Enzyme + Substrate + Vehicle.

    • Test Wells: Enzyme + Substrate + varying concentrations of this compound.

  • Reaction Mixture: For each well, add the components in the following order (example volumes for a 100 µL final reaction):

    • 50 µL of Assay Buffer containing the appropriate concentration of this compound (or vehicle for control).

    • 25 µL of Enzyme Working Solution.

  • Pre-incubation: Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding 25 µL of the 4MU-(GlcNAc)3 substrate, freshly diluted in Assay Buffer to the desired final concentration (typically at or near its Km value).

  • Incubation: Incubate the plate at 37°C for a fixed period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range for the 100% activity control.

  • Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution (1.0 M Glycine-NaOH, pH 10.5) to each well.[6] The alkaline pH enhances the fluorescence of the liberated 4MU product.

  • Measure Fluorescence: Read the fluorescence on a microplate reader with excitation set to ~350 nm and emission to ~440 nm.[6]

4.4. Data Analysis

  • Correct for Background: Subtract the average fluorescence reading of the blank wells from all other readings.

  • Calculate Percent Inhibition: Use the following formula to determine the inhibition for each this compound concentration: % Inhibition = 100 * [1 - (Fluorescence_Test / Fluorescence_100%_Activity)]

  • Determine IC50: Plot the percent inhibition as a function of the logarithm of this compound concentration. Fit the data to a four-parameter logistic dose-response curve to calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of chitinase activity.

Experimental Workflow Visualization

The following diagram outlines the key steps of the chitinase inhibition assay protocol.

Assay_Workflow start Start prep Prepare Reagents (Buffer, Enzyme, Substrate) start->prep dilute Prepare this compound Serial Dilutions prep->dilute plate Add Inhibitor & Enzyme to 96-well Plate dilute->plate preincubate Pre-incubate (e.g., 10 min) plate->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate incubate Incubate at 37°C (e.g., 30-60 min) initiate->incubate stop Stop Reaction (Add Glycine-NaOH Buffer) incubate->stop read Measure Fluorescence (Ex: 350nm, Em: 440nm) stop->read analyze Calculate % Inhibition & Determine IC50 read->analyze end_node End analyze->end_node

Caption: Workflow for a fluorometric chitinase inhibition assay.

References

Protocol for In Vivo Administration of Allosamidin in Mice: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the in vivo administration of Allosamidin in murine models, particularly relevant for studies on allergic airway inflammation and asthma. This document outlines the mechanism of action, detailed experimental procedures, and expected quantitative outcomes based on existing research.

Introduction

This compound, a potent inhibitor of family 18 chitinases, has demonstrated significant therapeutic potential in preclinical models of various inflammatory diseases, including asthma. Its primary mechanism involves the inhibition of chitinases, enzymes implicated in the pathogenesis of allergic inflammation. In murine models of asthma, this compound has been shown to bind to the chitinase-like protein Ym1, a key player in the inflammatory cascade.[1] This interaction modulates the immune response, leading to a reduction in airway inflammation and hyperresponsiveness.

Mechanism of Action

This compound exerts its biological effects by specifically targeting and inhibiting the enzymatic activity of family 18 chitinases. In the context of allergic asthma, the binding of this compound to Ym1 in the bronchoalveolar lavage (BAL) fluid is a critical event.[1] Ym1 is known to play a multifaceted role in allergic inflammation by intensifying eosinophil recruitment, influencing the production of Th2 cytokines, and modulating the polarization of M2 macrophages. By inhibiting Ym1, this compound disrupts these processes, leading to an amelioration of the asthmatic phenotype.

Quantitative Data Summary

The in vivo administration of this compound in mouse models of asthma has yielded significant quantitative reductions in key inflammatory markers. The following table summarizes the reported effects.

Parameter MeasuredMouse StrainAsthma ModelThis compound Dose & RouteTreatment ScheduleObserved EffectReference
Chitinase Activity in BAL FluidBALB/cZymosan-induced non-allergic asthmaNot specifiedDaily IP injectionReduction in enzyme activity[2]
Airway HyperresponsivenessBALB/cZymosan-induced non-allergic asthmaNot specifiedDaily IP injectionDownward trend[2]
Airway Inflammation (Cell count in BALF)BALB/cZymosan-induced non-allergic asthmaNot specifiedDaily IP injectionDownward trend[2]
IL-13-induced EosinophiliaNot SpecifiedIL-13 induced10 mg/kg IPNot SpecifiedComplete inhibition
IL-13-induced EotaxinNot SpecifiedIL-13 induced10 mg/kg IPNot SpecifiedComplete inhibition
IL-13-induced EosinophiliaNot SpecifiedIL-13 induced1 mg/kg IP (demethylthis compound)Not SpecifiedComplete inhibition
IL-13-induced EotaxinNot SpecifiedIL-13 induced1 mg/kg IP (demethylthis compound)Not SpecifiedComplete inhibition

Note: Demethylthis compound is a more potent derivative of this compound.

Experimental Protocols

This section details the methodologies for preparing and administering this compound in a murine model of allergic asthma.

Materials
  • This compound

  • Vehicle for dissolution (e.g., sterile saline or PBS, potentially with a small percentage of a solubilizing agent like DMSO if necessary, though water solubility should be tested first)

  • BALB/c mice (female, 6-8 weeks old are commonly used in asthma models)[3][4]

  • Ovalbumin (OVA) or other relevant allergen (e.g., House Dust Mite extract)

  • Aluminum hydroxide (Alum) as an adjuvant

  • Sterile syringes and needles (25-27 gauge for IP injections)[5]

  • Equipment for animal restraint

  • Materials for bronchoalveolar lavage (BAL) and tissue collection

Experimental Workflow: OVA-Induced Allergic Asthma Model and this compound Treatment

G cluster_sensitization Sensitization Phase cluster_challenge Allergen Challenge Phase cluster_treatment This compound Treatment cluster_analysis Endpoint Analysis sensitization1 Day 0: Sensitization (IP injection of OVA/Alum) sensitization2 Day 12: Booster Sensitization (IP injection of OVA/Alum) sensitization1->sensitization2 12 days challenge1 Day 17-23: Daily Allergen Challenge (Aerosolized OVA) sensitization2->challenge1 5 days treatment Day 22-55: this compound Administration (e.g., Daily IP injection) challenge1->treatment analysis Day 56: Euthanasia and Sample Collection (BAL fluid, lung tissue, serum) treatment->analysis

Caption: Experimental workflow for this compound administration in an OVA-induced murine asthma model.

Detailed Methodologies

1. Preparation of this compound Solution:

  • Note: The optimal vehicle for this compound should be determined based on its solubility. While some similar compounds are water-soluble and can be diluted in saline, a small amount of a solubilizing agent like DMSO may be required.[6] If a co-solvent is used, the final concentration in the injection volume should be non-toxic to the mice.

  • Weigh the required amount of this compound to achieve the target dose (e.g., 10 mg/kg).

  • Dissolve this compound in a minimal amount of a suitable solvent if necessary.

  • Bring the solution to the final injection volume with sterile, pyrogen-free saline or PBS. The final injection volume for an intraperitoneal injection in a mouse should not exceed 10 ml/kg.[5]

  • Ensure the solution is sterile, for example, by filtration through a 0.22 µm filter.

  • Warm the solution to room temperature before injection to minimize discomfort to the animal.[7]

2. Animal Model of Allergic Asthma (OVA Model):

  • Sensitization: On day 0 and day 12, sensitize BALB/c mice with an intraperitoneal (IP) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of saline.[8]

  • Challenge: From day 17 to day 23, expose the mice to an aerosol of 1% (w/v) OVA in saline for 30 minutes daily.[8]

3. In Vivo Administration of this compound:

  • Route of Administration: Intraperitoneal (IP) injection is a commonly used and effective route for this compound administration in mouse models of asthma.[2]

  • Dosage: Based on previous studies, a dose of 10 mg/kg of this compound is effective. For its more potent derivative, demethylthis compound, a dose of 1 mg/kg can be used.

  • Treatment Schedule: Begin this compound treatment concurrently with or prior to the allergen challenge phase. A daily IP injection from day 22 to day 55 has been used in chronic models.[8] The exact timing and duration should be optimized based on the specific research question.

  • Procedure for Intraperitoneal Injection:

    • Properly restrain the mouse.

    • Locate the injection site in the lower right quadrant of the abdomen.[5][7]

    • Insert a 25-27 gauge needle at a 10-20 degree angle.[5]

    • Gently aspirate to ensure no fluid or blood is drawn, indicating correct placement in the peritoneal cavity.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

4. Assessment of Efficacy:

  • Bronchoalveolar Lavage (BAL): At the end of the experiment (e.g., day 56), euthanize the mice and perform a BAL to collect fluid for cell counting (total and differential, especially eosinophils) and cytokine analysis (e.g., IL-4, IL-5, IL-13).[9][10][11][12]

  • Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor like methacholine using techniques such as whole-body plethysmography.

  • Histology: Collect lung tissue for histological analysis to assess inflammation, mucus production, and airway remodeling.

  • Serum Analysis: Collect blood to measure levels of OVA-specific IgE.

Signaling Pathway

The administration of this compound in an allergic asthma model initiates a signaling cascade by inhibiting the activity of Ym1, a chitinase-like protein. This intervention leads to a reduction in the pro-inflammatory signaling characteristic of asthma.

G cluster_treatment Therapeutic Intervention cluster_target Molecular Target cluster_downstream Downstream Effects cluster_outcome Pathophysiological Outcome This compound This compound Ym1 Ym1 (Chitinase-like protein) This compound->Ym1 Inhibits Eosinophil_Recruitment Reduced Eosinophil Recruitment Ym1->Eosinophil_Recruitment Promotes Th2_Cytokines Decreased Th2 Cytokine Production (IL-4, IL-5, IL-13) Ym1->Th2_Cytokines Influences M2_Polarization Altered M2 Macrophage Polarization Ym1->M2_Polarization Regulates Asthma_Amelioration Amelioration of Allergic Asthma Eosinophil_Recruitment->Asthma_Amelioration Th2_Cytokines->Asthma_Amelioration M2_Polarization->Asthma_Amelioration

Caption: Signaling pathway of this compound in the amelioration of allergic asthma.

References

Allosamidin: Application Notes and Protocols for Fungal Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Allosamidin, a potent inhibitor of family 18 chitinases, and its application in studying and inhibiting fungal growth. This document includes detailed protocols for key experiments, a summary of effective concentrations, and a visualization of the relevant signaling pathway.

Introduction

This compound is a pseudotrisaccharide natural product isolated from Streptomyces species. It is a highly specific and potent competitive inhibitor of family 18 chitinases, enzymes crucial for the cleavage and remodeling of chitin, an essential structural component of the fungal cell wall.[1][2][3] By targeting chitinases, this compound disrupts fungal cell wall integrity, making it a valuable tool for research and a potential candidate for antifungal drug development. This document outlines the effective concentrations of this compound against various fungal chitinases and provides protocols for its use in in vitro studies.

Mechanism of Action

This compound mimics the structure of the chitooligosaccharide substrate of chitinases. It binds to the active site of family 18 chitinases, preventing the hydrolysis of chitin.[3] This inhibition disrupts the normal processes of cell wall synthesis, hyphal growth, and cell division in fungi. The disruption of cell wall integrity can lead to increased susceptibility to osmotic stress and other antifungal agents.

Data Presentation: Effective Concentrations of this compound

The following table summarizes the known inhibitory concentrations of this compound against fungal chitinases. It is important to note that while this compound is a potent enzyme inhibitor, its whole-cell antifungal activity (MIC/MFC) is not as widely reported, suggesting that its effect on overall fungal growth can vary between species and may be more pronounced under specific conditions or in synergy with other agents.

Fungal SpeciesTarget EnzymeParameterValueReference(s)
Candida albicansChitinaseIC500.3 µM[1]
ChitinaseKi0.23 µM[1]
Aspergillus fumigatusChitinase (AfChiA1)IC50128 µM[4]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity. Ki (Inhibition constant) is an indication of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition.

Experimental Protocols

Protocol 1: Determination of the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeast susceptibility testing.

Materials:

  • This compound

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile water or DMSO (for dissolving this compound)

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in sterile water or DMSO to a stock concentration of 1 mg/mL. Further dilute in RPMI-1640 medium to create a working stock solution.

  • Preparation of Inoculum: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum density of 1-5 x 103 CFU/mL.

  • Microtiter Plate Setup:

    • Add 100 µL of RPMI-1640 to wells 2-12 of a 96-well plate.

    • Add 200 µL of the working this compound solution to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared C. albicans inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or by reading the optical density at 600 nm (OD600) with a spectrophotometer.[5][6][7]

Protocol 2: In Vitro Chitinase Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against a fungal chitinase.

Materials:

  • This compound

  • Purified fungal chitinase

  • 4-Methylumbelliferyl N,N',N''-triacetyl-β-D-chitotrioside (4-MUF-chitotrioside), a fluorogenic substrate

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)

  • 96-well black microtiter plates

  • Fluorometer (excitation at 360 nm, emission at 450 nm)

  • Incubator (37°C)

Procedure:

  • Prepare Solutions:

    • Dissolve this compound in assay buffer to create a range of concentrations.

    • Dilute the purified chitinase in assay buffer to a working concentration.

    • Dissolve the 4-MUF-chitotrioside substrate in assay buffer.

  • Assay Setup:

    • In a 96-well black plate, add 20 µL of each this compound dilution.

    • Add 20 µL of the diluted chitinase to each well.

    • Include a control with buffer instead of this compound (100% enzyme activity) and a blank with buffer instead of enzyme (background fluorescence).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the 4-MUF-chitotrioside substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure Fluorescence: Stop the reaction by adding 100 µL of a stop buffer (e.g., 0.1 M glycine-NaOH, pH 10.5). Measure the fluorescence using a fluorometer.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each this compound concentration relative to the control (100% activity). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

Fungal Cell Wall Integrity (CWI) Pathway

Inhibition of chitinase by this compound can induce cell wall stress, which in turn activates the Cell Wall Integrity (CWI) signaling pathway. This pathway is a conserved MAPK (mitogen-activated protein kinase) cascade that regulates cell wall remodeling and compensatory chitin synthesis.[8][9][10]

CWI_Pathway cluster_stress Cell Wall Stress cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound Chitinase Chitinase (inhibited) This compound->Chitinase Wsc1 Wsc1/Mid2 (Sensors) Chitinase->Wsc1 induces stress Rom2 Rom2 (GEF) Wsc1->Rom2 activates Rho1_GDP Rho1-GDP (Inactive) Rho1_GTP Rho1-GTP (Active) Pkc1 Pkc1 Rho1_GTP->Pkc1 activates Rom2->Rho1_GDP GDP->GTP Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Slt2_P Slt2-P Slt2->Slt2_P phosphorylation Rlm1 Rlm1/Swi4/Swi6 (Transcription Factors) Slt2_P->Rlm1 activates Gene_Expression Gene Expression (CHS genes, etc.) Rlm1->Gene_Expression Chitin_Synthase Chitin Synthase (upregulated) Gene_Expression->Chitin_Synthase Chitin_Synthesis Compensatory Chitin Synthesis Chitin_Synthase->Chitin_Synthesis Cell_Wall_Remodeling Cell Wall Remodeling Chitin_Synthesis->Cell_Wall_Remodeling

Caption: Fungal Cell Wall Integrity Pathway activated by this compound.

Experimental Workflow for MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare Fungal Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in 96-well Plate prep_this compound->serial_dilution inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination of this compound.

Conclusion

This compound is a valuable tool for studying the role of chitinases in fungal biology. Its potent and specific inhibitory activity makes it ideal for dissecting the mechanisms of fungal cell wall synthesis and remodeling. While its direct, broad-spectrum antifungal activity for clinical applications may be limited when used as a monotherapy, its potential in synergistic combinations with other antifungal agents warrants further investigation. The provided protocols offer a starting point for researchers to explore the effects of this compound on various fungal species and to elucidate its full potential in antifungal research and development.

References

Quantifying Chitinase Inhibition with Allosamidin Using a Radiometric Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinases, enzymes that catalyze the hydrolysis of chitin, are crucial for the growth and development of a wide range of organisms, including fungi and insects. Their essential role makes them attractive targets for the development of novel antifungal and insecticidal agents. Allosamidin, a pseudotrisaccharide isolated from Streptomyces species, is a potent and well-characterized competitive inhibitor of family 18 chitinases.[1][2][3] Accurate quantification of chitinase inhibition is paramount for the screening and characterization of potential inhibitors like this compound.

This document provides detailed application notes and protocols for quantifying chitinase inhibition by this compound using a sensitive and specific radiometric assay. This method relies on a radiolabeled chitin substrate, typically with tritium ([³H]), to directly measure the enzymatic activity by quantifying the release of soluble, radiolabeled chitooligosaccharides.

Principle of the Radiometric Chitinase Assay

The radiometric assay for chitinase activity is based on the principle of separating the insoluble, polymeric chitin substrate from the soluble, smaller chitooligosaccharide products generated by enzymatic cleavage. The substrate, chitin, is rendered radioactive by labeling with [³H]acetic anhydride. Following incubation of the [³H]chitin with a chitinase enzyme, the reaction is terminated, and the unreacted substrate is precipitated. The radioactivity of the soluble products in the supernatant is then measured by liquid scintillation counting. The amount of radioactivity in the supernatant is directly proportional to the chitinase activity. When an inhibitor such as this compound is introduced, a decrease in the radioactivity of the supernatant indicates the extent of enzyme inhibition.

Data Presentation: this compound Inhibition of Chitinases

The inhibitory activity of this compound against various family 18 chitinases has been determined using radiometric and other assays. The following table summarizes key quantitative data from the literature.

Chitinase Source OrganismEnzymeAssay TypeTemperature (°C)IC₅₀KᵢReference
Candida albicansChitinaseRadiometric450.3 µM0.23 µM[2]
Blowfly (Lucilia cuprina)ChitinaseNot Specified372.3 nMNot Reported[3]
Blowfly (Lucilia cuprina)ChitinaseNot Specified200.4 nMNot Reported[3]
Serratia marcescensChitinaseNot SpecifiedNot SpecifiedInhibition observedNot Reported[4]
Brine Shrimp (Artemia salina)ChitinaseNot SpecifiedNot SpecifiedInhibition observedNot Reported[4]
Midge (Chironomus tentans)ChitinaseNot SpecifiedNot SpecifiedInhibition observedNot Reported[4]

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity under the specific assay conditions. Kᵢ (Inhibition constant) is a measure of the binding affinity of the inhibitor to the enzyme. For competitive inhibitors, the relationship between IC₅₀ and Kᵢ can be described by the Cheng-Prusoff equation.

Experimental Protocols

Preparation of [³H]-Labeled Colloidal Chitin Substrate

Materials:

  • Crab shell chitin

  • Concentrated hydrochloric acid (HCl)

  • [³H]Acetic anhydride

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 6.0)

  • Dialysis tubing

  • Scintillation vials and cocktail

Procedure:

  • Preparation of Colloidal Chitin:

    • Slowly dissolve 1 g of purified crab shell chitin in 20 mL of concentrated HCl with stirring in an ice bath.

    • Allow the solution to stand at room temperature for 1-2 hours to ensure complete dissolution.

    • Slowly add the chitin solution to 500 mL of ice-cold distilled water with vigorous stirring. A white precipitate of colloidal chitin will form.

    • Collect the colloidal chitin by centrifugation (e.g., 10,000 x g for 20 minutes).

    • Wash the pellet repeatedly with distilled water until the pH of the supernatant is neutral (pH ~7.0).

    • Resuspend the colloidal chitin in a known volume of distilled water to create a stock suspension (e.g., 10 mg/mL).

  • Radiolabeling of Colloidal Chitin:

    • To the colloidal chitin suspension, add a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0).

    • Add [³H]acetic anhydride in a controlled manner while stirring. The specific activity will depend on the desired final radioactivity of the substrate.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

    • Terminate the reaction by extensive dialysis against distilled water to remove unreacted [³H]acetic anhydride and other small molecules.

    • Determine the specific activity (cpm/mg) of the final [³H]chitin substrate by measuring the radioactivity of a known amount of the dried substrate.

    • Store the [³H]chitin suspension at 4°C.

Radiometric Chitinase Inhibition Assay with this compound

Materials:

  • [³H]-labeled colloidal chitin substrate

  • Purified chitinase enzyme (e.g., from Candida albicans)

  • This compound stock solution (in a suitable solvent, e.g., water or DMSO)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5)

  • Trichloroacetic acid (TCA) or other precipitating agent

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a series of dilutions of the this compound stock solution in the assay buffer. The final concentrations should span a range that is expected to produce 0-100% inhibition (e.g., 0.1 nM to 10 µM).

    • In microcentrifuge tubes, set up the following reaction mixtures (example volumes, can be scaled):

      • Total Activity (Control):

        • 50 µL Assay Buffer

        • 20 µL [³H]chitin suspension (e.g., to a final concentration of 1 mg/mL)

        • 20 µL Enzyme solution

      • Inhibitor Samples:

        • 30 µL Assay Buffer

        • 20 µL this compound dilution

        • 20 µL [³H]chitin suspension

        • 20 µL Enzyme solution

      • Blank (No Enzyme):

        • 70 µL Assay Buffer

        • 20 µL [³H]chitin suspension

    • Pre-incubate the enzyme with the inhibitor dilutions for a set period (e.g., 15 minutes) at the assay temperature before adding the substrate.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the [³H]chitin substrate to all tubes.

    • Incubate the reaction mixtures at the optimal temperature for the chitinase (e.g., 45°C for C. albicans chitinase) for a fixed period (e.g., 30-60 minutes). Ensure the reaction is in the linear range.

  • Reaction Termination and Separation:

    • Terminate the reaction by adding a precipitating agent, such as cold TCA to a final concentration of 5-10%.

    • Vortex the tubes and incubate on ice for 10-15 minutes to allow for complete precipitation of the unreacted [³H]chitin.

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the insoluble substrate.

  • Radioactivity Measurement:

    • Carefully transfer a known volume of the supernatant from each tube to a scintillation vial.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

Data Analysis
  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (CPM_inhibitor - CPM_blank) / (CPM_control - CPM_blank)] * 100

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate Kᵢ (for competitive inhibition):

    • Use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

      • Where [S] is the concentration of the substrate ([³H]chitin) and Kₘ is the Michaelis-Menten constant of the enzyme for the substrate. The Kₘ should be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations.

Visualization of Pathways and Workflows

Fungal Chitinase Signaling Pathway (Aspergillus fumigatus)

Fungal_Chitinase_Signaling cluster_stress Cell Wall Stress (e.g., Caspofungin) cluster_pathways Signaling Pathways cluster_transcription Transcriptional Regulation cluster_response Cellular Response Stress Cell Wall Damage MAPK MAPK Pathway (MpkA) Stress->MAPK Calcineurin Ca²⁺/Calcineurin Pathway Stress->Calcineurin RlmA RlmA MAPK->RlmA CrzA CrzA Calcineurin->CrzA Chitin_Synthase_Genes Chitin Synthase Gene Expression RlmA->Chitin_Synthase_Genes CrzA->Chitin_Synthase_Genes Chitin_Synthesis Increased Chitin Synthesis Chitin_Synthase_Genes->Chitin_Synthesis

Caption: Fungal cell wall stress activates MAPK and Calcineurin pathways, leading to increased chitin synthesis.

Insect Chitinase Regulation Pathway

Insect_Chitinase_Regulation cluster_hormones Hormonal Signals cluster_regulation Gene Regulation cluster_process Physiological Process Ecdysone 20-Hydroxyecdysone (20E) Transcription_Factors Transcription Factors Ecdysone->Transcription_Factors JH Juvenile Hormone (JH) JH->Transcription_Factors Suppresses (in some cases) Chitinase_Gene Chitinase Gene Expression Transcription_Factors->Chitinase_Gene Chitinase_Production Chitinase Production Chitinase_Gene->Chitinase_Production Molting Molting Chitinase_Production->Molting

Caption: Hormonal regulation of insect chitinase expression is crucial for the molting process.

Experimental Workflow: Radiometric Chitinase Inhibition Assay

Radiometric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation cluster_analysis Analysis Reagents Prepare Reagents: - [3H]chitin - Enzyme - this compound dilutions - Buffer Incubation Incubate Enzyme + this compound Reagents->Incubation Reaction Add [3H]chitin Incubate at Optimal Temp. Incubation->Reaction Termination Terminate with TCA Reaction->Termination Centrifugation Centrifuge to Pellet Unreacted Substrate Termination->Centrifugation Measurement Measure Supernatant Radioactivity (LSC) Centrifugation->Measurement Calculation Calculate % Inhibition, IC50, and Ki Measurement->Calculation

Caption: Workflow for quantifying chitinase inhibition using a radiometric assay.

References

Application of Allosamidin in Studies of Nematode Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Allosamidin is a potent and specific inhibitor of family 18 chitinases, enzymes crucial for the breakdown of chitin.[1][2] Chitin is a vital structural component in many invertebrates, including nematodes, where it is found in the eggshell and the pharynx.[1] The essential role of chitinases in nematode physiology, particularly in processes like egg hatching and larval molting, makes them a prime target for the development of novel anthelmintic drugs.[1][3][4] this compound serves as a valuable chemical tool to study the functional roles of these enzymes in nematode development and to validate them as drug targets.

Mechanism of Action

This compound functions as a competitive inhibitor of family 18 chitinases. Its structure mimics that of the chitin polymer, allowing it to bind to the active site of the enzyme and block the hydrolysis of chitin. This inhibition disrupts processes that are dependent on chitin degradation. In nematodes, the primary consequences of chitinase inhibition by this compound are the failure of egg hatching and the arrest of larval development at molting stages.[1]

Spectrum of Activity

This compound has demonstrated inhibitory activity against chitinases from a range of organisms, including insects, fungi, and various species of nematodes.[1][5] Studies have shown its effectiveness against both the free-living model organism Caenorhabditis elegans and several parasitic nematodes of medical and veterinary importance, such as:

  • Heligmosomoides polygyrus[1]

  • Brugia malayi[1]

  • Loa loa[1]

  • Wuchereria bancrofti[1]

  • Onchocerca gibsoni[6]

  • Acanthocheilonema viteae[7]

This broad spectrum of activity underscores the conserved and essential role of family 18 chitinases across different nematode species.

Applications in Nematode Research

  • Target Validation: this compound is instrumental in validating chitinases as a viable target for anthelmintic drug discovery. By demonstrating that inhibition of this enzyme leads to detrimental effects on nematode survival and development, researchers can confidently pursue the development of novel, more drug-like chitinase inhibitors.

  • Functional Genomics: In conjunction with genetic techniques like RNA interference (RNAi), this compound can be used to dissect the specific roles of different chitinase isoforms throughout the nematode life cycle.

  • Screening for Novel Anthelmintics: this compound can be used as a positive control in high-throughput screening assays designed to identify new compounds with nematicidal activity targeting chitinases.

  • Developmental Biology Studies: The precise timing of developmental arrest caused by this compound provides insights into the critical periods of chitinase activity during nematode embryogenesis and larval development.

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory activity of this compound against various chitinases and its effects on nematode development.

Table 1: In Vitro Inhibitory Activity of this compound against Chitinases

Organism/EnzymeAssay TypeSubstrateIC50 / KiReference
Aspergillus fumigatus (AfChiA1)Enzymatic4-methylumbelliferyl β-d-N,N′,N″-triacetylchitotriosideIC50 = 128 µM[8]
Entamoeba invadensEnzymatic4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioseKi = 0.065 µM[9]
Entamoeba invadensEnzymatic5 µM 4-MU(Ch)3IC50 = 0.085 µM[9]
Entamoeba invadensEnzymatic10 µM 4-MU(Ch)3IC50 = 0.16 µM[9]
Onchocerca gibsoniEnzymatic3,4-dinitrophenyl-tetra-N-acetylchitotetraoside (45 µM)IC50 = 200 pM[6]

Table 2: Effects of this compound on Nematode Development

Nematode SpeciesDevelopmental StageObserved EffectConcentrationReference
Acanthocheilonema viteaeL3 LarvaeInhibition of moltingNot specified[7]
Acanthocheilonema viteaeAdult FemalesInhibition of microfilariae hatching, 50% mortalityNot specified[7]
General NematodesEggsRetarded egg hatchingNot specified[1]
General NematodesLarvaeInhibited exsheathmentNot specified[1]

Experimental Protocols

Protocol 1: Nematode Egg Hatching Assay

This protocol is designed to assess the effect of this compound on the hatching of nematode eggs.

Materials:

  • Synchronized nematode eggs

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Culture medium or buffer suitable for the nematode species

  • 96-well microtiter plates

  • Microscope

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the culture medium to achieve the desired final concentrations. Include a solvent control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).

  • Egg Suspension: Prepare a suspension of synchronized nematode eggs in the culture medium at a concentration that allows for easy counting (e.g., 50-100 eggs per well).

  • Assay Setup: Add a specific volume of the egg suspension to each well of a 96-well plate. Then, add an equal volume of the corresponding this compound dilution or control solution to each well.

  • Incubation: Incubate the plates at the optimal temperature for the development of the specific nematode species.

  • Data Collection: At predetermined time points (e.g., 24, 48, and 72 hours), count the number of hatched larvae and unhatched eggs in each well using a microscope.

  • Analysis: Calculate the percentage of egg hatch inhibition for each this compound concentration compared to the solvent control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the EC50 value (the concentration that inhibits 50% of egg hatching).

Protocol 2: Larval Development and Molting Assay

This protocol is used to evaluate the impact of this compound on the post-embryonic development and molting of nematodes.

Materials:

  • Synchronized L1 larvae

  • This compound stock solution

  • Nematode growth medium (NGM) for C. elegans or other appropriate culture media

  • E. coli OP50 (for C. elegans) or other food source

  • Multi-well plates

  • Microscope with a camera and measurement software

Procedure:

  • Prepare Assay Plates: Prepare NGM plates (or other suitable media) containing a range of this compound concentrations. For liquid cultures, add this compound to the liquid medium. Include solvent controls. If using solid media, spread a lawn of E. coli OP50 as a food source for C. elegans.

  • Larval Synchronization: Synchronize a population of nematodes to obtain a homogenous population of L1 larvae.

  • Exposure: Transfer a known number of synchronized L1 larvae to each well of the prepared plates.

  • Incubation: Incubate the plates at the appropriate temperature for nematode growth.

  • Phenotypic Analysis: At regular intervals (e.g., every 12 or 24 hours), observe the nematodes under a microscope. Record the developmental stage of each worm and note any morphological defects, particularly those related to molting (e.g., inability to shed the old cuticle, larval arrest).

  • Quantitative Analysis:

    • Developmental Rate: Measure the body length of the nematodes at different time points. A delay in growth compared to the control indicates a developmental delay.

    • Molting Defects: Quantify the percentage of larvae exhibiting molting defects at each this compound concentration.

    • Lethality: Determine the percentage of dead larvae at each concentration.

  • Dose-Response Curves: Plot the observed effect (e.g., percentage of larval arrest, percentage of lethality) against the this compound concentration to determine dose-response relationships.

Visualizations

Allosamidin_Mechanism_of_Action cluster_nematode Nematode Chitin Chitin (Eggshell, Pharynx) Chitinase Family 18 Chitinase Chitin->Chitinase Substrate DegradedChitin Degraded Chitin (N-acetylglucosamine) Chitinase->DegradedChitin Hydrolysis Development Normal Development (Egg Hatching, Molting) DegradedChitin->Development This compound This compound This compound->Inhibition Inhibition->Chitinase Competitive Inhibitor DevelopmentalArrest Developmental Arrest (Hatching Failure, Molting Defects) Inhibition->DevelopmentalArrest Experimental_Workflow_Egg_Hatching_Assay start Start prep_allo Prepare this compound Serial Dilutions start->prep_allo prep_eggs Prepare Synchronized Nematode Egg Suspension start->prep_eggs setup_plate Dispense Eggs and this compound into 96-well Plate prep_allo->setup_plate prep_eggs->setup_plate incubation Incubate at Optimal Temperature setup_plate->incubation data_collection Count Hatched Larvae and Unhatched Eggs incubation->data_collection analysis Calculate % Inhibition and Determine EC50 data_collection->analysis end End analysis->end Logical_Relationship_Allosamidin_Phenotype This compound This compound Treatment Chitinase_Inhibition Inhibition of Family 18 Chitinase This compound->Chitinase_Inhibition Chitin_Degradation_Block Blockage of Chitin Degradation Chitinase_Inhibition->Chitin_Degradation_Block Eggshell_Weakening_Failure Failure of Eggshell Weakening Chitin_Degradation_Block->Eggshell_Weakening_Failure Cuticle_Remodeling_Failure Impaired Cuticle Remodeling/Shedding Chitin_Degradation_Block->Cuticle_Remodeling_Failure Hatching_Failure Egg Hatching Failure Eggshell_Weakening_Failure->Hatching_Failure Molting_Defects Larval Molting Defects Cuticle_Remodeling_Failure->Molting_Defects Developmental_Arrest Developmental Arrest / Lethality Hatching_Failure->Developmental_Arrest Molting_Defects->Developmental_Arrest

References

Application Notes and Protocols for In Situ Localization of Chitinase Activity Using Labeled Allosamidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of fluorescently labeled Allosamidin for the in situ localization and visualization of family 18 chitinase activity. This compound, a potent and specific inhibitor of this class of enzymes, serves as an excellent scaffold for developing activity-based probes. By tagging this compound with a fluorescent reporter, researchers can directly visualize the location of active chitinases within cells and tissues, providing valuable insights into their physiological and pathological roles.

Introduction to this compound-Based Probes

This compound is a pseudotrisaccharide natural product that acts as a powerful competitive inhibitor of family 18 chitinases, which are involved in a wide range of biological processes, including fungal cell wall remodeling, insect molting, and mammalian immune responses.[1] The high specificity and nanomolar to micromolar binding affinity of this compound for these enzymes make it an ideal candidate for the development of activity-based probes (ABPs).[2]

This document outlines the conceptual synthesis of a fluorescently labeled this compound probe, detailed protocols for its application in in situ labeling experiments, and methods for data analysis.

Quantitative Data Summary

The inhibitory activity of this compound and its derivatives is crucial for their use as specific probes. The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against various family 18 chitinases.

CompoundTarget ChitinaseOrganismInhibition Constant (Ki)IC50Reference
This compoundChitinase AVibrio harveyi70 nM-[3]
This compound-Lucilia cuprina (blowfly)-2.3 nM (37°C), 0.4 nM (20°C)[2]
This compoundChitotriosidase (HsCht)Homo sapiens--[4]
This compoundAcidic Mammalian Chitinase (AMCase)Mus musculus--[4]
This compoundChitinase ASerratia marcescens--[4]
Demethylthis compoundChitinaseTrichoderma viride--[1]

Experimental Protocols

Synthesis of Fluorescently Labeled this compound (Conceptual Protocol)

This protocol describes a conceptual pathway for the synthesis of a fluorescently labeled this compound probe using click chemistry, a bioorthogonal reaction that allows for the efficient and specific conjugation of a fluorophore.[5][6][7] This method involves introducing a reactive handle (e.g., an azide or alkyne) onto the this compound molecule, which can then be "clicked" to a corresponding fluorescent dye.

Materials:

  • This compound

  • Azido- or Alkyne-PEG-NHS ester

  • Fluorescent dye with a corresponding alkyne or azide group (e.g., Cy5-azide)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • HPLC system for purification

Procedure:

  • Introduction of a Click Chemistry Handle:

    • Dissolve this compound in anhydrous DMF.

    • Add an excess of an Azido- or Alkyne-PEG-NHS ester and a non-nucleophilic base such as DIPEA. The NHS ester will react with one of the hydroxyl groups on the this compound molecule, introducing a linker with a reactive azide or alkyne group.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

    • Purify the resulting this compound-linker conjugate by HPLC.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the this compound-linker conjugate in a mixture of water and a co-solvent like DMSO or t-butanol.

    • Add the fluorescent dye containing the complementary reactive group (e.g., Cy5-azide if an alkyne linker was used).

    • Prepare a fresh solution of the copper catalyst by mixing CuSO4 and a reducing agent like sodium ascorbate in water. The addition of a copper-chelating ligand such as THPTA is recommended to improve reaction efficiency and reduce cytotoxicity if the probe is to be used in live cells.[5]

    • Add the catalyst solution to the reaction mixture.

    • Stir the reaction at room temperature for 1-2 hours, protected from light.

    • Monitor the formation of the fluorescently labeled this compound by TLC or LC-MS.

    • Purify the final product, Labeled-Allosamidin, using HPLC.

    • Characterize the final product by mass spectrometry and determine the concentration by UV-Vis spectrophotometry.

In Situ Localization of Chitinase Activity in Fixed Cells or Tissues

This protocol details the application of the fluorescently labeled this compound probe for the visualization of active chitinases in fixed biological samples.

Materials:

  • Fluorescently Labeled this compound Probe

  • Biological samples (e.g., cultured cells, tissue cryosections)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Bovine Serum Albumin (BSA) for blocking

  • DAPI or Hoechst stain for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • Cultured Cells: Grow cells on glass coverslips. Wash briefly with PBS.

    • Tissue Sections: Prepare thin cryosections (5-10 µm) of fresh-frozen tissue and mount on glass slides.

  • Fixation:

    • Fix the samples with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific binding sites by incubating the samples with 1% BSA in PBS for 30-60 minutes at room temperature.

  • Labeling with Fluorescent this compound Probe:

    • Dilute the Labeled-Allosamidin probe to the desired final concentration (typically in the nanomolar to low micromolar range, to be optimized for each application) in a blocking buffer.

    • Incubate the samples with the diluted probe solution for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Wash the samples three to five times with PBS containing 0.1% Tween 20 to remove unbound probe. Each wash should be for 5-10 minutes.

  • Counterstaining (Optional):

    • Incubate the samples with a nuclear counterstain like DAPI or Hoechst (e.g., 1 µg/mL in PBS) for 5-10 minutes.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips or slides with an antifade mounting medium.

    • Image the samples using a fluorescence microscope or a confocal microscope equipped with the appropriate filter sets for the chosen fluorophore and counterstain.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the conceptual signaling pathway involving chitinase and the experimental workflow for in situ localization.

G Conceptual Signaling Pathway Involving Chitinase Activity cluster_0 Cellular Environment Chitin Chitin Chitinase Chitinase Chitin->Chitinase Substrate Chitooligosaccharides Chitooligosaccharides Chitinase->Chitooligosaccharides Hydrolysis Downstream Signaling Downstream Signaling Chitooligosaccharides->Downstream Signaling Activation

Caption: Conceptual pathway of chitinase-mediated signaling.

G Experimental Workflow for In Situ Chitinase Localization Sample_Preparation 1. Sample Preparation (Cells or Tissues) Fixation 2. Fixation (e.g., 4% PFA) Sample_Preparation->Fixation Permeabilization 3. Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking 4. Blocking (e.g., BSA) Permeabilization->Blocking Probe_Incubation 5. Incubation with Labeled-Allosamidin Blocking->Probe_Incubation Washing 6. Washing Probe_Incubation->Washing Counterstaining 7. Counterstaining (Optional, e.g., DAPI) Washing->Counterstaining Imaging 8. Fluorescence Microscopy Counterstaining->Imaging

Caption: Workflow for chitinase activity localization.

Conclusion

The use of fluorescently labeled this compound provides a powerful tool for the direct visualization of active family 18 chitinases in situ. These application notes and protocols offer a framework for researchers to synthesize and apply these probes in their own experimental systems. The ability to spatially resolve chitinase activity will undoubtedly contribute to a deeper understanding of the roles of these enzymes in health and disease, and may aid in the development of novel therapeutic strategies targeting chitinase activity.

References

Troubleshooting & Optimization

Allosamidin Solubility: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Allosamidin, understanding its solubility characteristics is critical for experimental success. This technical support center provides a comprehensive guide to the solubility of this compound in various laboratory solvents, complete with troubleshooting advice and detailed experimental protocols.

Solubility Profile of this compound

SolventChemical FormulaTypeQualitative SolubilityEstimated Quantitative Solubility (at 25°C)
Water (acidified)H₂OPolar ProticSoluble in dilute acidic solutions (e.g., 0.1 M acetic acid)[1]Data not available
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble[2][3]Data not available
EthanolC₂H₅OHPolar ProticSparingly SolubleData not available
MethanolCH₃OHPolar ProticSparingly SolubleData not available

Note: The quantitative solubility data is often not publicly available and can vary between batches and manufacturers. It is highly recommended to perform small-scale solubility tests before preparing larger stock solutions.

Experimental Protocol: Determination of this compound Solubility

This section outlines a general protocol for determining the solubility of this compound in a specific solvent.

Objective:

To determine the approximate solubility of this compound in a chosen laboratory solvent at a specific temperature.

Materials:
  • This compound (solid powder)

  • Solvent of interest (e.g., DMSO, Ethanol, Water)

  • Vortex mixer

  • Water bath sonicator

  • Analytical balance

  • Microcentrifuge

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Methodology:
  • Preparation of a Saturated Solution:

    • Weigh out a small, known amount of this compound (e.g., 1-5 mg) into a microcentrifuge tube.

    • Add a small, precise volume of the solvent to be tested (e.g., 100 µL).

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solid does not completely dissolve, place the tube in a water bath sonicator for 10-15 minutes.

    • If undissolved solid remains, incrementally add small, known volumes of the solvent, vortexing and sonicating after each addition, until the solid is fully dissolved or it is clear that it will not dissolve further. Record the total volume of solvent added.

  • Equilibration:

    • To ensure the solution is truly saturated, add a small excess of solid this compound to the solution from the previous step.

    • Incubate the mixture at the desired temperature (e.g., 25°C) for a set period (e.g., 24 hours) with gentle agitation to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid:

    • Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

  • Quantification of Solubilized this compound:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Determine the concentration of this compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if a chromophore is present and a standard curve is available) or HPLC.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL or mol/L based on the determined concentration and the volume of the supernatant analyzed.

Troubleshooting Guide & FAQs

This section addresses common issues and questions researchers may encounter when working with this compound.

Q1: My this compound won't dissolve in water. What should I do?

A1: this compound is generally poorly soluble in neutral water. However, its solubility is significantly enhanced in dilute acidic conditions. Try dissolving it in a small amount of 0.1 M acetic acid and then dilute with water to your desired final concentration[1].

Q2: I'm preparing a stock solution in DMSO. Are there any precautions I should take?

A2: Yes. While this compound is soluble in DMSO, it is important to use anhydrous DMSO to avoid introducing water, which can affect the stability of the compound over long-term storage[2][3]. For cell-based assays, ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: How should I store my this compound stock solutions?

A3: For short-term storage (days to weeks), stock solutions in DMSO can be stored at 4°C. For long-term storage (months to years), it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: I've noticed some precipitation in my this compound solution after storing it in an acidic buffer. Why is this happening?

A4: this compound contains glycosidic bonds, which can be susceptible to hydrolysis under acidic conditions, especially with prolonged storage or at elevated temperatures. The hydrolysis product may be less soluble and precipitate out of solution. It is advisable to prepare fresh acidic solutions of this compound for your experiments.

Q5: Can I use sonication to help dissolve this compound?

A5: Yes, sonication can be a useful technique to aid in the dissolution of this compound, particularly for preparing saturated solutions. However, be mindful of potential heating of the sample during sonication and consider using a cooled water bath.

Visualizing Experimental Workflows

To aid in understanding the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate key workflows.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Solubility Analysis weigh Weigh this compound add_solvent Add Solvent weigh->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate (if needed) vortex->sonicate saturate Equilibrate to Saturate sonicate->saturate centrifuge Centrifuge saturate->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify Concentration supernatant->quantify

Caption: Workflow for Determining this compound Solubility.

troubleshooting_flowchart cluster_water Water Dissolution cluster_dmso DMSO Dissolution start Dissolving this compound solvent Choose Solvent start->solvent water Water solvent->water Aqueous Experiment dmso DMSO solvent->dmso Stock Solution other_organic Other Organic solvent->other_organic Other Applications acidify Add dilute acid (e.g., 0.1 M Acetic Acid) water->acidify use_anhydrous Use Anhydrous DMSO dmso->use_anhydrous dissolved_water Dissolved acidify->dissolved_water store_properly Store at -20°C or -80°C use_anhydrous->store_properly dissolved_dmso Dissolved store_properly->dissolved_dmso

Caption: Troubleshooting Logic for Dissolving this compound.

References

Stability of Allosamidin in aqueous solution over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of allosamidin in aqueous solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: While specific solubility data is not extensively published, this compound is a hydrophilic molecule. For biological assays, it is often dissolved in aqueous buffers. For stock solutions, sterile, purified water or a buffer solution (e.g., phosphate-buffered saline, PBS) at a neutral pH is recommended as a starting point. The use of small amounts of organic co-solvents like DMSO, followed by dilution in an aqueous buffer, is a common practice for compounds with limited aqueous solubility.

Q2: How should I store my this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can potentially lead to degradation. For short-term use (a few days), refrigeration at 2-8°C may be acceptable, but stability under these conditions should be verified for your specific experimental setup.

Q3: Is this compound sensitive to pH?

A3: The chemical structure of this compound, which includes glycosidic bonds and amide groups, suggests potential susceptibility to hydrolysis under strongly acidic or basic conditions. One study noted that mild acid hydrolysis can yield mono-amine derivatives.[1] It is therefore recommended to maintain the pH of aqueous solutions of this compound within a neutral range (approximately pH 6.0-8.0) to minimize potential degradation.

Q4: Does temperature affect the stability of this compound in aqueous solutions?

Q5: Is this compound light-sensitive?

A5: There is no specific data on the photostability of this compound. However, it is good laboratory practice to protect solutions of complex organic molecules from prolonged exposure to light, especially UV light, to prevent potential photodegradation. Storing solutions in amber vials or wrapping containers in aluminum foil is a recommended precautionary measure.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent experimental results over time with the same stock solution. Degradation of this compound in the stock solution.Prepare a fresh stock solution. Aliquot stock solutions to minimize freeze-thaw cycles. Perform a stability check of your stock solution using an appropriate analytical method (e.g., HPLC).
Loss of biological activity of this compound in an assay. Degradation of this compound under assay conditions (e.g., non-neutral pH, high temperature).Prepare this compound solutions fresh for each experiment. Verify the pH of your assay buffer. If high temperatures are required, assess the stability of this compound under those conditions for the duration of the assay.
Precipitation observed in the this compound solution. Poor solubility or degradation leading to insoluble products.Ensure the concentration is within the solubility limit in the chosen solvent. Consider using a small percentage of a co-solvent like DMSO for the stock solution, followed by dilution. If precipitation occurs upon storage, the solution may be degrading and should be discarded.

Data Presentation

Disclaimer: The following table is a hypothetical representation of stability data for this compound to illustrate how such data would be presented. No specific experimental stability data for this compound was found in the public domain.

Table 1: Hypothetical Stability of this compound (1 mg/mL) in Aqueous Buffer (pH 7.4) Over Time at Different Temperatures.

Storage TemperatureTime PointRemaining this compound (%)Appearance of Degradation Products (Peak Area %)
-20°C 1 month>99%<0.5%
3 months>98%<1.0%
6 months>97%<1.5%
4°C 1 week>95%<2.0%
2 weeks~90%~5.0%
1 month<85%>10%
25°C (Room Temp) 24 hours>90%~5.0%
48 hours~80%~15%
1 week<60%>30%

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Solution Using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for evaluating the stability of this compound under specific conditions (e.g., varying pH, temperature).

1. Materials:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Buffer salts (e.g., sodium phosphate, sodium citrate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • HPLC system with a UV detector

  • C18 HPLC column

2. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer at neutral pH).

  • Prepare working solutions by diluting the stock solution in aqueous buffers of different pH values (e.g., pH 4.0, 7.0, 9.0).

3. Stability Study Design:

  • For each pH condition, dispense aliquots of the this compound solution into separate vials for each time point and temperature.

  • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 40°C).

  • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve the respective vials. If incubated at elevated temperatures, cool the samples to room temperature before analysis.

4. HPLC Analysis:

  • Set up the HPLC system with a C18 column.

  • Establish an appropriate mobile phase and gradient. A common starting point for similar molecules is a gradient of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid.

  • Inject a known volume of each sample onto the HPLC system.

  • Monitor the elution profile using a UV detector at a wavelength where this compound has significant absorbance.

  • Record the peak area of the intact this compound and any new peaks that appear, which may correspond to degradation products.

5. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

  • Plot the percentage of remaining this compound versus time for each condition (pH and temperature) to determine the degradation kinetics.

  • The appearance and increase in the area of new peaks can be used to quantify the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions at Different pH prep_stock->prep_working incubate Incubate at Different Temperatures prep_working->incubate sampling Sample at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis and Kinetics Determination hplc->data_analysis

Caption: Experimental workflow for assessing this compound stability.

signaling_pathway This compound This compound chitinase Family 18 Chitinase This compound->chitinase Inhibition product Chitin Oligomers chitinase->product Hydrolysis (Blocked) substrate Chitin substrate->chitinase Binding

Caption: this compound's inhibitory action on Family 18 chitinase.

References

Technical Support Center: Identifying Allosamidin-Insensitive Chitinases

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chitinases and the inhibitor allosamidin. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the identification and characterization of this compound-insensitive chitinases.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during your experiments with this compound and chitinases.

Q1: My chitinase activity is not inhibited by this compound. Does this mean my experiment failed?

A1: Not necessarily. Several factors could be at play:

  • Chitinase Family: this compound is a potent, competitive inhibitor of most Family 18 chitinases. However, it does not inhibit Family 19 chitinases.[1] Your enzyme may belong to Family 19 or another class of glycosyl hydrolases that are not susceptible to this compound.

  • Enzyme Origin: Some organisms produce both this compound-sensitive (Family 18) and -insensitive (Family 19) chitinases.[2] For example, the this compound-producing bacterium Streptomyces sp. AJ9463 also produces an this compound-insensitive Family 19 chitinase.

  • Experimental Conditions: Ensure that the pH, temperature, and buffer conditions are optimal for your specific chitinase and that the this compound is properly dissolved and used at an appropriate concentration.

  • This compound Degradation: Ensure the proper storage and handling of your this compound stock to prevent degradation.

Q2: What is the key structural difference between Family 18 and Family 19 chitinases that accounts for the difference in this compound sensitivity?

A2: Family 18 and Family 19 chitinases have different three-dimensional structures and catalytic mechanisms, despite catalyzing the same basic reaction.[3] Family 18 chitinases have a (β/α)8 TIM-barrel catalytic domain, and their substrate-assisted catalysis involves an oxazolinium ion intermediate.[1] this compound effectively mimics this transition state, allowing it to bind tightly to the active site of Family 18 enzymes.[1] In contrast, Family 19 chitinases have a lysozyme-like domain rich in α-helices and utilize a different catalytic mechanism that does not involve such an intermediate, rendering them insensitive to this compound.[1]

Q3: I am seeing an increase in chitinase production in my Streptomyces culture when I add this compound. Is this expected?

A3: Yes, this is a known phenomenon in some Streptomyces species. In addition to being an inhibitor, this compound can also act as a signaling molecule that induces the expression of certain Family 18 chitinases through a two-component regulatory system.[4][5] This can lead to an overall increase in chitinase activity in the culture, even though the compound is inhibitory to the individual enzyme molecules.

Q4: What concentration of this compound should I use in my inhibition assays?

A4: The effective concentration of this compound can vary significantly depending on the target chitinase. For sensitive Family 18 chitinases, IC50 values are often in the nanomolar to low micromolar range.[6] For example, the IC50 for this compound against Candida albicans chitinase is 0.3 µM.[7][8] It is recommended to perform a dose-response experiment with a wide range of this compound concentrations (e.g., from 1 nM to 100 µM) to determine the IC50 for your specific enzyme.

Q5: Are there any known this compound-insensitive chitinases I can use as a negative control?

A5: Yes, any characterized Family 19 chitinase would be a suitable negative control. Additionally, a hyperthermostable chitinase (Chi70) from the archaeon Thermococcus chitonophagus has been identified as being insensitive to this compound.

Quantitative Data Summary

The following tables provide a summary of inhibitory concentrations of this compound against various chitinases and the biochemical properties of selected this compound-insensitive enzymes.

Table 1: this compound IC50 Values for Various Chitinases

Chitinase Source OrganismChitinase FamilyIC50 ValueReference
Candida albicansFamily 180.3 µM[7][8]
Lucilia cuprina (blowfly)Family 182.3 nM (at 37°C)[6]
Aspergillus fumigatus (AfChiA1)Family 18128 µM[9]
Human ChitotriosidaseFamily 18-
Serratia marcescens (ChiB)Family 18-[6]
Streptomyces sp.Family 19Insensitive[2]
Thermococcus chitonophagus (Chi70)Not specifiedInsensitive

Table 2: Biochemical Properties of this compound-Insensitive Chitinases

Chitinase (Source Organism)Optimal pHOptimal Temperature (°C)Key FeaturesReference
Chitinase IS (Streptomyces sp. AJ9463)5.050Family 19 Chitinase[2]
Chi70 (Thermococcus chitonophagus)7.070Hyperthermostable, denaturation-resistant

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound-insensitive chitinases.

Protocol 1: Chitinase Activity Assay using Colloidal Chitin and DNS Reagent

Objective: To quantify the activity of a chitinase enzyme by measuring the release of reducing sugars from colloidal chitin.

Materials:

  • Colloidal Chitin (1% w/v)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Enzyme solution (crude or purified)

  • 0.1 M Sodium Acetate Buffer (pH 5.0) or other appropriate buffer

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture by adding 0.5 mL of 1% colloidal chitin suspension and 0.4 mL of the enzyme solution to a microcentrifuge tube.

  • Incubate the mixture at the optimal temperature for the chitinase (e.g., 50°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 1 mL of DNS reagent.

  • Develop the color by incubating the mixture in a boiling water bath for 10 minutes.

  • Cool the tubes to room temperature and centrifuge at 7,500 x g for 10 minutes to pellet any remaining insoluble chitin.

  • Measure the absorbance of the supernatant at 540 nm.

  • Prepare a standard curve using known concentrations of N-acetylglucosamine (NAG) to determine the amount of reducing sugar released.

  • One unit (U) of chitinase activity is defined as the amount of enzyme that releases 1 µmol of N-acetylglucosamine per minute under the specified conditions.

Protocol 2: this compound Inhibition Assay

Objective: To determine the inhibitory effect of this compound on chitinase activity.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., water or DMSO)

  • Chitinase enzyme

  • Colloidal Chitin (1% w/v)

  • DNS reagent

  • Appropriate buffer

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in the assay buffer.

  • In separate tubes, pre-incubate the chitinase enzyme with each concentration of this compound for a specific time (e.g., 15-30 minutes) at room temperature. Include a control with no this compound.

  • Initiate the chitinase reaction by adding the colloidal chitin substrate to each tube.

  • Proceed with the chitinase activity assay as described in Protocol 1 (steps 2-8).

  • Calculate the percentage of inhibition for each this compound concentration relative to the control without inhibitor.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol 3: Purification of Extracellular Chitinase from Bacterial Culture

Objective: To purify chitinase from the culture supernatant of a chitinase-producing bacterium.

Materials:

  • Bacterial culture supernatant

  • Ammonium sulfate

  • 20 mM Tris-HCl buffer (pH 6.8) or other suitable buffer

  • Dialysis tubing

  • DEAE-Sepharose or other anion-exchange chromatography column

  • Sodium chloride (for elution gradient)

Procedure:

  • Ammonium Sulfate Precipitation:

    • Centrifuge the bacterial culture to pellet the cells. Collect the supernatant containing the extracellular chitinase.

    • Slowly add solid ammonium sulfate to the supernatant at 4°C with gentle stirring to achieve a specific saturation (e.g., 30-85%).

    • Centrifuge to collect the precipitated protein.

  • Dialysis:

    • Resuspend the protein pellet in a minimal volume of the Tris-HCl buffer.

    • Dialyze the protein solution against the same buffer overnight at 4°C to remove excess ammonium sulfate.

  • Ion-Exchange Chromatography:

    • Load the dialyzed sample onto a DEAE-Sepharose column equilibrated with the Tris-HCl buffer.

    • Wash the column with the buffer to remove unbound proteins.

    • Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the same buffer.

    • Collect fractions and assay each for chitinase activity to identify the fractions containing the purified enzyme.

  • Concentration:

    • Pool the active fractions and concentrate the purified enzyme using ultrafiltration (e.g., Vivaspin filters).

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound and chitinases.

experimental_workflow cluster_0 Enzyme Preparation cluster_1 Activity & Inhibition Assays cluster_2 Data Analysis cluster_3 Classification start Chitinase Source (e.g., Bacterial Culture) purification Purification (e.g., Chromatography) start->purification activity_assay Chitinase Activity Assay (Control) purification->activity_assay inhibition_assay Inhibition Assay with Varying [this compound] purification->inhibition_assay data_analysis Calculate % Inhibition activity_assay->data_analysis inhibition_assay->data_analysis ic50 Determine IC50 Value data_analysis->ic50 sensitive This compound-Sensitive (Low IC50) ic50->sensitive Inhibition Observed insensitive This compound-Insensitive (High or No IC50) ic50->insensitive No Significant Inhibition

Caption: Workflow for identifying this compound-insensitive chitinases.

two_component_system cluster_streptomyces Streptomyces Cell This compound This compound sensor_kinase Sensor Kinase (e.g., ChiS) This compound->sensor_kinase Activates in presence of (GlcNAc)2 chitobiose N,N'-diacetylchitobiose (GlcNAc)2 chitobiose->sensor_kinase Induces response_regulator Response Regulator (e.g., ChiR) sensor_kinase->response_regulator Phosphorylation Signal chitinase_gene Chitinase Gene (e.g., chi65) response_regulator->chitinase_gene Activates Transcription chitinase_protein Chitinase Protein chitinase_gene->chitinase_protein Translation chitin External Chitin chitin->chitobiose Basal degradation

References

Technical Support Center: Allosamidin in Mammalian Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Allosamidin in mammalian cell experiments. The information focuses on potential off-target effects to ensure accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound in mammalian cells?

A1: this compound is a potent and specific inhibitor of family 18 chitinases.[1] In mammals, the most well-characterized target is the Acidic Mammalian Chitinase (AMCase).[1]

Q2: Are there any known off-target effects of this compound in mammalian cells?

A2: Yes, emerging evidence suggests that this compound can exert effects independent of its chitinase inhibitory activity. The most notable described off-target effect involves the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This interaction appears to be independent of the enzymatic activity of its primary target, AMCase.

Q3: How does this compound affect the PI3K/Akt signaling pathway?

A3: Studies have shown that this compound can inhibit the anti-apoptotic effects of AMCase. This cytoprotective effect of AMCase is mediated through the PI3K/Akt pathway. This compound abrogates this effect, suggesting it interferes with this signaling cascade. The precise molecular interaction of this compound within this pathway is still under investigation.

Q4: Does this compound exhibit cytotoxicity in mammalian cells?

A4: While this compound is generally used for its specific enzyme inhibition, like any chemical compound, it can exhibit cytotoxicity at high concentrations. It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. A dose-response experiment is highly recommended.

Q5: Has this compound been screened against a broad panel of kinases?

A5: Currently, there is no publicly available, comprehensive kinase panel screening data for this compound. Such a screen would be the most definitive way to identify potential off-target kinase interactions. Researchers should be cautious when interpreting results in contexts where kinase signaling is critical and consider performing their own kinase profiling if necessary.

Troubleshooting Guides

Problem 1: Unexpected changes in cell viability or proliferation after this compound treatment.
  • Possible Cause 1: Cytotoxicity at the concentration used.

    • Troubleshooting Steps:

      • Perform a dose-response cytotoxicity assay: Use a range of this compound concentrations, including and exceeding your experimental concentration. Common assays include MTT, MTS, or Real-Time Glo assays.

      • Determine the IC50 value: If significant cytotoxicity is observed, determine the half-maximal inhibitory concentration (IC50) for your cell line.

      • Adjust experimental concentration: Use this compound at a concentration well below its cytotoxic threshold for your specific cell line.

  • Possible Cause 2: Off-target effects on cell survival pathways.

    • Troubleshooting Steps:

      • Investigate the PI3K/Akt pathway: As this compound is known to modulate this pathway, assess the phosphorylation status of key proteins like Akt (at Ser473 and Thr308) and downstream targets like GSK3β and Bad using Western blotting.

      • Use pathway inhibitors: To confirm the involvement of the PI3K/Akt pathway, co-treat cells with this compound and a known PI3K inhibitor (e.g., LY294002 or wortmannin) or an Akt inhibitor (e.g., MK-2206) and observe if the unexpected effects are rescued or altered.

Problem 2: Observing phenotypic changes that are inconsistent with chitinase inhibition.
  • Possible Cause: this compound is modulating a signaling pathway independent of its primary target.

    • Troubleshooting Steps:

      • Review the literature for non-canonical roles of AMCase: The observed phenotype might be due to the inhibition of a lesser-known, non-enzymatic function of AMCase.

      • Analyze the PI3K/Akt signaling cascade: As mentioned previously, this is a key known off-target pathway. Assess its activation state.

      • Consider a target-agnostic screening approach: If resources permit, perform a proteomics or transcriptomics study to identify broader changes in protein expression or phosphorylation patterns induced by this compound in your experimental system.

Quantitative Data Summary

Table 1: this compound Inhibitory Activity

Target EnzymeOrganism/SystemIC50 ValueCitation
Family 18 ChitinasesGeneralPotent inhibitor[1]
Acidic Mammalian Chitinase (AMCase)MammalianPotent inhibitor (specific value not consistently reported in literature)[1]

Table 2: this compound Cytotoxicity Data (Hypothetical Data for Illustrative Purposes)

Cell LineAssayIncubation Time (hours)IC50 (µM)
HeLaMTT48> 100
HEK293MTS48> 100
A549Real-Time Glo7285

Note: The cytotoxicity data in Table 2 is illustrative. Researchers must determine the specific IC50 for their cell lines and experimental conditions.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Akt Phosphorylation by Western Blotting
  • Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the effect of this compound on Akt phosphorylation.

Visualizations

Allosamidin_On_Target_Effect This compound This compound AMCase Acidic Mammalian Chitinase (AMCase) (Family 18 Chitinase) This compound->AMCase Inhibits Chitin_Degradation Chitin Degradation AMCase->Chitin_Degradation Catalyzes

Diagram 1: On-target effect of this compound.

Allosamidin_Off_Target_Signaling cluster_pathway PI3K/Akt Signaling Pathway AMCase AMCase (Non-enzymatic function) PI3K PI3K AMCase->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis This compound This compound This compound->AMCase Inhibits signaling function

Diagram 2: Potential off-target effect of this compound on the PI3K/Akt signaling pathway.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with this compound Check_Viability Are there changes in cell viability/proliferation? Start->Check_Viability Cytotoxicity_Assay Perform Dose-Response Cytotoxicity Assay (e.g., MTT, MTS) Check_Viability->Cytotoxicity_Assay Yes Check_Phenotype Is the phenotype inconsistent with chitinase inhibition? Check_Viability->Check_Phenotype No Analyze_PI3K Analyze PI3K/Akt Pathway Activation (e.g., Western Blot for p-Akt) Cytotoxicity_Assay->Analyze_PI3K Check_Phenotype->Analyze_PI3K Yes Broader_Screening Consider Broader Off-Target Screening (e.g., Kinase Panel, Proteomics) Check_Phenotype->Broader_Screening No, but still unexpected Pathway_Inhibitors Use PI3K/Akt Pathway Inhibitors for Rescue Experiment Analyze_PI3K->Pathway_Inhibitors

Diagram 3: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: Allosamidin Efficacy in Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of Allosamidin efficacy in their fungal culture experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound treatment is showing no effect on my fungal culture. What are the primary reasons this might be happening?

A1: Several factors can contribute to the apparent lack of this compound efficacy. These can be broadly categorized into three areas: issues with the inhibitor itself, characteristics of the target fungus, and suboptimal experimental conditions. A systematic troubleshooting approach is recommended to identify the root cause.

Q2: How can I be sure that my this compound stock solution is potent and correctly prepared?

A2: The stability and solubility of this compound are critical for its activity. Improper storage or preparation can lead to degradation and loss of function.

  • Solubility: this compound is generally soluble in aqueous buffers. However, its solubility can be affected by pH and the presence of other compounds. It is crucial to ensure complete dissolution before use.

  • Stability: While generally stable, prolonged storage at inappropriate temperatures or exposure to harsh chemicals can lead to degradation. It is recommended to prepare fresh solutions and store them at -20°C for short-term use. For longer-term storage, consult the manufacturer's recommendations. The structural integrity of this compound is crucial for its inhibitory activity, as even small changes like demethylation can reduce its effect.[1]

  • Verification: The activity of your this compound stock can be verified using a cell-free chitinase inhibition assay with a known sensitive family 18 chitinase before application in more complex fungal cultures.

Q3: Could the fungus I am working with be resistant to this compound?

A3: Yes, fungal resistance is a significant possibility. This compound is a specific inhibitor of family 18 chitinases.[2][3] If your target fungus relies on other families of chitinases (e.g., family 19) for its growth and morphogenesis, this compound will have little to no effect.[2][3] Additionally, some fungi may possess or develop mechanisms to bypass the inhibition of a specific chitinase or have redundant chitinolytic enzymes.

Q4: What are the optimal experimental conditions for observing this compound's effects?

A4: The efficacy of this compound is highly dependent on the experimental setup. Key parameters to consider include:

  • Concentration: The effective concentration of this compound can vary significantly between fungal species. A dose-response experiment is essential to determine the optimal inhibitory concentration for your specific fungus. In some cases, low concentrations of this compound have been observed to surprisingly promote chitinase production in certain bacteria.[3][4][5]

  • pH and Temperature: Fungal chitinase activity is pH and temperature-dependent.[6][7] Ensure your culture conditions are optimal for the activity of the target chitinase. For instance, the chitinase from Candida albicans has optimal activity at a pH of 6.5 and a temperature of 45°C.[6]

  • Culture Medium: Components of the culture medium could potentially interact with this compound or affect its uptake by the fungus. A defined minimal medium may be preferable to a complex medium to reduce potential interferences.

  • Growth Stage: The susceptibility of fungi to chitinase inhibitors can vary with their growth stage. Application of this compound during active hyphal growth and cell wall remodeling may be more effective.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting the lack of this compound efficacy.

TroubleshootingWorkflow cluster_inhibitor Inhibitor Verification cluster_fungus Fungal Characterization cluster_protocol Protocol Optimization start Start: Lack of this compound Efficacy check_inhibitor Step 1: Verify this compound Integrity start->check_inhibitor solubility Confirm Solubility check_inhibitor->solubility stability Assess Stability (Fresh Stock) check_inhibitor->stability activity_assay Perform Cell-Free Chitinase Assay check_inhibitor->activity_assay check_fungus Step 2: Characterize Fungal Target chitinase_family Identify Chitinase Family (Family 18 vs 19) check_fungus->chitinase_family resistance Investigate Potential Resistance Mechanisms check_fungus->resistance check_protocol Step 3: Optimize Experimental Protocol concentration Dose-Response Experiment check_protocol->concentration conditions Optimize pH, Temp, & Medium check_protocol->conditions growth_stage Vary Growth Stage at Application check_protocol->growth_stage solution Resolution solubility->check_fungus stability->check_fungus activity_assay->check_fungus chitinase_family->check_protocol resistance->check_protocol concentration->solution conditions->solution growth_stage->solution

Caption: A stepwise workflow for troubleshooting this compound inefficacy.

This compound's Mechanism of Action

This compound functions as a potent, competitive inhibitor of family 18 chitinases.[2][8][9] It mimics the structure of the chitin polymer and binds to the active site of the enzyme, preventing the hydrolysis of chitin, a crucial component of the fungal cell wall.

MechanismOfAction chitin Chitin (Substrate) binding Binding chitin->binding chitinase Family 18 Chitinase (Enzyme) chitinase->binding inhibition Inhibition chitinase->inhibition hydrolysis Hydrolysis binding->hydrolysis products N-acetylglucosamine (Products) hydrolysis->products cell_wall Fungal Cell Wall Integrity products->cell_wall This compound This compound (Inhibitor) This compound->inhibition inhibition->binding

Caption: this compound competitively inhibits family 18 chitinase activity.

Experimental Protocols

Protocol 1: Preparation and Verification of this compound Stock Solution
  • Preparation:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve in a suitable sterile buffer (e.g., phosphate-buffered saline, pH 7.4) to a desired stock concentration (e.g., 1-10 mM).

    • Ensure complete dissolution by gentle vortexing.

    • Sterilize the solution by filtering through a 0.22 µm syringe filter.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C for short-term use (weeks to months) or at -80°C for long-term storage.

  • Verification (Cell-Free Chitinase Assay):

    • Obtain a commercially available, purified family 18 chitinase.

    • Prepare a reaction mixture containing a known concentration of the chitinase and a fluorogenic or colorimetric chitin substrate in an appropriate assay buffer.

    • Add varying concentrations of your this compound stock solution to the reaction mixture.

    • Incubate at the optimal temperature and for a sufficient duration for the enzyme.

    • Measure the product formation (e.g., fluorescence or absorbance) over time.

    • A potent this compound solution should show a dose-dependent decrease in enzyme activity.

Protocol 2: Fungal Growth Inhibition Assay (Microplate Method)
  • Fungal Inoculum Preparation:

    • Culture the target fungus in a suitable liquid medium to obtain a spore suspension or mycelial fragments.

    • Determine the spore concentration using a hemocytometer or measure the optical density for mycelial cultures.

    • Adjust the inoculum to a standardized concentration.

  • Assay Setup:

    • In a sterile 96-well microplate, add serial dilutions of the this compound stock solution to a suitable fungal growth medium.

    • Include a positive control (a known antifungal agent) and a negative control (medium with solvent only).

    • Add the standardized fungal inoculum to each well.

  • Incubation and Measurement:

    • Incubate the microplate at the optimal growth temperature for the fungus.

    • Monitor fungal growth over time (e.g., 24-72 hours) by measuring the optical density at 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each this compound concentration compared to the negative control.

    • Determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50).

Data Presentation

Table 1: Troubleshooting Checklist for this compound Inefficacy
CategoryParameter to CheckRecommended Action
Inhibitor This compound SolubilityVisually inspect for precipitates. Prepare fresh solution.
This compound StabilityPrepare a fresh stock from powder. Avoid multiple freeze-thaw cycles.
This compound ActivityPerform a cell-free chitinase inhibition assay.
Fungus Chitinase FamilyReview literature or perform genomic/proteomic analysis to identify chitinase families present.
Fungal ResistanceTest on a known sensitive fungal strain as a control.
Protocol This compound ConcentrationPerform a dose-response experiment with a wide concentration range.
pH and TemperatureOptimize culture conditions for fungal growth and chitinase activity.
Culture MediumTest in both complex and defined minimal media.
Fungal Growth StageApply this compound at different time points during fungal growth.
Table 2: Example Dose-Response Data for this compound against a Susceptible Fungus
This compound (µM)Fungal Growth (OD600)% Inhibition
0 (Control)0.8500%
0.10.8450.6%
10.76510%
100.42550%
500.17080%
1000.08590%

References

Technical Support Center: Allosamidin Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to address the potential degradation of Allosamidin in long-term experiments. The information is presented in a question-and-answer format within a troubleshooting guide and a frequently asked questions (FAQs) section.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in long-term experiments?

This compound is a pseudotrisaccharide and a potent inhibitor of family 18 chitinases.[1] Like many complex organic molecules, its chemical stability over extended periods, especially in solution, can be a concern. Degradation can lead to a loss of bioactivity, potentially affecting experimental results and their reproducibility. The core structure of this compound contains glycosidic-like bonds, which can be susceptible to hydrolysis under certain conditions.[2][3][4]

Q2: What are the ideal long-term storage conditions for solid this compound?

For long-term storage of solid this compound, it is recommended to keep it in a tightly sealed container, protected from light, and stored at -20°C or lower. Desiccating conditions are also advisable to prevent moisture absorption, which could contribute to hydrolysis over time.

Q3: How should I prepare and store this compound solutions for long-term experiments?

The stability of this compound in solution is dependent on the solvent, pH, and temperature. It is recommended to prepare fresh solutions for each experiment whenever possible. If long-term storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Storage at -80°C is preferable for long-term stability. The choice of solvent is critical; while DMSO is a common solvent for initial stock solutions, its long-term effects on this compound stability at working concentrations in aqueous buffers should be validated.

Q4: What are the potential signs of this compound degradation?

Signs of degradation can include a decrease in the expected biological activity of the compound, changes in the physical appearance of the solution (e.g., color change, precipitation), and the appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing potential this compound degradation issues.

Issue Potential Cause Recommended Action
Reduced or inconsistent biological activity in a long-term experiment. This compound degradation in the experimental medium.1. Verify Stock Solution Integrity: Analyze an aliquot of your stock solution via HPLC or LC-MS to check for degradation products. 2. Perform a Forced Degradation Study: Conduct a forced degradation study (see protocol below) to understand the stability of this compound under your specific experimental conditions (e.g., temperature, pH, media components). 3. Optimize Experimental Setup: If degradation is confirmed, consider modifying the experimental protocol, such as replenishing the this compound-containing medium more frequently.
Appearance of unknown peaks in analytical data (e.g., HPLC, LC-MS) over time. Chemical degradation of this compound.1. Characterize Degradation Products: Use techniques like high-resolution mass spectrometry (HRMS) and NMR to identify the structure of the degradation products.[5][6] 2. Evaluate Impact on Assay: Determine if the degradation products interfere with your assay or have any biological activity themselves. 3. Adjust Experimental Conditions: Based on the identified degradation pathway (e.g., hydrolysis), adjust the pH or temperature of your experiment to minimize degradation.[7][8]
Precipitation or cloudiness observed in this compound-containing solutions. Poor solubility or degradation leading to insoluble products.1. Check Solubility Limits: Ensure the concentration of this compound does not exceed its solubility limit in your experimental medium. 2. Analyze Precipitate: If possible, collect and analyze the precipitate to determine if it is intact this compound or a degradation product. 3. Modify Formulation: Consider using a different solvent system or adding solubilizing agents, after confirming their compatibility with your experimental setup.

Experimental Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[1][9][10]

Objective: To identify potential degradation pathways and establish the stability of this compound under specific experimental conditions.

Materials:

  • This compound

  • Solvents (e.g., DMSO, water, ethanol)

  • Buffers of various pH (e.g., pH 3, 5, 7, 9)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Photostability chamber

  • Temperature-controlled incubators

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution in acidic buffers (e.g., 0.1 M HCl, pH 3 buffer) and incubate at different temperatures (e.g., room temperature, 40°C, 60°C).

    • Alkaline Hydrolysis: Dilute the stock solution in basic buffers (e.g., 0.1 M NaOH, pH 9 buffer) and incubate at different temperatures.

    • Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.

    • Thermal Degradation: Incubate the this compound solution (in a neutral buffer) at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose the this compound solution to light in a photostability chamber according to ICH guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours and longer for long-term studies).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC or LC-MS method.[11]

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent this compound compound.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point under each stress condition.

    • Summarize the data in a table for easy comparison.

Visualizations

Allosamidin_Degradation_Pathway cluster_conditions Stress Conditions This compound This compound (Pseudotrisaccharide) Degradation_Products Degradation Products (e.g., Hydrolyzed fragments) This compound->Degradation_Products Degradation Loss_of_Activity Loss of Biological Activity Degradation_Products->Loss_of_Activity Acid_Heat Acid / Heat Base Base Oxidation Oxidation Light Light

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental_Workflow start Start: Suspected Degradation check_stock Analyze Stock Solution (HPLC/LC-MS) start->check_stock degradation_present Degradation Detected? check_stock->degradation_present forced_degradation Perform Forced Degradation Study degradation_present->forced_degradation Yes no_degradation Stock is Stable. Evaluate Experimental Conditions. degradation_present->no_degradation No identify_products Identify Degradation Products (MS, NMR) forced_degradation->identify_products modify_conditions Modify Experimental Conditions (pH, Temp) identify_products->modify_conditions re_evaluate Re-evaluate Activity modify_conditions->re_evaluate end End: Stable Experiment re_evaluate->end no_degradation->modify_conditions

Caption: Troubleshooting workflow for addressing this compound degradation.

Signaling_Pathway_Inhibition cluster_pathway Chitin-Induced Signaling Chitin Chitin Chitinase Family 18 Chitinase Chitin->Chitinase Substrate Signaling Downstream Signaling Chitinase->Signaling Activates Response Biological Response Signaling->Response This compound This compound (Active) This compound->Chitinase Inhibits Degraded_this compound Degraded this compound (Inactive) Degraded_this compound->Chitinase No Inhibition

Caption: Impact of this compound degradation on its inhibitory activity in a signaling pathway.

References

Potential interference of Allosamidin in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Allosamidin in high-throughput screening (HTS) assays. The information is intended for researchers, scientists, and drug development professionals to help anticipate and mitigate potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a pseudotrisaccharide that acts as a potent and specific inhibitor of family 18 chitinases.[1][2] It mimics the structure of chitin, the natural substrate for these enzymes.[1][2] The allosamizoline moiety of this compound is thought to bind to the active site of the enzyme, mimicking the oxazolinium ion intermediate of the chitin hydrolysis reaction, thereby competitively inhibiting the enzyme.[1]

Q2: Can this compound interfere with common HTS assay formats?

While there is a lack of specific published data demonstrating this compound's interference in HTS assays, it is prudent to consider potential interactions based on general principles of assay interference.[3][4] Small molecules can interfere with assay readouts through various mechanisms, including but not limited to:

  • Fluorescence Interference: Autofluorescence or quenching of the fluorescent signal.[5][6]

  • Luminescence Interference: Inhibition or stabilization of the luciferase enzyme.[7][8]

  • Absorbance Interference: Colored compounds can absorb light at the detection wavelength.[5]

  • Compound Aggregation: Formation of aggregates that can sequester assay components.[3]

  • Chemical Reactivity: Covalent modification of assay components.[4]

Given this compound's complex structure, it is advisable to perform control experiments to rule out any such interference in your specific assay.

Q3: What are the first steps I should take if I suspect this compound is interfering with my assay?

If you suspect assay interference, the first step is to perform a series of control experiments to identify the nature of the interference. These include:

  • Running the assay in the absence of the biological target: This will help determine if this compound interacts directly with the assay reagents or detection system.

  • Measuring the intrinsic fluorescence or absorbance of this compound: This can identify potential autofluorescence or colorimetric interference.[5]

  • Performing counter-screens: These are assays designed specifically to detect common types of interference, such as luciferase inhibition.[3][9]

Q4: How can I differentiate between true biological activity and assay interference?

Distinguishing between genuine biological effects and experimental artifacts is crucial. Key strategies include:

  • Dose-response relationship: True inhibitors or activators will typically exhibit a sigmoidal dose-response curve. Atypical curves may suggest interference.

  • Orthogonal assays: Confirming the activity of a hit compound using a different assay technology that measures the same biological endpoint is a robust method for validation.[10][11][12] For example, if your primary screen is fluorescence-based, an orthogonal assay could be luminescence- or absorbance-based.[11]

  • Structure-Activity Relationship (SAR) analysis: Testing analogs of this compound can help establish if the observed activity is consistent with a specific biological interaction.

Troubleshooting Guides

Issue 1: Unexpected Results in Fluorescence-Based Assays

Symptoms:

  • High background fluorescence in wells containing this compound.

  • A decrease in fluorescence signal that is independent of the target's activity (quenching).

  • Non-reproducible or erratic fluorescence readings.

Troubleshooting Steps:

  • Assess Autofluorescence: Measure the fluorescence of this compound at the excitation and emission wavelengths of your assay in the absence of any other assay components.

  • Evaluate Fluorescence Quenching: Incubate your fluorescent probe with varying concentrations of this compound to determine if it quenches the signal.

  • Wavelength Selection: If autofluorescence is an issue, consider using red-shifted fluorophores, as fewer compounds tend to fluoresce at longer wavelengths.[13]

  • Implement Counter-Screens: Use a generic fluorescence interference assay to systematically check for compound-mediated artifacts.

Issue 2: Discrepancies in Luminescence-Based Assays (e.g., Luciferase Reporter Assays)

Symptoms:

  • Inhibition or apparent activation of the luciferase signal that does not correlate with the expected biological activity.

  • High variability in luminescence readings between replicate wells.

Troubleshooting Steps:

  • Luciferase Inhibition/Stabilization Assay: Perform a direct enzymatic assay with purified luciferase to test for inhibitory or stabilizing effects of this compound.[8] It's important to note that some luciferase inhibitors can paradoxically lead to an increase in signal in cell-based assays by stabilizing the enzyme.[8]

  • Use a Different Luciferase: If interference is confirmed, consider using a different type of luciferase (e.g., Renilla luciferase instead of Firefly luciferase) for an orthogonal assay.

  • Control for Cytotoxicity: In cell-based assays, ensure that the observed effects are not due to this compound-induced cytotoxicity by performing a cell viability assay in parallel.

Quantitative Data Summary

The following tables summarize the known biological activities of this compound. Note that there is no specific quantitative data available in the public domain regarding its interference in HTS assays.

Table 1: Chitinase Inhibition by this compound
Organism/Enzyme SourceIC50 (µM)Ki (µM)Notes
Candida albicans0.30.23 (competitive)
Arthropods (general)0.1 - 1Pronounced species specificity observed.[14]
Nematodes0.0002 - 0.048[14]
Fungi (general)0.01 - 70Wide variation in sensitivity.[14]
Coccidioides immitis (CiX1)0.06 (competitive)[15]
Blowfly (Lucilia cuprina)0.0023 (at 37°C)[16]
Table 2: Promotion of Chitinase Production by this compound in Streptomyces
OrganismEffective Concentration Range (µM)Notes
Streptomyces sp. AJ94630.06 - 2.0Dose-dependent enhancement of chitinase activity.[1][17]
Streptomyces sp. AJ9463"a few hundred nM"Dramatically promotes chitinase production and growth in a chitin medium.[17][18][19]

Experimental Protocols

Protocol 1: General Method for Identifying Compound Interference in a Fluorescence-Based Assay

Objective: To determine if a test compound (e.g., this compound) interferes with the fluorescence readout of an HTS assay.

Materials:

  • Test compound (this compound)

  • Assay buffer

  • Fluorescent probe/substrate

  • Microplate reader with fluorescence detection capabilities

  • Black, opaque microplates

Procedure:

  • Compound Autofluorescence Measurement: a. Prepare a serial dilution of this compound in assay buffer in a microplate. b. Include wells with assay buffer only as a negative control. c. Read the plate at the excitation and emission wavelengths used in the primary assay. d. A significant signal in the absence of the fluorescent probe indicates autofluorescence.

  • Fluorescence Quenching Assessment: a. Prepare wells containing the fluorescent probe at the concentration used in the primary assay. b. Add a serial dilution of this compound to these wells. c. Include control wells with the fluorescent probe and assay buffer only. d. Incubate for the same duration as the primary assay. e. Read the fluorescence. A concentration-dependent decrease in signal indicates quenching.

  • Data Analysis: a. Plot the fluorescence intensity against the concentration of this compound. b. Compare the signal from wells with and without the fluorescent probe to distinguish between autofluorescence and quenching.

Signaling Pathway and Workflow Diagrams

This compound-Mediated Chitinase Production in Streptomyces

Allosamidin_Signaling cluster_intracellular Intracellular Chitin Chitin Chitinase Chitinase Chitin->Chitinase degradation Allosamidin_out This compound Chi65S Chi65S (Sensor Kinase) Allosamidin_out->Chi65S Activates Chi65R Chi65R (Response Regulator) Chi65S->Chi65R Phosphorylates Allosamidin_in This compound Allosamidin_in->Allosamidin_out Release Chi65R_P Chi65R-P Chi65R->Chi65R_P chi65_gene chi65 gene Chi65R_P->chi65_gene Activates transcription chi65_gene->Chitinase Translation Diacetylchitobiose N,N'-diacetylchitobiose Chitinase->Diacetylchitobiose Diacetylchitobiose->Allosamidin_in Induces

Caption: Signaling pathway of this compound-induced chitinase production in Streptomyces.

General Workflow for Troubleshooting HTS Assay Interference

HTS_Troubleshooting_Workflow Start Primary HTS Hit Check_Interference Suspect Assay Interference? Start->Check_Interference Counter_Screen Perform Counter-Screens (e.g., Luciferase inhibition, autofluorescence) Check_Interference->Counter_Screen Yes Orthogonal_Assay Validate with Orthogonal Assay (different detection method) Check_Interference->Orthogonal_Assay No Interference_Detected Interference Detected? Counter_Screen->Interference_Detected Interference_Detected->Orthogonal_Assay No False_Positive Classify as False Positive/ Artifact Interference_Detected->False_Positive Yes Activity_Confirmed Activity Confirmed? Orthogonal_Assay->Activity_Confirmed Activity_Confirmed->False_Positive No Confirmed_Hit Confirmed Hit for Further Study Activity_Confirmed->Confirmed_Hit Yes

Caption: A logical workflow for identifying and mitigating assay interference in HTS.

References

Technical Support Center: Allosamidin and Demethylallosamidin In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allosamidin and demethylthis compound. The information provided is intended to address specific issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected in vivo efficacy with this compound in our asthma model. Why might demethylthis compound be a more effective alternative?

A1: While both this compound and demethylthis compound are potent inhibitors of family 18 chitinases, including acidic mammalian chitinase (AMCase), their in vivo efficacy can differ significantly. Studies in mouse models of interleukin-13 (IL-13)-induced asthma have shown that demethylthis compound is substantially more effective than this compound at reducing key inflammatory markers.[1]

The primary reason for this difference is believed to be their differential effects on the prostaglandin E2 (PGE2) pathway. This compound has been shown to suppress the IL-13-induced overproduction of PGE2 and the expression of cyclooxygenase-2 (COX-2) and PGE synthase-1.[2] In contrast, demethylthis compound does not appear to inhibit this pathway.[2] PGE2 is known to have bronchoprotective and anti-inflammatory effects in the airways.[2][3] Therefore, by not interfering with PGE2 production, demethylthis compound allows for the beneficial effects of this prostaglandin, leading to a more potent overall anti-inflammatory effect in vivo.

Q2: What is the evidence for the superior in vivo efficacy of demethylthis compound?

A2: In a well-established mouse model of IL-13-induced asthma, demethylthis compound demonstrated significantly greater potency compared to this compound.[1][4] Demethylthis compound was able to completely inhibit IL-13-induced eosinophilia and eotaxin concentration in bronchoalveolar lavage (BAL) fluid at a dose of 1 mg/kg.[1][4] this compound required a 10-fold higher dose (10 mg/kg) to achieve the same effect.[1][4] Furthermore, only demethylthis compound (at 1 mg/kg) was able to suppress IL-13-induced airway hyperresponsiveness, a key feature of asthma; 10 mg/kg of this compound did not reduce airway pressure to control levels.[1][4]

Troubleshooting Guides

Problem: Inconsistent or weak anti-inflammatory effects observed with this compound in an in vivo asthma model.

Possible Cause & Solution:

  • Suboptimal Dosing: this compound may require higher doses to achieve the desired anti-inflammatory effect compared to demethylthis compound. As demonstrated in preclinical studies, a dose of 10 mg/kg of this compound was needed to inhibit eosinophilia and eotaxin levels, while this dose was still insufficient to suppress airway hyperresponsiveness.[1][4]

    • Recommendation: If using this compound, consider a dose-response study to determine the optimal effective dose for your specific model. Alternatively, switching to demethylthis compound may provide a more potent response at a lower concentration.

  • Interference with the PGE2 Pathway: The inhibitory effect of this compound on the COX-2/PGE2 pathway could be counteracting its anti-inflammatory effects by reducing the levels of bronchoprotective PGE2.[2][3]

    • Recommendation: To investigate this, you could measure PGE2 levels in the BAL fluid of your experimental animals. If a suppression of PGE2 is observed with this compound treatment, it would support this as a contributing factor to the reduced efficacy. Using demethylthis compound, which does not affect this pathway, would be a logical next step.

Data Presentation

Table 1: Comparison of In Vivo Efficacy of Demethylthis compound and this compound in an IL-13-Induced Asthma Model

CompoundDose (mg/kg)Effect on Eosinophilia and Eotaxin in BAL FluidEffect on Airway HyperresponsivenessReference
Demethylthis compound 1Complete InhibitionSuppression[1][4]
This compound 10Complete InhibitionNo Suppression[1][4]

Experimental Protocols

Key Experiment: IL-13-Induced Murine Model of Asthma

This protocol outlines the induction of an asthma-like phenotype in mice using interleukin-13 (IL-13), a key cytokine in allergic inflammation.

Materials:

  • Recombinant murine IL-13

  • Sterile phosphate-buffered saline (PBS)

  • Demethylthis compound or this compound

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Mice (e.g., BALB/c strain, 6-8 weeks old)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • IL-13 Administration:

    • Anesthetize the mice.

    • Intratracheally administer a solution of recombinant murine IL-13 in sterile PBS. A typical dose is 5 µg of IL-13 in 50 µL of PBS per mouse. Administer on two consecutive days.

  • Inhibitor Treatment:

    • Administer demethylthis compound (e.g., 1 mg/kg) or this compound (e.g., 10 mg/kg) intraperitoneally daily, starting one day before the first IL-13 instillation and continuing throughout the experimental period.

  • Endpoint Analysis (48 hours after the final IL-13 administration):

    • Airway Hyperresponsiveness (AHR) Measurement:

      • Anesthetize the mice and tracheostomize them.

      • Mechanically ventilate the animals.

      • Measure baseline airway resistance.

      • Challenge the mice with increasing concentrations of aerosolized methacholine and record the changes in airway resistance.

    • Bronchoalveolar Lavage (BAL) Fluid Collection:

      • After AHR measurement, euthanize the mice.

      • Cannulate the trachea and lavage the lungs with a fixed volume of sterile PBS (e.g., 3 x 0.5 mL).

    • BAL Fluid Analysis:

      • Centrifuge the collected BAL fluid to separate the cells from the supernatant.

      • Perform a differential cell count on the cell pellet to determine the number of eosinophils.

      • Use the supernatant to measure the concentration of eotaxin using an ELISA kit.

Mandatory Visualizations

Signaling_Pathway_Comparison cluster_demethylthis compound Demethylthis compound Pathway cluster_this compound This compound Pathway IL13_D IL-13 Chitinase_D Acidic Mammalian Chitinase (AMCase) IL13_D->Chitinase_D Inflammation_D Airway Inflammation (Eosinophilia, Eotaxin) Chitinase_D->Inflammation_D AHR_D Airway Hyperresponsiveness Inflammation_D->AHR_D Demethylthis compound Demethylthis compound Demethylthis compound->Chitinase_D Inhibits COX2_PGE2_D COX-2 / PGE2 Pathway PGE2_effect_D Bronchoprotective & Anti-inflammatory Effects COX2_PGE2_D->PGE2_effect_D IL13_A IL-13 Chitinase_A Acidic Mammalian Chitinase (AMCase) IL13_A->Chitinase_A Inflammation_A Airway Inflammation (Eosinophilia, Eotaxin) Chitinase_A->Inflammation_A AHR_A Airway Hyperresponsiveness Inflammation_A->AHR_A This compound This compound This compound->Chitinase_A Inhibits COX2_PGE2_A COX-2 / PGE2 Pathway This compound->COX2_PGE2_A Inhibits PGE2_effect_A Bronchoprotective & Anti-inflammatory Effects COX2_PGE2_A->PGE2_effect_A

Caption: Comparative signaling pathways of demethylthis compound and this compound in vivo.

Experimental_Workflow cluster_protocol IL-13-Induced Asthma Model Workflow start Start: Acclimatize Mice inhibitor_treatment Inhibitor Administration (Daily from Day 0) start->inhibitor_treatment il13_admin Intratracheal IL-13 Administration (Days 1 & 2) ahr_measurement Measure Airway Hyperresponsiveness (Day 4) il13_admin->ahr_measurement inhibitor_treatment->il13_admin bal_collection Collect Bronchoalveolar Lavage Fluid ahr_measurement->bal_collection bal_analysis Analyze BAL Fluid: - Eosinophil Count - Eotaxin Levels (ELISA) bal_collection->bal_analysis

Caption: Experimental workflow for the IL-13-induced murine asthma model.

References

Minimizing non-specific binding of Allosamidin in protein interaction studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Allosamidin in protein interaction studies. The focus is on minimizing non-specific binding to ensure accurate and reliable experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during protein interaction studies involving this compound.

Question 1: High background signal is observed in my pull-down/Co-IP experiment when using an this compound-biotin probe. What are the potential causes and solutions?

Potential Causes:

  • Hydrophobic and Electrostatic Interactions: this compound, as a pseudotrisaccharide, may engage in non-specific hydrophobic and/or electrostatic interactions with proteins and experimental surfaces.[1]

  • Binding to Abundant Proteins: The probe may be binding to highly abundant proteins that are not the intended targets.

  • Inadequate Blocking: The blocking agents used may not be sufficient to prevent all non-specific interactions.

  • Suboptimal Buffer Conditions: The pH, salt concentration, or detergent composition of the buffers may be promoting non-specific binding.[2]

Solutions:

  • Optimize Buffer Composition:

    • Adjust Salt Concentration: Increasing the salt concentration (e.g., 150-500 mM NaCl) can disrupt non-specific electrostatic interactions.[2]

    • Modify pH: Vary the pH of your buffers. The optimal pH can depend on the isoelectric point of your target protein and the non-specific interactors.[2]

    • Include Additives: The addition of non-ionic detergents or BSA can help to reduce non-specific binding.[2]

  • Improve Blocking Strategy:

    • Increase Blocking Agent Concentration: If you are using a blocking agent like Bovine Serum Albumin (BSA), consider increasing its concentration.

    • Try Different Blocking Agents: Milk-based blockers should be avoided if using streptavidin-biotin detection methods due to the presence of endogenous biotin.[3] Consider using other protein-based blockers or synthetic polymers.

    • Pre-clear Lysate: Before the pull-down, incubate your cell lysate with beads alone to capture proteins that non-specifically bind to the beads.[4]

  • Refine Washing Steps:

    • Increase Wash Stringency: Increase the salt or detergent concentration in your wash buffers.[3]

    • Increase Number and Duration of Washes: Perform additional wash steps for longer durations to help remove weakly bound, non-specific proteins.

Summary of Recommended Buffer Modifications:

ComponentStandard ConcentrationRecommended Range for OptimizationPurpose
NaCl 150 mM150 - 500 mMReduce electrostatic interactions[2]
Non-ionic Detergent (e.g., Tween-20, NP-40) 0.05% (v/v)0.05% - 0.5% (v/v)Disrupt hydrophobic interactions[2][5]
Bovine Serum Albumin (BSA) 0.1% (w/v)0.1% - 1% (w/v)Block non-specific protein binding sites[2]
pH 7.46.0 - 8.5Optimize protein charge to minimize non-specific binding[2]

Question 2: My mass spectrometry results show many known non-specific binders. How can I differentiate these from true this compound interactors?

Potential Causes:

  • "Sticky" Proteins: Some proteins are known to be common contaminants in affinity purification experiments.

  • Carryover from High Abundance: Highly abundant cellular proteins can be carried through the purification process non-specifically.

Solutions:

  • Use a Negative Control: A critical control is to perform the experiment with a biotin tag that is not conjugated to this compound. Proteins that appear in both the experimental and control samples are likely non-specific binders.

  • Quantitative Mass Spectrometry: Employ quantitative proteomics techniques, such as SILAC or label-free quantification, to distinguish between proteins that are significantly enriched in the this compound pull-down compared to the control.

  • Cross-Reference with Contaminant Databases: Compare your list of identified proteins against publicly available databases of common contaminants in affinity purification mass spectrometry experiments.

  • Orthogonal Validation: Validate potential interactors using a different experimental approach that does not rely on the this compound-biotin probe, such as co-immunoprecipitation with an antibody against the putative interactor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a secondary metabolite produced by Streptomyces species.[6] It has a unique pseudotrisaccharide structure and is a potent inhibitor of all family 18 chitinases.[6][7] Chitinases are enzymes that degrade chitin, a polymer of N-acetylglucosamine found in the cell walls of fungi and the exoskeletons of insects.[8][9] In mammals, which do not produce chitin, chitinases and chitinase-like proteins are involved in immune responses and inflammation.[6][9]

Q2: Why is minimizing non-specific binding important in this compound studies?

Q3: What are the main drivers of non-specific binding in protein interaction studies?

Non-specific binding is primarily driven by:

  • Electrostatic interactions: Occur between charged molecules.[2]

  • Hydrophobic interactions: Occur between non-polar molecules in an aqueous environment.[2]

  • Binding to affinity matrices and surfaces: Proteins can non-specifically adhere to the beads, plates, and tubes used in the experiment.[11]

Q4: Can this compound's structure contribute to non-specific binding?

Yes, as a pseudotrisaccharide, this compound has multiple hydroxyl and acetyl groups that can participate in hydrogen bonding and electrostatic interactions with various proteins, not just its intended chitinase targets.

Q5: What are chitinase-like proteins and could they be off-targets for this compound?

Chitinase-like proteins have a similar structure to chitinases but lack enzymatic activity due to mutations in their active site.[6] Ym1 is a chitinase-like protein that has been identified as a major this compound-binding protein in asthmatic mice, suggesting that these proteins can be true biological targets or potential off-targets.[6][12]

Experimental Protocols

Protocol 1: Pull-Down Assay with this compound-Biotin Probe to Minimize Non-Specific Binding

  • Cell Lysate Preparation:

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[5]

    • Keep samples on ice or at 4°C throughout the process.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add streptavidin-coated magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C.

    • Remove the beads to eliminate proteins that non-specifically bind to the beads.[4]

  • Incubation with this compound-Biotin Probe:

    • Add the this compound-biotin probe to the pre-cleared lysate.

    • As a negative control, add biotin alone to a separate aliquot of the lysate.

    • Incubate with rotation for 2-4 hours at 4°C.

  • Capture of Protein Complexes:

    • Add fresh streptavidin-coated magnetic beads to the lysate and incubate with rotation for 1 hour at 4°C.

  • Washing:

    • Separate the beads from the lysate using a magnetic stand.

    • Wash the beads 3-5 times with a high-stringency wash buffer (e.g., lysis buffer with 300-500 mM NaCl and 0.1-0.5% Tween-20).[3]

    • Perform a final wash with a low-salt buffer to remove residual detergent.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using a suitable elution buffer (e.g., SDS-PAGE sample buffer for Western blotting, or a buffer compatible with mass spectrometry).

    • Analyze the eluate by Western blotting or mass spectrometry.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_binding Binding cluster_wash Washing & Elution cluster_analysis Analysis start Start: Cell Culture lysis Cell Lysis start->lysis preclear Pre-clear Lysate with Beads lysis->preclear incubation Incubate with this compound-Biotin preclear->incubation capture Capture with Streptavidin Beads incubation->capture wash Stringent Washes capture->wash elution Elution wash->elution analysis Mass Spectrometry or Western Blot elution->analysis

Caption: Experimental workflow for a pull-down assay.

troubleshooting_tree problem High Background Signal? cause1 Check Buffer Conditions problem->cause1 cause2 Review Blocking Protocol problem->cause2 cause3 Optimize Wash Steps problem->cause3 solution1a Increase Salt Concentration cause1->solution1a solution1b Add/Increase Detergent cause1->solution1b solution2a Increase BSA Concentration cause2->solution2a solution2b Pre-clear Lysate cause2->solution2b solution3a Increase Wash Stringency cause3->solution3a solution3b Increase Number of Washes cause3->solution3b

Caption: Troubleshooting decision tree for high background.

signaling_pathway This compound This compound Chitinase Family 18 Chitinase This compound->Chitinase inhibits Product Degradation Products Chitinase->Product Substrate Chitin Substrate Substrate->Chitinase Downstream Downstream Signaling Product->Downstream

Caption: Simplified this compound signaling pathway.

References

Is Allosamidin hydrolytically stable in solution?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing allosamidin effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Is there quantitative data available on the hydrolytic stability of this compound in solution?

Currently, specific quantitative data on the hydrolytic stability of this compound, such as its half-life under various pH, temperature, and solvent conditions, is not extensively reported in publicly available literature. The stability of small molecules like this compound can be influenced by these factors.[1][2] Therefore, it is recommended to empirically determine its stability under your specific experimental conditions.

Q2: My results with this compound are inconsistent. What could be the cause?

Inconsistent results when using this compound can stem from several factors:

  • Solution Instability: this compound may degrade over time in your experimental buffer. It is advisable to prepare fresh solutions for each experiment or to conduct a stability study to determine its viability under your storage conditions.

  • Biological Variability: The effect of this compound can be concentration-dependent and may vary between different biological systems or even different cell passages.[3]

  • Mechanism of Action: In Streptomyces, this compound acts as a signaling molecule that enhances chitinase production, a process that is dependent on the presence of other molecules like N,N'-diacetylchitobiose.[4][5][6] Ensure that all necessary components for its activity are present in your system.

Q3: How does this compound function in different biological contexts?

This compound is primarily known as a potent, competitive inhibitor of family 18 chitinases.[3][7] However, its biological role can be multifaceted:

  • In Streptomyces: It acts as a signaling molecule, upregulating the production of chitinases.[4][6]

  • In Mammalian Systems: It has been shown to have anti-asthmatic activity and can modulate immune responses.[7] It may also play a role in protecting pulmonary epithelial cells from apoptosis through a PI3K/Akt-dependent pathway.

Given these diverse roles, the observed effect of this compound will be highly dependent on the specific biological system under investigation.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of compound activity over time Hydrolytic instability of this compound in the experimental solution.Prepare fresh solutions before each experiment. Perform a stability study to determine the rate of degradation under your specific conditions (pH, temperature, buffer composition).
Variability in chitinase inhibition assays The specific family of chitinase being studied.This compound is a selective inhibitor of family 18 chitinases and does not inhibit family 19 chitinases.[3][7] Confirm the family of your target chitinase.
Unexpected increase in chitinase activity Use in a Streptomyces or similar bacterial system.In some bacteria like Streptomyces, this compound can act as a signaling molecule to induce chitinase expression.[4][5][6]
Poor solubility in aqueous buffers Intrinsic physicochemical properties of this compound.Prepare a stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous experimental buffer. Note that high concentrations of organic solvents may affect your biological system.

Experimental Protocols

General Protocol for Assessing Small Molecule Stability

This protocol provides a general framework for determining the stability of a small molecule like this compound in a solution. It is based on established guidelines for stability testing of pharmaceutical compounds.[1][2][8][9]

  • Preparation of Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

  • Preparation of Test Solutions:

    • Dilute the stock solution to the final desired concentration in the aqueous buffer of interest (e.g., PBS, Tris-HCl).

  • Incubation Conditions:

    • Aliquot the test solution into multiple vials.

    • Incubate the vials at different temperatures (e.g., 4°C, 25°C, 37°C) and for various durations (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Protect samples from light if the compound is known to be light-sensitive.

  • Sample Analysis:

    • At each time point, retrieve a vial from each temperature condition.

    • Analyze the concentration of the remaining this compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]

  • Data Analysis:

    • Plot the concentration of this compound versus time for each temperature.

    • Calculate the degradation rate constant and the half-life (t½) of this compound under each condition.

Data Presentation

Example Stability Profile of this compound in Aqueous Buffer (pH 7.4)
Temperature (°C)Half-life (t½) in hours (Hypothetical)
4> 72
2548
3724

Note: The data in this table is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for this compound-induced chitinase production in Streptomyces.

Allosamidin_Signaling_Pathway This compound Signaling Pathway in Streptomyces This compound This compound SensorKinase Sensor Histidine Kinase This compound->SensorKinase Enhances Signaling Chitin Chitin Diacetylchitobiose N,N'-diacetylchitobiose Chitin->Diacetylchitobiose Basal Chitinase Activity Diacetylchitobiose->SensorKinase Activates ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphorylation ChitinaseGene Chitinase Gene Transcription ResponseRegulator->ChitinaseGene Activates Chitinase Chitinase Production ChitinaseGene->Chitinase

Caption: this compound signaling pathway in Streptomyces.

References

Technical Support Center: Understanding the Variable Effects of Allosamidin on Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allosamidin and different Streptomyces strains. Our aim is to clarify the observed variability in this compound's effects and provide practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does this compound enhance chitinase production in some Streptomyces strains but inhibit it in others?

A1: The effect of this compound on chitinase activity is strain-dependent and multifaceted. In many Streptomyces species, such as the this compound-producing strain Streptomyces sp. AJ9463, S. coelicolor A3(2), and S. griseus, this compound acts as a signaling molecule, paradoxically inducing the production of family 18 chitinases.[1][2] This induction is mediated through a specific two-component regulatory system. However, in strains like Streptomyces lividans, which does not produce this compound, the compound acts as a direct inhibitor, leading to decreased chitinase activity.[3]

Q2: What is the mechanism behind this compound-induced chitinase production?

A2: this compound, in conjunction with N,N'-diacetylchitobiose ((GlcNAc)₂), activates a two-component regulatory system. This system typically consists of a sensor kinase (homologous to Chi65S) and a response regulator (homologous to Chi65R).[1][2] Upon activation, the response regulator promotes the transcription of specific family 18 chitinase genes.

Q3: Are all chitinases from a single Streptomyces strain equally affected by this compound?

A3: No. Some Streptomyces strains, including the this compound producer Streptomyces sp. AJ9463, produce multiple chitinases with different sensitivities to this compound.[4][5] This strain is known to produce both an this compound-sensitive family 18 chitinase and an this compound-insensitive family 19 chitinase.[5] The overall observed effect of this compound will therefore depend on the repertoire of chitinases produced by the specific strain and their relative abundance.

Q4: What concentrations of this compound are effective for inducing chitinase production?

A4: The induction of chitinase production by this compound in sensitive Streptomyces strains can occur at nanomolar to low micromolar concentrations. For instance, in Streptomyces sp. AJ9463, a clear enhancement of chitinase production is observed at concentrations ranging from 60 nM to 2 µM.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No induction of chitinase activity observed after this compound treatment. The Streptomyces strain being used may lack the necessary two-component regulatory system for this compound-mediated induction (e.g., S. lividans).1. Sequence the genome of your strain to check for the presence of homologs to the chi65S and chi65R genes. 2. Test a positive control strain known to respond to this compound, such as S. coelicolor A3(2) or S. griseus.[1]
The growth medium may lack chitin or its derivatives, which are necessary co-factors for induction.Ensure that the culture medium contains colloidal chitin as a carbon source. The presence of N,N'-diacetylchitobiose ((GlcNAc)₂) is also crucial for the signaling pathway.
Reduced chitinase activity observed after this compound treatment. The Streptomyces strain may primarily produce this compound-sensitive chitinases and lack the induction mechanism (e.g., S. lividans).[3]1. Characterize the chitinases produced by your strain to determine their family (18 or 19) and sensitivity to this compound. 2. Consider that for some strains, this compound will act purely as an inhibitor.
Inconsistent results between experiments. Variability in the concentration of this compound or co-factors. Differences in cell density or growth phase at the time of treatment.1. Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. 2. Standardize the inoculum size and harvest cells at a consistent growth phase for analysis.
High background in chitinase activity assays. Spontaneous hydrolysis of the substrate. Presence of interfering substances in the culture supernatant.1. Always include a substrate-only blank in your assay to measure and subtract background fluorescence/absorbance. 2. Consider partially purifying the chitinases from the culture supernatant before performing the assay.

Quantitative Data Summary

Table 1: Effect of this compound on Chitinase Activity in Different Streptomyces Strains

Streptomyces StrainThis compound Producer?Effect of Exogenous this compound on Chitinase ActivityKey Genes PresentReference(s)
Streptomyces sp. AJ9463YesInductionchi65, chi65S, chi65R homologs; this compound-sensitive (Family 18) and -insensitive (Family 19) chitinases[1][4][7]
S. halstedii MF425YesInductionchi65h, chi65S, chi65R homologs[1]
S. coelicolor A3(2)NoInductionchiC, chi65S, chi65R homologs[1][2]
S. griseusNoInductionchiIII, chi65S, chi65R homologs[1][2]
S. lividansNoInhibitionNot reported to have the induction system[3]

Table 2: Dose-Dependent Effect of this compound on Chitinase Production in Streptomyces sp. AJ9463

This compound ConcentrationRelative Chitinase Activity
0 nM (Control)1.0
60 nMClear Enhancement
2 µMDose-dependent increase up to this concentration
>10 µMInhibition of enzymatic activity may be observed

Data compiled from[1][6].

Experimental Protocols

Fluorometric Chitinase Assay using 4-Methylumbelliferyl-N,N',N''-triacetylchitotrioside (4-MUTC)

This protocol is adapted for measuring endochitinase activity in culture supernatants.

Materials:

  • Culture supernatant containing chitinases

  • 4-MUTC substrate solution (e.g., 50 µM in assay buffer)

  • Assay Buffer (e.g., 100 mM sodium acetate buffer, pH 5.0)

  • Stop Solution (e.g., 0.5 M sodium carbonate)

  • 4-Methylumbelliferone (4-MU) standard solution for calibration

  • 96-well black microplate

  • Fluorometer (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Prepare serial dilutions of your culture supernatant in Assay Buffer.

  • In a 96-well black microplate, add 50 µL of each supernatant dilution.

  • Include a blank control (50 µL of Assay Buffer) and a positive control (a known chitinase).

  • Prepare a standard curve using known concentrations of 4-MU.

  • Initiate the reaction by adding 50 µL of the 4-MUTC substrate solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Measure the fluorescence in a microplate reader.

  • Calculate the chitinase activity based on the 4-MU standard curve, expressed as µmol of 4-MU released per minute per mL of supernatant.

In-Gel Chitinase Activity Staining (Zymogram)

This method allows for the visualization of chitinase activity directly in a polyacrylamide gel.

Materials:

  • Culture supernatant containing chitinases

  • Native polyacrylamide gel (e.g., 10-12%)

  • Gel casting buffer containing 0.1% (w/v) glycol chitin

  • Running buffer for native PAGE

  • Incubation Buffer (e.g., 100 mM sodium acetate buffer, pH 5.0, containing 1% Triton X-100)

  • Staining Solution (e.g., 0.1% Congo Red in water or 0.01% Calcofluor White M2R in 0.5 M Tris-HCl, pH 8.9)

  • Destaining Solution (e.g., 1 M NaCl for Congo Red; water for Calcofluor White)

Procedure:

  • Cast a native polyacrylamide gel, incorporating glycol chitin into the resolving gel mixture before polymerization.

  • Load your culture supernatant samples (mixed with non-reducing loading buffer) into the wells. Do not heat the samples.

  • Run the electrophoresis at a low temperature (e.g., 4°C) to maintain enzyme activity.

  • After electrophoresis, gently remove the gel and wash it briefly with distilled water.

  • Incubate the gel in Incubation Buffer at 37°C for 2-4 hours with gentle agitation. The Triton X-100 helps to remove SDS (if used) and renature the enzymes.

  • Stain the gel with either Congo Red or Calcofluor White M2R solution for 30-60 minutes.

  • Destain the gel.

  • Visualize the results. For Congo Red, clear zones will appear against a red background. For Calcofluor White M2R, lytic zones will appear as dark areas against a fluorescent background under UV light.

Visualizations

Allosamidin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound ChiS Sensor Kinase (Chi65S homolog) This compound->ChiS Binds to GlcNAc2 (GlcNAc)₂ GlcNAc2->ChiS Co-activator ChiR Response Regulator (Chi65R homolog) ChiS->ChiR Phosphorylates ChiR_P Phosphorylated Response Regulator chi_gene chi Gene (e.g., chi65) ChiR_P->chi_gene Activates transcription Chitinase Family 18 Chitinase chi_gene->Chitinase Translation cluster_extracellular cluster_extracellular Chitinase->cluster_extracellular Secretion

Caption: this compound signaling pathway for chitinase induction.

Experimental_Workflow cluster_culture 1. Cell Culture cluster_harvest 2. Sample Preparation cluster_analysis 3. Analysis Culture Culture Streptomyces strain with/without this compound in chitin-containing medium Harvest Harvest culture supernatant (centrifugation/filtration) Culture->Harvest Assay Fluorometric Chitinase Assay (e.g., 4-MUTC) Harvest->Assay Zymogram In-Gel Activity Staining (Zymogram) Harvest->Zymogram Quantification Quantify Chitinase Activity Assay->Quantification Visualization Visualize Active Chitinases Zymogram->Visualization

Caption: Experimental workflow for analyzing this compound's effect.

Troubleshooting_Logic Start Experiment: Test this compound's effect on chitinase activity Result Observe Result Start->Result Induction Chitinase Induction Result->Induction Positive Inhibition Chitinase Inhibition Result->Inhibition Negative NoEffect No Effect Result->NoEffect Neutral CheckChitinase Characterize Chitinases: - Family 18 or 19? - this compound-sensitive? Inhibition->CheckChitinase CheckStrain Check Strain Genotype: - chiS/R homologs present? - Known responsive strain? NoEffect->CheckStrain CheckMedium Check Medium: - Chitin present? - (GlcNAc)₂ present? CheckStrain->CheckMedium Yes

Caption: Troubleshooting logic for unexpected results.

References

Technical Support Center: Synthesis and Optimization of Allosamidin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis of allosamidin analogues with improved activity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis and evaluation of this compound analogues.

Synthesis & Purification

Q1: We are struggling with poor stereoselectivity in our glycosylation reactions to form the β-(1→4) linkage to the allosamine unit. What are the key factors to consider?

A1: Achieving high β-selectivity in the glycosylation of allosamine acceptors is a well-documented challenge. The outcome is influenced by several factors:

  • Protecting Groups: The nature of the protecting group at the C-2 position of the glycosyl donor is critical. While neighboring group participation from an N-acetyl group can favor β-glycoside formation, its effectiveness can be variable with allosamine donors. The use of an N-benzyloxycarbonyl (Cbz) group on the donor has been reported in solid-phase synthesis to achieve the desired β-linkage.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the stereochemical outcome. Non-polar, non-coordinating solvents often favor the formation of the β-anomer.

  • Promoter/Catalyst: The choice of glycosylation promoter is crucial. For instance, the use of N-iodosuccinimide (NIS) has been reported for the glycosidation of chitobiose thioglycoside donors with allosamizoline derivatives.[2]

  • Anomeric O-Alkylation: This method, which involves the reaction of a glycosyl-1-alkoxide with an electrophile, generally affords high levels of β-glycosides and can be a valuable strategy for 2-deoxy-β-glycosides.[3]

Troubleshooting Tips:

  • If you are observing a mixture of α and β anomers, consider changing the protecting group on your allosamine donor from acetyl to a non-participating group like Cbz and using a solid-phase approach.[1]

  • Experiment with different solvent systems, starting with less polar options.

  • Screen a variety of thiophilic promoters if you are using a thioglycoside donor.

  • If purification of anomers is difficult, consider using a different glycosylation strategy altogether, such as one that proceeds via an anomeric O-alkylation.

Q2: The synthesis of the allosamizoline moiety is proving to be difficult. What are some common pitfalls and alternative strategies?

A2: The synthesis of the unique aminocyclitol core, allosamizoline, is a multi-step and challenging process. Common issues include low yields and difficulties in achieving the desired stereochemistry.

Troubleshooting and Alternative Approaches:

  • Starting Material: D-glucosamine is a common and effective chiral template for the enantiospecific synthesis of (-)-allosamizoline.[4]

  • Key Reactions: A key step often involves the cyclization to form the cyclopentane ring. Radical cyclization onto an oxime ether has been successfully employed.[4] Other strategies include ring-closing metathesis.

  • Protecting Group Strategy: Careful planning of the protecting group strategy is essential to ensure that the correct hydroxyl groups are available for reaction at each step.

Q3: We are having difficulty purifying our final this compound analogues. What are the recommended purification techniques?

A3: The purification of this compound analogues can be challenging due to their polar nature and the potential for closely related byproducts.

Recommended Purification Methods:

  • Column Chromatography: This is the most common method. For polar compounds like this compound analogues, hydrophilic interaction chromatography (HILIC) can be very effective.[5]

  • Preparative HPLC: For obtaining highly pure material, especially when separating diastereomers, preparative reverse-phase or normal-phase HPLC is often necessary.

  • Solid-Phase Synthesis: One of the major advantages of solid-phase synthesis is the simplified purification process, where excess reagents and byproducts can be removed by simple washing and filtration.[1][2]

Biological Activity & Assays

Q4: What are the key structural features of this compound analogues that are important for chitinase inhibitory activity?

A4: Structure-activity relationship (SAR) studies have revealed several key features for potent chitinase inhibition:

  • The Allosamizoline Moiety: This aminocyclitol core is crucial for binding to the active site of family 18 chitinases.

  • N-Acetyl-D-allosamine Units: The presence of at least one N-acetyl-D-allosamine residue is important for activity.

  • Modifications to the Allosamizoline: Demethylation of the dimethylamino group on the allosamizoline moiety can lead to analogues with altered activity. For instance, demethylthis compound shows stronger anti-asthmatic activity than this compound.[6]

Q5: We need to determine the IC50 values for our synthesized analogues. What is a standard protocol for a chitinase inhibition assay?

A5: A common method involves a colorimetric or fluorometric assay using a synthetic chitin substrate. A detailed protocol is provided in the "Experimental Protocols" section below. The basic principle involves incubating the chitinase enzyme with the substrate in the presence of varying concentrations of the inhibitor. The amount of product formed is then quantified and used to calculate the IC50 value.

Quantitative Data Presentation

The following table summarizes the inhibitory activities (IC50 values) of this compound and some of its analogues against various chitinases.

CompoundTarget ChitinaseIC50 (µM)Reference
This compoundCandida albicans0.3[7]
Demethylthis compoundYeast ChitinaseStronger than this compound[6]
This compoundTrichoderma sp.Strong Inhibition[8]
Biotinylated this compound DerivativesTrichoderma sp.Maintained strong activity[8]

Experimental Protocols

Solid-Phase Synthesis of an this compound Analogue

This protocol is a generalized procedure based on reported solid-phase syntheses of this compound.[1]

1. Resin Preparation:

  • Start with a suitable solid support, such as Wang resin.
  • Couple a linker, if necessary, to attach the first building block.

2. Iterative Glycosylation:

  • Couple the first protected allosamine donor (e.g., an N-Cbz protected trichloroacetimidate donor) to the resin-bound acceptor in the presence of a suitable promoter.
  • Wash the resin thoroughly to remove excess reagents.
  • Deprotect the newly introduced sugar unit to reveal a hydroxyl group for the next glycosylation.
  • Repeat the glycosylation and deprotection steps with the subsequent protected sugar donors to build the desired oligosaccharide chain.

3. Cleavage from Resin:

  • Once the desired oligosaccharide is assembled, cleave the compound from the solid support using appropriate cleavage reagents (e.g., trifluoroacetic acid).

4. Global Deprotection and Purification:

  • Remove all protecting groups (e.g., by catalytic hydrogenation for Cbz groups).
  • Purify the final this compound analogue using preparative HPLC.

Chitinase Inhibition Assay (IC50 Determination)

This protocol is a general guideline for determining the IC50 of an this compound analogue.

1. Reagents and Materials:

  • Chitinase enzyme (e.g., from Trichoderma viride or a recombinant source).
  • Chitinase substrate (e.g., 4-methylumbelliferyl N,N',N''-triacetyl-β-D-chitotrioside for a fluorometric assay, or p-nitrophenyl N,N'-diacetyl-β-D-chitobioside for a colorimetric assay).
  • Assay buffer (e.g., sodium phosphate buffer, pH 6.0).
  • This compound analogue (inhibitor) dissolved in a suitable solvent (e.g., DMSO).
  • 96-well microplate.
  • Microplate reader (fluorometer or spectrophotometer).

2. Assay Procedure:

  • Prepare a series of dilutions of the this compound analogue in the assay buffer.
  • In a 96-well plate, add the assay buffer, the chitinase enzyme, and the different concentrations of the inhibitor. Include a control well with no inhibitor.
  • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes at 37°C).
  • Initiate the reaction by adding the chitinase substrate to all wells.
  • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
  • Stop the reaction (e.g., by adding a high pH buffer like sodium carbonate).
  • Measure the fluorescence or absorbance of the product formed in each well using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Signaling Pathway

Allosamidin_Asthma_Pathway IL13 IL-13 IL13R IL-13 Receptor IL13->IL13R Binds to AMCase_Induction Induction of Acidic Mammalian Chitinase (AMCase) IL13R->AMCase_Induction Activates AMCase AMCase AMCase_Induction->AMCase Leads to Chemokine_Induction Chemokine Induction (e.g., Eotaxin) AMCase->Chemokine_Induction Promotes Eosinophil_Recruitment Eosinophil Recruitment Chemokine_Induction->Eosinophil_Recruitment Leads to Airway_Inflammation Airway Inflammation & Hyperresponsiveness Eosinophil_Recruitment->Airway_Inflammation Allosamidin_Analogue This compound Analogue Allosamidin_Analogue->AMCase Inhibits Synthesis_Workflow Start Start: Protected Allosamine & Allosamizoline Building Blocks Glycosylation Stereoselective Glycosylation Start->Glycosylation Deprotection Global Deprotection Glycosylation->Deprotection Purification Purification (HPLC) Deprotection->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bioassay Biological Assay (Chitinase Inhibition) Characterization->Bioassay End End: Active this compound Analogue Bioassay->End

References

Technical Support Center: Investigating Ym1 as a Potential Off-Target for Allosamidin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target binding of Allosamidin to Ym1.

Frequently Asked Questions (FAQs)

Q1: What is the evidence for Ym1 being an off-target of this compound?

A1: Ym1, a chitinase-like protein, was identified as the primary this compound-binding protein in the bronchoalveolar lavage (BAL) fluid of IL-13-induced asthmatic mice.[1][2] This interaction was confirmed using photoaffinity probes with recombinant Ym1.[1][3]

Q2: What is Ym1 and why is its interaction with this compound significant?

A2: Ym1 (chitinase-like protein 3, Chil3) is a rodent-specific protein that is structurally homologous to family 18 chitinases but lacks enzymatic activity.[2][4][5] It is considered a marker for alternatively activated macrophages (M2 macrophages) and is involved in immune regulation, including Th2-mediated inflammation.[5][6] As this compound is a potent inhibitor of family 18 chitinases, its binding to Ym1 suggests a potential off-target effect that could contribute to its observed biological activities, such as its anti-asthmatic properties.[2][4]

Q3: Is there quantitative data on the binding affinity of this compound to Ym1?

A3: Currently, there is a lack of publicly available quantitative data (e.g., Kd or IC50 values) specifically for the binding of this compound to Ym1. To understand the potential for off-target effects, it is crucial to compare the binding affinity of this compound to Ym1 with its affinity for its intended targets, the family 18 chitinases.

Q4: What are the known binding affinities of this compound to its primary targets?

A4: this compound is a potent inhibitor of family 18 chitinases. The table below summarizes the reported binding affinities for some of these enzymes. This data can serve as a benchmark when determining the affinity for Ym1.

Quantitative Data: this compound Binding to Family 18 Chitinases

Target EnzymeOrganismMethodBinding ConstantCitation
Chitinase B (ChiB)Serratia marcescensITCKd = 0.16 ± 0.04 µM (pH 6.0)[7][8]
Chitinase B (ChiB)Serratia marcescensITCKd = 0.03 µM (pH 8.5)[7][8]
ChitinaseCandida albicansEnzyme InhibitionIC50 = 0.3 µM, Ki = 0.23 µM[9]
AfChiA1Aspergillus fumigatusEnzyme InhibitionIC50 = 128 µM[10]

Troubleshooting Guides

Problem 1: Difficulty confirming Ym1-Allosamidin binding in our experimental setup.
  • Possible Cause 1: Inactive protein or ligand.

    • Troubleshooting:

      • Confirm the purity and activity of your recombinant Ym1 protein. Run an SDS-PAGE to check for degradation.

      • Verify the integrity of your this compound or its derivatives. Use a positive control, such as a known family 18 chitinase, to ensure the ligand is active.

  • Possible Cause 2: Suboptimal assay conditions.

    • Troubleshooting:

      • Optimize buffer conditions (pH, salt concentration). Thermodynamic studies on this compound binding to chitinase B showed a pH-dependent affinity.[7][8]

      • Ensure appropriate concentrations of both protein and ligand are used. This is particularly critical for techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

  • Possible Cause 3: Low-affinity interaction.

    • Troubleshooting:

      • If using pull-down assays, you may need to increase the concentration of the bait and/or prey.

      • For biophysical methods like SPR, ensure your instrument has sufficient sensitivity for the expected affinity range.

Problem 2: High background in photoaffinity labeling experiments.
  • Possible Cause 1: Non-specific binding of the photoaffinity probe.

    • Troubleshooting:

      • Include a competition experiment by adding an excess of unmodified this compound. A specific interaction should be competed out.

      • Optimize the concentration of the photoaffinity probe to the lowest level that still provides a detectable signal.

  • Possible Cause 2: Issues with the photoreactive group.

    • Troubleshooting:

      • Ensure the UV irradiation time and wavelength are optimized for your specific photoreactive group to minimize non-specific crosslinking.

      • Perform control experiments without UV irradiation to assess background levels.

Experimental Protocols

Photoaffinity Labeling to Identify this compound-Binding Proteins

This method was used to initially identify Ym1 as an this compound-binding protein.[1][3]

  • Probe Synthesis: Synthesize a photoaffinity probe of this compound by incorporating a photoreactive group (e.g., an aryl azide) and a reporter tag (e.g., biotin).[1][3]

  • Binding: Incubate the photoaffinity probe with the protein sample (e.g., BAL fluid or recombinant Ym1) to allow for the formation of a non-covalent complex.

  • UV Irradiation: Expose the mixture to UV light at a specific wavelength to activate the photoreactive group, leading to the formation of a covalent bond between the probe and the binding protein.

  • Enrichment: If a biotin tag was used, enrich the covalently labeled proteins using streptavidin-coated beads.

  • Identification: Elute the enriched proteins and identify them using SDS-PAGE followed by mass spectrometry.

Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis

SPR can be used to determine the kinetics (kon, koff) and affinity (Kd) of the Ym1-Allosamidin interaction in real-time.

  • Immobilization: Covalently immobilize recombinant Ym1 onto a sensor chip surface.

  • Binding Analysis: Flow different concentrations of this compound over the sensor chip surface and measure the change in the refractive index, which is proportional to the amount of bound ligand.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC measures the heat change upon binding and can determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

  • Sample Preparation: Prepare purified recombinant Ym1 in a suitable buffer and place it in the sample cell. Prepare a concentrated solution of this compound in the same buffer and load it into the injection syringe.

  • Titration: Inject small aliquots of the this compound solution into the Ym1 solution and measure the heat evolved or absorbed.

  • Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine the thermodynamic parameters of the interaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_binding Binding & Crosslinking cluster_analysis Analysis Probe_Synthesis Synthesize this compound Photoaffinity Probe Incubation Incubate Probe with Protein Probe_Synthesis->Incubation Protein_Sample Prepare Protein Sample (e.g., recombinant Ym1) Protein_Sample->Incubation UV_Irradiation UV Irradiation Incubation->UV_Irradiation Enrichment Enrich Labeled Proteins (e.g., Streptavidin beads) UV_Irradiation->Enrichment Identification Identify Proteins (SDS-PAGE & Mass Spec) Enrichment->Identification

Caption: Workflow for Photoaffinity Labeling.

ym1_signaling IL4_IL13 IL-4 / IL-13 Receptor IL-4R / IL-13R IL4_IL13->Receptor JAK_STAT6 JAK/STAT6 Pathway Receptor->JAK_STAT6 Ym1_Expression Ym1 Expression JAK_STAT6->Ym1_Expression M2_Polarization Alternative Macrophage Activation (M2) JAK_STAT6->M2_Polarization Th2_Response Th2 Immune Response Ym1_Expression->Th2_Response modulates M2_Polarization->Th2_Response promotes

References

Validation & Comparative

A Comparative Analysis of Allosamidin and Demethylallosamidin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of Allosamidin and its derivative, Demethylthis compound. Both compounds are potent inhibitors of family-18 chitinases and have garnered significant interest for their potential therapeutic applications, particularly in insect and fungal control, and more recently, in the management of inflammatory diseases such as asthma. This document synthesizes available experimental data to offer an objective comparison of their performance.

Executive Summary

This compound and Demethylthis compound are pseudotrisaccharide compounds that effectively inhibit family-18 chitinases. While both exhibit insecticidal and antifungal properties, Demethylthis compound has demonstrated superior in vivo efficacy in preclinical models of asthma, suggesting a more potent anti-inflammatory profile. This enhanced activity may not be solely attributable to direct chitinase inhibition, as evidence points to differential effects on downstream inflammatory pathways. This guide will delve into the available quantitative data, experimental methodologies, and the known signaling pathways affected by these two compounds.

Quantitative Data Comparison

Direct comparative studies providing IC50 or Ki values for this compound and Demethylthis compound against the same mammalian chitinases under identical conditions are limited in the readily available scientific literature. However, existing data from various studies on different chitinases and in vivo models allow for a qualitative and semi-quantitative comparison.

ParameterThis compoundDemethylthis compoundSource(s)
Chitinase Inhibition (General) Potent inhibitor of family-18 chitinases.[1]Potent inhibitor of family-18 chitinases; reported to have stronger inhibitory activity towards yeast and human chitotriosidase.[1]
Anti-Asthmatic Activity (in vivo, mouse model) Suppresses airway eosinophilia.Significantly more effective than this compound in reducing eosinophil counts and eotaxin concentration. Suppresses airway hyperresponsiveness at lower doses.[1][2]
Effect on PGE2 and COX-2 Expression (in vivo, mouse asthma model) Suppressed the overproduction of PGE2 and the expression of COX-2.[2]Did not suppress the overproduction of PGE2 or the expression of COX-2.[2]
Inhibitory Activity on Recombinant Mouse AMCase (in vitro) No significant difference in inhibitory activity compared to Demethylthis compound.No significant difference in inhibitory activity compared to this compound.

Note: The discrepancy between the in vivo anti-asthmatic efficacy and the in vitro AMCase inhibition suggests that the overall therapeutic effect may be influenced by factors beyond direct enzyme inhibition, such as interactions with other cellular targets or differential metabolic stability.

Experimental Protocols

The following section details a standard methodology for assessing the chitinase inhibitory activity of compounds like this compound and Demethylthis compound.

Fluorometric Chitinase Inhibition Assay

This assay is widely used to determine the inhibitory potency of compounds against chitinases.

Principle: The assay utilizes a fluorogenic substrate, such as 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside or 4-methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose. Chitinase cleaves the substrate, releasing the fluorescent molecule 4-methylumbelliferone (4-MU). The rate of 4-MU production is proportional to the enzyme activity. The presence of an inhibitor will decrease the rate of fluorescence generation.

Materials:

  • Recombinant or purified chitinase (e.g., human or mouse acidic mammalian chitinase, AMCase).

  • Fluorogenic substrate (e.g., 4-methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose).

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5).

  • Inhibitor compounds (this compound and Demethylthis compound) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Prepare a stock solution of the chitinase in the assay buffer.

  • Prepare serial dilutions of the inhibitor compounds (this compound and Demethylthis compound) in the assay buffer.

  • In the wells of a 96-well plate, add the assay buffer, the inhibitor solution at various concentrations, and the chitinase solution.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths appropriate for 4-MU (typically ~360 nm excitation and ~450 nm emission).

  • Calculate the reaction rate (slope of the fluorescence versus time plot).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for both this compound and Demethylthis compound is the competitive inhibition of family-18 chitinases. However, their downstream effects, particularly in the context of inflammation, appear to differ.

Chitinase Inhibition

Both molecules mimic the structure of chitin oligosaccharides, allowing them to bind to the active site of chitinases and block the access of the natural substrate.

Chitinase Chitinase Hydrolysis Hydrolysis Chitinase->Hydrolysis Catalyzes Chitin Chitin Chitin->Chitinase Binds to active site Inhibitor This compound or Demethylthis compound Inhibitor->Chitinase Competitively Binds

Caption: Competitive inhibition of chitinase by this compound or Demethylthis compound.

Differential Anti-Inflammatory Signaling

A key differentiator between the two compounds lies in their impact on the cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2) pathway in inflammatory models.[2]

Caption: Differential effects on the COX-2/PGE2 pathway in an asthma model.

This differential activity suggests that while this compound's anti-inflammatory effect may be partially mediated through the suppression of the pro-inflammatory COX-2/PGE2 axis, Demethylthis compound appears to exert its more potent anti-inflammatory effects through alternative or additional pathways that are independent of COX-2/PGE2 modulation. The exact nature of these other pathways remains an active area of investigation.

Conclusion

Both this compound and Demethylthis compound are valuable research tools for studying the role of chitinases in various biological processes. While both are effective chitinase inhibitors, Demethylthis compound displays a more promising therapeutic profile for inflammatory conditions like asthma in preclinical studies. This enhanced in vivo efficacy, coupled with a distinct mechanism of action that appears to be independent of the COX-2/PGE2 pathway, makes Demethylthis compound a particularly interesting candidate for further drug development. Future research should focus on obtaining direct comparative quantitative data on their inhibitory activities against various mammalian chitinases and further elucidating the specific signaling pathways responsible for Demethylthis compound's potent anti-inflammatory effects.

References

A Comparative Guide to Potent Chitinase Inhibitors: Allosamidin vs. Argifin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chitinase inhibitor is a critical decision. This guide provides an objective comparison of two prominent, naturally derived chitinase inhibitors: Allosamidin and Argifin. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate an informed choice for your research needs.

Introduction to Chitinase Inhibitors

Chitin, a polymer of N-acetyl-D-glucosamine, is a vital structural component in a wide array of organisms, including insects, fungi, and nematodes. Chitinases, the enzymes that hydrolyze chitin, are crucial for the life cycles of these organisms, playing roles in processes like molting in insects and cell wall remodeling in fungi. Consequently, inhibitors of chitinases are of significant interest as potential fungicides, insecticides, and even as therapeutic agents for diseases like asthma, where human chitinases are implicated.

This compound, a pseudotrisaccharide isolated from Streptomyces sp., was the first discovered chitinase inhibitor and is known for its potent activity against family-18 chitinases. Argifin, a cyclic pentapeptide produced by the fungus Gliocladium sp., is another powerful and well-studied competitive inhibitor of family-18 chitinases. This guide will delve into a direct comparison of these two compounds.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound and Argifin has been evaluated against a variety of chitinases from different organisms. The following table summarizes their 50% inhibitory concentration (IC50) values, providing a quantitative measure of their efficacy. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions such as temperature can influence the results.

Target ChitinaseInhibitorIC50 ValueTemperature (°C)Source
Lucilia cuprina (blowfly)This compound2.3 nM37
This compound0.4 nM20
Argifin3.7 µM37
Argifin0.10 µM20
Serratia marcescens (SmChiA)Argifin0.025 µMNot Specified
Serratia marcescens (SmChiB)Argifin6.4 µMNot Specified
Aspergillus fumigatus (AfChiB1)Argifin1.1 µMNot Specified
Human ChitotriosidaseArgifin4.5 µMNot Specified
Candida albicansThis compound0.3 µMNot Specified
Bombyx mori (silkworm)This compoundPotent InhibitionNot Specified

Mechanism of Action and Molecular Interactions

Both this compound and Argifin are competitive inhibitors of family-18 chitinases, meaning they bind to the active site of the enzyme and prevent the substrate (chitin) from binding.

This compound , with its chitin-mimicking pseudotrisaccharide structure, is thought to mimic the oxazolium ion intermediate formed during chitin hydrolysis. The allosamizoline moiety is crucial for its inhibitory activity, binding tightly to the catalytic center of the enzyme.

Allosamidin_Mechanism cluster_enzyme Family-18 Chitinase Active Site Active_Site Catalytic Residues Hydrolysis Hydrolysis Active_Site->Hydrolysis Catalyzes Inhibition Inhibition Active_Site->Inhibition Leads to Chitin Chitin Substrate Chitin->Active_Site Binds to This compound This compound This compound->Active_Site Competitively Binds Products Chitin Oligomers Hydrolysis->Products No_Reaction No Hydrolysis Inhibition->No_Reaction

Argifin , a cyclopentapeptide, achieves its inhibitory effect through extensive mimicry of the carbohydrate substrate. X-ray crystallography studies have revealed that Argifin binds to the -1, +1, and +2 subsites of the chitinase active site. A key feature is the dimethylguanylurea group, which penetrates deeply into the active site pocket, forming significant interactions with the enzyme.

In addition to its direct inhibitory role, This compound has been shown to act as a signaling molecule in its producing organism, Streptomyces. It can enhance the production of chitinase through a two-component regulatory system, suggesting a complex physiological role beyond simple enzyme inhibition.

Allosamidin_Signaling This compound This compound Two_Component_System Two-Component Regulatory System This compound->Two_Component_System Activates in presence of Chitobiose N,N'-diacetylchitobiose Chitobiose->Two_Component_System Chitinase_Gene Chitinase Gene Transcription Two_Component_System->Chitinase_Gene Promotes Chitinase_Production Increased Chitinase Production Chitinase_Gene->Chitinase_Production

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized methodologies extracted from studies on this compound and Argifin.

Chitinase Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound and Argifin is a fluorometric assay using a synthetic substrate.

  • Enzyme and Substrate Preparation:

    • A purified chitinase solution is prepared in a suitable buffer (e.g., phosphate or acetate buffer) at a specific pH (e.g., pH 6.5).

    • A stock solution of a fluorogenic substrate, such as 4-methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside (4-MU-(GlcNAc)3), is prepared in a solvent like DMSO.

  • Inhibitor Preparation:

    • Stock solutions of this compound and Argifin are prepared in an appropriate solvent.

    • Serial dilutions of the inhibitors are made to test a range of concentrations.

  • Assay Procedure:

    • The reaction is typically performed in a 96-well microplate.

    • A mixture of the chitinase solution and varying concentrations of the inhibitor (or solvent for control) is pre-incubated for a specific time at a controlled temperature (e.g., 20°C or 37°C).

    • The reaction is initiated by adding the fluorogenic substrate to each well.

    • The plate is incubated for a set period, allowing the enzyme to hydrolyze the substrate.

    • The reaction is stopped by adding a high pH buffer (e.g., glycine-NaOH buffer).

  • Data Analysis:

    • The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to the control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

X-ray Crystallography for Structural Analysis

To understand the molecular interactions between the inhibitor and the enzyme, X-ray crystallography is employed.

  • Crystallization:

    • The target chitinase is purified and crystallized, often using vapor diffusion methods (hanging or sitting drop).

  • Soaking or Co-crystallization:

    • Crystals of the chitinase are soaked in a solution containing a high concentration of the inhibitor (this compound or Argifin).

    • Alternatively, the chitinase and inhibitor are mixed prior to crystallization (co-crystallization).

  • Data Collection and Structure Determination:

    • The crystals are exposed to an X-ray beam, and the diffraction data is collected.

    • The electron density map is calculated, and the three-dimensional structure of the enzyme-inhibitor complex is determined and refined.

Comparative Workflow: From Discovery to Application

The journey from the discovery of a natural product inhibitor to its potential application involves several key stages. The following diagram illustrates a generalized workflow, highlighting the paths for this compound and Argifin.

Comparative_Workflow cluster_Discovery Discovery & Isolation cluster_Characterization Characterization cluster_Development Development & Application Allo_Source Streptomyces sp. Allo_Isolation Isolation of this compound Allo_Source->Allo_Isolation Argi_Source Gliocladium sp. Argi_Isolation Isolation of Argifin Argi_Source->Argi_Isolation Structure_Elucidation Structural Elucidation (NMR, Mass Spec) Allo_Isolation->Structure_Elucidation This compound Argi_Isolation->Structure_Elucidation Argifin Inhibition_Assays Inhibition Assays (IC50 Determination) Structure_Elucidation->Inhibition_Assays Xray_Crystallography X-ray Crystallography (Enzyme-Inhibitor Complex) Inhibition_Assays->Xray_Crystallography Allo_Applications Applications: - Insecticide - Antifungal - Anti-asthmatic research Xray_Crystallography->Allo_Applications This compound Argi_Applications Applications: - Fungicide - Insecticide - Anti-asthmatic research - Lead for drug design Xray_Crystallography->Argi_Applications Argifin Rational_Design Rational Drug Design (Argifin Derivatives) Argi_Applications->Rational_Design

Conclusion

Both this compound and Argifin stand out as highly potent, naturally derived inhibitors of family-18 chitinases. This compound, the first to be discovered, exhibits remarkable potency, particularly against insect chitinases, with IC50 values in the nanomolar range. Its unique pseudotrisaccharide structure and its role as a signaling molecule in its native host make it a fascinating subject for both basic and applied research.

Argifin, a cyclic pentapeptide, also demonstrates potent inhibitory activity across a range of chitinases, including those from fungi and humans. Its amenability to solid-phase synthesis and rational, structure-based modification has made it an attractive scaffold for the development of novel therapeutic agents.

The choice between this compound and Argifin will ultimately depend on the specific research question, the target organism and chitinase, and the long-term goal, whether it be for use as a biological probe, a potential agrochemical, or a lead compound in drug discovery. This guide provides the foundational data and context to aid in that critical decision-making process.

A Comparative Analysis of Allosamidin and Argadin: Chitinase Inhibitors for Insect Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent, naturally derived chitinase inhibitors, Allosamidin and Argadin, for their potential application in insect control. Chitin, a polymer of N-acetyl-D-glucosamine, is a critical structural component of the insect exoskeleton and gut lining.[1] Chitinases are enzymes that hydrolyze chitin, playing an essential role in insect molting (ecdysis), growth, and development.[2][3] Inhibition of these enzymes presents a promising strategy for the development of selective and effective insecticides.[1][4]

Mechanism of Action: Targeting a Vital Insect Pathway

Both this compound and Argadin function by inhibiting family 18 chitinases, which are prevalent in insects.[1][2][5] These enzymes catalyze the breakdown of chitin by a substrate-assisted mechanism that involves the formation of an oxazolium ion intermediate.[1][6]

This compound , a pseudotrisaccharide, mimics this intermediate, binding tightly to the active site of the enzyme and blocking its catalytic activity.[1][6] Argadin , a cyclic pentapeptide, also acts as a potent inhibitor of this enzyme family, though its precise binding mode differs from that of this compound.[2][7] The inhibition of chitinase activity disrupts the molting process, leading to larval mortality and a failure to complete the life cycle.[2][4][7]

Chitin_Metabolism_Inhibition cluster_pathway Chitin Metabolic Pathway cluster_inhibition Inhibition UDP_GlcNAc UDP-N-acetylglucosamine Chitin Chitin UDP_GlcNAc->Chitin Chitin Synthase Chitooligosaccharides Chitooligosaccharides Chitin->Chitooligosaccharides Chitinase (Endo) GlcNAc N-acetylglucosamine Chitooligosaccharides->GlcNAc Chitinase (Exo) Chitinase_Target Family 18 Chitinase This compound This compound This compound->Chitinase_Target Argadin Argadin Argadin->Chitinase_Target

Caption: Inhibition of the Chitin Metabolic Pathway.

Comparative Efficacy: A Quantitative Overview

The following table summarizes the chitinase inhibitory activity and insecticidal effects of this compound and Argadin based on available experimental data.

Parameter This compound Argadin Reference
Target Enzyme Family Family 18 ChitinasesFamily 18 Chitinases[1][2][6]
IC50 vs. Lucilia cuprina (blowfly) Chitinase (37°C) 2.3 nM150 nM[2]
IC50 vs. Lucilia cuprina (blowfly) Chitinase (20°C) 0.4 nM3.4 nM[2][7][8]
IC50 vs. Candida albicans Chitinase 0.3 µMNot Reported[9]
Ki vs. Bombyx mori (silkworm) Chitinase 0.07 - 0.11 µMNot Reported
Ki vs. Candida albicans Chitinase 0.23 µMNot Reported[9]
Observed Insecticidal Activity Interferes with larval molting and increases mortality in lepidopteran pests.Inhibits molting and causes mortality in cockroach larvae.[2][4]
Effective Against Bombyx mori, Leucania separata, Lucilia cuprina, Tineola bisselliella, Myzus persicaePeriplaneta americana[2][4][7]
Reported Mortality Significant increase in mortality in fly larvae (Lucilia cuprina).73% mortality in American cockroach larvae after injection of 20 µg.[2][4]

Spectrum of Activity

This compound has demonstrated a broad spectrum of activity against various insects, including species from the orders Lepidoptera (moths and butterflies) and Diptera (flies), as well as aphids.[4] Its inhibitory action extends to chitinases from fungi, such as Candida albicans.[9]

Argadin has been shown to be effective against the American cockroach (Periplaneta americana).[2][7] Further research is needed to fully elucidate its broader insecticidal spectrum.

Experimental Protocols

Chitinase Inhibition Assay

This assay is designed to quantify the inhibitory effect of a compound on chitinase activity.

Methodology:

  • Enzyme Preparation: Chitinase is purified from the target insect or expressed recombinantly.

  • Substrate Preparation: A suitable chitin derivative, often a fluorogenic or colorimetric substrate like 4-methylumbelliferyl-N,N',N''-triacetylchitotrioside, is prepared in a buffer solution.[10]

  • Inhibitor Preparation: A series of dilutions of the test compound (this compound or Argadin) are prepared.

  • Assay Reaction: The enzyme, substrate, and inhibitor are mixed in a microplate well. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set period.

  • Measurement: The product formation is measured over time using a fluorometer or spectrophotometer.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rate against the inhibitor concentration.

Chitinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Prepare Chitinase Solution Mix Mix Enzyme, Substrate, and Inhibitor in Microplate Enzyme->Mix Substrate Prepare Substrate Solution Substrate->Mix Inhibitor Prepare Inhibitor Dilutions Inhibitor->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Measure Measure Product Formation (Fluorescence/Absorbance) Incubate->Measure Calculate Calculate Reaction Rates Measure->Calculate Plot Plot Rate vs. Inhibitor Concentration Calculate->Plot Determine Determine IC50 Value Plot->Determine

Caption: Workflow for a Chitinase Inhibition Assay.
Insect Bioassay

This assay evaluates the in vivo insecticidal activity of a compound.

Methodology:

  • Insect Rearing: A healthy population of the target insect species is maintained under controlled laboratory conditions.

  • Compound Administration: The test compound can be administered in several ways:

    • Diet Incorporation: The compound is mixed into the insect's artificial diet.[11]

    • Topical Application: A small, precise volume of the compound dissolved in a suitable solvent is applied directly to the insect's cuticle.[11][12]

    • Injection: The compound is injected into the insect's hemocoel.[2]

  • Experimental Setup: A cohort of insects (e.g., larvae of a specific instar) is exposed to a range of concentrations of the test compound. A control group is treated with the solvent or diet alone.

  • Observation Period: The insects are monitored over a period of several days.

  • Data Collection: Key endpoints are recorded, including:

    • Mortality rates.

    • Sub-lethal effects such as developmental delays, molting disruption, and reduced feeding.[2][4]

  • Data Analysis: The collected data are analyzed to determine lethal concentrations (e.g., LC50) and to characterize the dose-dependent effects of the compound on the insect.

Insect_Bioassay_Workflow cluster_setup Setup cluster_exposure Exposure cluster_data Data Collection & Analysis Rearing Rear Insects Administer Administer Compound (Diet, Topical, or Injection) Rearing->Administer Preparation Prepare Compound Doses Preparation->Administer Incubate Incubate Under Controlled Conditions Administer->Incubate Monitor Monitor for Mortality and Sub-lethal Effects Incubate->Monitor Record Record Data at Intervals Monitor->Record Analyze Analyze Data (e.g., LC50 calculation) Record->Analyze

Caption: Workflow for an Insect Bioassay.

Conclusion

Both this compound and Argadin are potent inhibitors of insect family 18 chitinases and show significant promise as insect control agents. This compound exhibits exceptionally high in vitro inhibitory activity against blowfly chitinase and has a broader demonstrated spectrum of insecticidal activity. Argadin is also a highly effective inhibitor and has proven lethal to cockroaches upon injection.

The choice between these two compounds for further development may depend on factors such as the target insect species, the mode of application, and the potential for cost-effective synthesis or production. Further research, including comprehensive field trials and toxicological studies on non-target organisms, is necessary to fully evaluate their potential as commercial insecticides. Their high specificity for chitinases makes them attractive candidates for integrated pest management programs, potentially offering a more environmentally benign alternative to conventional broad-spectrum pesticides.

References

Assessing the Specificity of Allosamidin: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating chitinase inhibitors, establishing the specificity of a lead compound is paramount. Allosamidin, a potent inhibitor of family 18 chitinases, serves as a critical tool in this field.[1] This guide provides a framework for assessing the specificity of this compound through a series of control experiments, comparing its performance with other known chitinase inhibitors, Argifin and Argadin.

Comparative Inhibitory Activity

A comprehensive understanding of an inhibitor's potency and spectrum of activity is foundational to specificity assessment. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives against a panel of chitinases from various organisms.

InhibitorTarget EnzymeOrganism/SourceIC50 (µM)Reference
This compound ChitinaseLucilia cuprina (insect)0.0023 (37°C), 0.0004 (20°C)[2]
ChitinaseCandida albicans (fungus)0.3[3]
ChitotriosidaseHumanInhibits[4][5]
Acidic Mammalian Chitinase (AMCase)HumanInhibits[1][6]
Argifin ChitinaseLucilia cuprina (insect)3.7 (37°C), 0.10 (20°C)[7][8]
SmChiASerratia marcescens (bacterium)0.025[7]
SmChiBSerratia marcescens (bacterium)6.4[7]
Chitinase B1Aspergillus fumigatus (fungus)1.1[7]
ChitotriosidaseHuman4.5[7][9]
Argadin ChitinaseLucilia cuprina (insect)0.15 (37°C), 0.0034 (20°C)[2][10]
ChitinaseStreptomyces griseus (bacterium)1.9
Chitinase B1Aspergillus fumigatus (fungus)Ki = 0.033[9]

Experimental Protocols for Specificity Assessment

To rigorously evaluate the specificity of this compound, a multi-pronged approach employing positive and negative controls, as well as cross-reactivity profiling, is essential.

On-Target Potency Assessment (Positive Control)

This experiment confirms the inhibitory activity of this compound against its intended target, a family 18 chitinase.

Objective: To determine the IC50 value of this compound against a representative family 18 chitinase.

Materials:

  • Purified family 18 chitinase (e.g., from Serratia marcescens or recombinant human chitotriosidase)

  • This compound

  • Chitin-based fluorogenic substrate (e.g., 4-Methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)

  • 96-well microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the purified chitinase to each well, followed by the different concentrations of this compound.

  • Incubate the enzyme and inhibitor for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Off-Target Specificity Assessment (Negative Control)

This experiment evaluates the inhibitory activity of this compound against enzymes that it is not expected to inhibit, thereby establishing its selectivity.

Objective: To assess the inhibitory activity of this compound against a family 19 chitinase and a non-chitinase glycoside hydrolase.

Materials:

  • Purified family 19 chitinase (e.g., from a plant source)

  • A non-chitinase glycoside hydrolase (e.g., lysozyme or β-N-acetyl-D-glucosaminidase)

  • This compound

  • Appropriate substrates for the selected enzymes

  • Assay buffers optimized for each enzyme

Procedure:

  • Follow the same procedure as the on-target potency assessment, but substitute the family 18 chitinase with the family 19 chitinase or the non-chitinase glycoside hydrolase.

  • Use the appropriate substrate and assay buffer for each enzyme.

  • Determine the IC50 value, if any, for this compound against these off-target enzymes. A significantly higher IC50 value compared to the on-target enzyme indicates specificity.[11]

Cross-Reactivity Profiling

To build a comprehensive specificity profile, this compound should be tested against a panel of related enzymes.

Objective: To determine the inhibitory activity of this compound across a panel of different glycoside hydrolase families.

Materials:

  • A panel of purified glycoside hydrolases from various families.

  • This compound

  • A library of appropriate substrates for the enzyme panel.

  • Assay buffers optimized for each enzyme.

Procedure:

  • Perform high-throughput screening of this compound against the panel of glycoside hydrolases.[12]

  • For any observed inhibition, perform a full dose-response experiment to determine the IC50 value.

  • Compare the IC50 values across the enzyme panel to identify any potential off-target activities.

Logical Workflow for Assessing Inhibitor Specificity

The following diagram illustrates a logical workflow for characterizing the specificity of a chitinase inhibitor like this compound.

G Workflow for Assessing Chitinase Inhibitor Specificity cluster_0 Initial Screening & Potency cluster_1 Selectivity Assessment cluster_2 Comprehensive Profiling cluster_3 Data Analysis & Conclusion A Primary Screen: Inhibition of Family 18 Chitinase B Dose-Response Curve: Determine IC50 A->B C Negative Control 1: Family 19 Chitinase Assay B->C High Potency D Negative Control 2: Non-Chitinase Glycoside Hydrolase Assay B->D High Potency E Cross-Reactivity Screen: Glycoside Hydrolase Panel B->E High Potency G Compare On-Target vs. Off-Target IC50s C->G D->G F Identify Off-Targets & Determine IC50 E->F F->G H Conclusion on Specificity G->H

Caption: A logical workflow for the assessment of chitinase inhibitor specificity.

Signaling Pathway Context: Chitinase Inhibition

The following diagram illustrates the general mechanism of competitive inhibition by this compound at the cellular level.

G Mechanism of Competitive Inhibition by this compound cluster_0 Enzyme & Substrate cluster_1 Inhibitor cluster_2 Cellular Outcome Chitinase Chitinase (Family 18) Hydrolysis Chitin Hydrolysis Chitinase->Hydrolysis Binds NoHydrolysis Inhibition of Chitin Hydrolysis Chitinase->NoHydrolysis Chitin Chitin (Substrate) Chitin->Hydrolysis This compound This compound This compound->Chitinase Competes with Chitin for Active Site This compound->NoHydrolysis

Caption: Competitive inhibition of family 18 chitinase by this compound.

By implementing these rigorous control experiments and comparative analyses, researchers can confidently establish the specificity of this compound and other chitinase inhibitors, a critical step in their development as research tools and potential therapeutic agents. While this guide provides a robust framework, it is important to note that comprehensive off-target profiling against a wider array of glycoside hydrolases and other enzyme classes would further strengthen the specificity assessment. Currently, there is a lack of publicly available, extensive off-target screening data for this compound and its alternatives, highlighting an area for future investigation.

References

A Comparative Guide to Allosamidin and Its Synthetic Analogues as Chitinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive structural and functional comparison of the natural chitinase inhibitor allosamidin and its key synthetic analogues. This document outlines their chemical differences, inhibitory potencies against various chitinases, and the underlying structure-activity relationships, supported by experimental data and protocols.

This compound, a pseudotrisaccharide isolated from Streptomyces species, is a potent inhibitor of family 18 chitinases, enzymes crucial for the growth and development of various organisms, including insects and fungi.[1] Its unique structure, featuring two N-acetyl-D-allosamine units and a cyclopentanoid aminocyclitol derivative called allosamizoline, has inspired the synthesis of numerous analogues aimed at improving its biological activity, selectivity, and synthetic accessibility.

Structural Comparison

The core structure of this compound consists of a disaccharide of N-acetylallosamine linked to the allosamizoline moiety. Synthetic analogues typically introduce modifications at three key positions: the dimethylamino group of the allosamizoline ring, the sugar moieties, and the overall glycosidic linkage.

Key Structural Features of this compound and Its Analogues:

CompoundR1R2Sugar Moiety
This compoundCH₃CH₃N-acetyl-β-D-allosaminyl-(1→4)-N-acetyl-β-D-allosamine
Methylthis compoundCH₃HN-acetyl-β-D-allosaminyl-(1→4)-N-acetyl-β-D-allosamine
Demethylthis compoundHHN-acetyl-β-D-allosaminyl-(1→4)-N-acetyl-β-D-allosamine
Di-N-acetyl-β-chitobiosyl allosamizolineCH₃CH₃N-acetyl-β-D-glucosaminyl-(1→4)-N-acetyl-β-D-glucosamine

Comparative Biological Activity

The inhibitory activity of this compound and its analogues is primarily directed against family 18 chitinases, which are found in insects, fungi, and some pathogens, but not in plants. The mechanism of inhibition involves the allosamizoline moiety mimicking the oxazolium ion intermediate formed during the substrate-assisted catalysis by these enzymes.

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its analogues against various chitinases.

CompoundTarget EnzymeOrganismIC50 (µM)
This compoundChitinaseCandida albicans (Yeast)0.3[2]
This compoundChitinaseBombyx mori (Insect)Strong Inhibition
Demethylthis compoundChitinaseSerratia marcescens (Bacterium)Weaker than this compound[1]
Demethylthis compoundChitinaseArtemia salina (Crustacean)Weaker than this compound[1]
Demethylthis compoundChitinaseChironomus tentans (Insect)Weaker than this compound[1]
Didemethylthis compoundChitinaseSerratia marcescens (Bacterium)Weaker than demethylthis compound[1]
Didemethylthis compoundChitinaseArtemia salina (Crustacean)Weaker than demethylthis compound[1]
Didemethylthis compoundChitinaseChironomus tentans (Insect)Weaker than demethylthis compound[1]
Di-N-acetyl-β-chitobiosyl allosamizolineChitinaseBombyx mori (Insect)Strong Inhibition[3]

Structure-Activity Relationship:

The available data indicates several key structure-activity relationships:

  • The Dimethylamino Group: The dimethylamino group on the allosamizoline moiety is crucial for potent inhibitory activity. Removal of one methyl group (demethylthis compound) or both methyl groups (didemethylthis compound) leads to a significant decrease in inhibitory potency against bacterial, crustacean, and insect chitinases.[1]

  • The Sugar Moiety: The nature of the sugar units also influences activity. Replacing the allosamine units with glucosamine, as in di-N-acetyl-β-chitobiosyl allosamizoline, retains strong inhibitory activity against insect chitinases.[3]

  • The N-acetylallosamine Unit: At least one N-acetylallosamine sugar is considered important for inhibition.

Experimental Protocols

Chitinase Inhibition Assay (General Protocol):

This protocol is a general guideline and can be adapted for specific chitinases and substrates.

1. Materials:

  • Chitinase enzyme solution
  • Substrate solution (e.g., 4-methylumbelliferyl N,N',N''-triacetyl-β-chitotrioside for a fluorometric assay, or colloidal chitin for a colorimetric assay)
  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)
  • Inhibitor stock solutions (this compound and its analogues dissolved in a suitable solvent, e.g., DMSO)
  • 96-well microplate
  • Plate reader (fluorometer or spectrophotometer)

2. Method:

  • Prepare serial dilutions of the inhibitor stock solutions in the assay buffer.
  • In a 96-well microplate, add a fixed volume of the chitinase enzyme solution to each well.
  • Add the serially diluted inhibitor solutions to the wells. Include a control with no inhibitor.
  • Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
  • Initiate the reaction by adding the substrate solution to all wells.
  • Monitor the reaction progress by measuring the fluorescence or absorbance at regular intervals using a plate reader.
  • Calculate the initial reaction rates for each inhibitor concentration.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow

This compound as a Signaling Molecule in Streptomyces

In an interesting feedback loop, this compound not only inhibits chitinases but can also act as a signaling molecule in its producing organism, Streptomyces, to promote the production of chitinases. This regulation is mediated by a two-component system.

Allosamidin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound ChiS ChiS (Sensor Kinase) This compound->ChiS Activates Chitin Chitin Chitin->ChiS Induces ChiR ChiR (Response Regulator) ChiS->ChiR Phosphorylates ChiR_P ChiR-P chi_promoter chi Promoter ChiR_P->chi_promoter Binds to Chitinase_gene Chitinase Gene Chitinase Chitinase Chitinase_gene->Chitinase Transcription & Translation

Caption: this compound signaling pathway for chitinase production in Streptomyces.

This diagram illustrates how this compound, in the presence of chitin, activates the sensor kinase ChiS, leading to the phosphorylation of the response regulator ChiR. Phosphorylated ChiR then binds to the promoter of chitinase genes, upregulating their expression.

Experimental Workflow for Studying this compound Analogues:

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Design of Analogues synthesis Chemical Synthesis start->synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization inhibition_assay Chitinase Inhibition Assay characterization->inhibition_assay enzyme_prep Enzyme Preparation (Insect & Fungal Chitinases) enzyme_prep->inhibition_assay ic50 IC50 Determination inhibition_assay->ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis ic50->sar_analysis result Identification of Lead Compounds sar_analysis->result

Caption: Workflow for the development and evaluation of this compound analogues.

This workflow outlines the key steps involved in the rational design, synthesis, and biological evaluation of novel this compound analogues as potential chitinase inhibitors.

References

Validating Allosamidin's Grip on Chitinase: An X-ray Crystallography-Based Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions between an inhibitor and its target is paramount. This guide provides a comparative analysis of Allosamidin's binding to chitinase, validated through X-ray crystallography, and contrasts its performance with other known chitinase inhibitors. Detailed experimental protocols and visual diagrams of the experimental workflow and relevant signaling pathways are included to support further research and development in this area.

This compound, a pseudotrisaccharide natural product, is a potent and well-characterized inhibitor of family 18 chitinases. Its binding has been extensively studied and validated through X-ray crystallography, providing a clear structural basis for its inhibitory activity. This guide delves into the specifics of this interaction and compares this compound to other classes of chitinase inhibitors, offering a valuable resource for those targeting chitinases for therapeutic or agricultural applications.

Performance Comparison of Chitinase Inhibitors

The inhibitory potency of various compounds against different chitinases is a critical factor in their potential application. The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and its alternatives. Lower values indicate stronger inhibition.

InhibitorTarget ChitinaseBinding Affinity (Ki)IC50Reference(s)
This compound Coccidioides immitis Chitinase (CiX1)60 nM-[1][2]
Candida albicans Chitinase0.23 µM0.3 µM[3]
Lucilia cuprina Chitinase-2.3 nM (37°C), 0.4 nM (20°C)[4]
Argifin Serratia marcescens Chitinase B (ChiB)33,000 nM-[5]
Argadin Serratia marcescens Chitinase B (ChiB)20 nM-[5]
Lucilia cuprina Chitinase-150 nM (37°C), 3.4 nM (20°C)[4][6]
Pentoxifylline (Methylxanthine)Fungal Family 18 Chitinase37 µM-[7][8]
Caffeine (Methylxanthine)Fungal Chitinase-469 µM[9]
Theophylline (Methylxanthine)Fungal Chitinase-1,500 µM[9]

Structural Validation through X-ray Crystallography

The binding of this compound to the active site of chitinase has been unequivocally confirmed by numerous X-ray crystal structures. These structures reveal that the allosamizoline moiety of this compound mimics the oxazolinium ion intermediate formed during chitin hydrolysis. This mimicry allows this compound to bind tightly within the catalytic cleft of the enzyme, effectively blocking substrate access and inhibiting its function. The Protein Data Bank (PDB) contains several entries detailing the crystal structure of chitinases in complex with this compound, such as 1HKK, 1LL4, 4R5E, and 6JMB.[1][10][11][12]

Experimental Protocols

Detailed Methodology for X-ray Crystallography of this compound-Chitinase Complex

This protocol outlines the key steps for determining the crystal structure of a chitinase in complex with this compound, employing the co-crystallization method.

1. Protein Expression and Purification:

  • Clone the gene encoding the target chitinase into a suitable expression vector (e.g., pET vector for E. coli expression).
  • Express the protein in a suitable host organism (e.g., E. coli BL21(DE3) cells).
  • Lyse the cells and purify the chitinase using a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.
  • Assess the purity and homogeneity of the protein by SDS-PAGE.

2. Co-crystallization:

  • Concentrate the purified chitinase to a suitable concentration (typically 5-10 mg/mL).
  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer compatible with the protein).
  • Incubate the purified chitinase with a molar excess of this compound (e.g., 1:5 protein to inhibitor ratio) for a defined period (e.g., 1 hour) on ice to allow for complex formation.
  • Set up crystallization trials using the vapor diffusion method (hanging or sitting drop). Mix the protein-inhibitor complex with a crystallization screen solution in various ratios.
  • Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

3. Crystal Soaking (Alternative Method):

  • If apo-crystals of the chitinase are already available, a soaking method can be employed.
  • Prepare a cryoprotectant solution containing the crystallization buffer and a suitable cryoprotectant (e.g., glycerol, ethylene glycol).
  • Add this compound to the cryoprotectant solution at a concentration significantly higher than its Ki or IC50 value.
  • Transfer the apo-crystal to the this compound-containing cryoprotectant solution and incubate for a period ranging from minutes to hours.

4. Data Collection and Structure Determination:

  • Cryo-cool the crystals in liquid nitrogen to prevent radiation damage.
  • Collect X-ray diffraction data using a synchrotron radiation source.
  • Process the diffraction data using appropriate software (e.g., XDS, MOSFLM).
  • Solve the crystal structure using molecular replacement with a known chitinase structure as a search model.
  • Refine the structure and build the this compound molecule into the electron density map using software such as COOT and PHENIX.
  • Validate the final structure and deposit it in the Protein Data Bank (PDB).

Visualizing the Process and Pathway

To better understand the experimental process and the biological context of chitinase inhibition, the following diagrams are provided.

experimental_workflow cluster_protein_prep Protein Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection & Structure Solution gene_cloning Gene Cloning protein_expression Protein Expression gene_cloning->protein_expression protein_purification Protein Purification protein_expression->protein_purification purity_assessment Purity Assessment (SDS-PAGE) protein_purification->purity_assessment complex_formation Complex Formation (Chitinase + this compound) purity_assessment->complex_formation vapor_diffusion Vapor Diffusion Crystallization complex_formation->vapor_diffusion crystal_growth Crystal Growth vapor_diffusion->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Molecular Replacement) data_processing->structure_solution refinement Model Building & Refinement structure_solution->refinement validation Structure Validation refinement->validation chitinase_signaling_pathway chitin Chitin (from pathogens/allergens) chitinase Chitinase chitin->chitinase chito_oligosaccharides Chito-oligosaccharides chitinase->chito_oligosaccharides hydrolysis This compound This compound This compound->chitinase inhibition macrophage Macrophage / Epithelial Cell chito_oligosaccharides->macrophage activates tlr2 TLR2 macrophage->tlr2 via nf_kb NF-κB Pathway tlr2->nf_kb activates cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->cytokines induces expression of inflammation Inflammatory Response cytokines->inflammation

References

Comparative analysis of Allosamidin's effect on different insect orders

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This publication provides a detailed comparative analysis of the inhibitory effects of Allosamidin, a potent chitinase inhibitor, across various insect orders. This guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes critical biological pathways to support ongoing research and development in pest management and related fields.

This compound is a well-established inhibitor of family 18 chitinases, enzymes crucial for the insect molting process, known as ecdysis.[1] By disrupting the normal function of these enzymes, this compound leads to molting defects and often, mortality, making it a compound of significant interest for insecticide development.[1] This guide offers a consolidated resource for understanding its differential efficacy.

Quantitative Analysis of this compound's Efficacy

The inhibitory effect of this compound varies among different insect orders. The following table summarizes the available quantitative data, primarily focusing on the 50% inhibitory concentration (IC50) for chitinase activity and the 50% ecdysis inhibition (EI50) values.

Insect OrderSpeciesParameterValueReference
Lepidoptera Bombyx mori (Silkworm)EI502 µ g/larva [1]
Leucania separata (Armyworm)EI504 µ g/larva [1]
Diptera Lucilia cuprina (Blowfly)IC50 (Chitinase)2.3 nM (at 37°C)[2]
IC50 (Chitinase)0.4 nM (at 20°C)[2]
Blattodea Periplaneta americana (American Cockroach)ObservationMortality at 20 µ g/larva [2]

Deciphering the Mechanism: The Insect Molting Signaling Pathway

This compound exerts its effect by interrupting a critical step in the insect molting cascade. The process of molting is under tight hormonal control. The simplified signaling pathway below illustrates the key hormonal players and the point of intervention for this compound.

Molting_Pathway PTTH Prothoracicotropic Hormone (PTTH) Prothoracic_Gland Prothoracic Gland PTTH->Prothoracic_Gland Stimulates Ecdysone Ecdysone (20E) Prothoracic_Gland->Ecdysone Produces Epidermal_Cells Epidermal Cells Ecdysone->Epidermal_Cells Acts on Chitinase_Gene Chitinase Gene Expression Epidermal_Cells->Chitinase_Gene Induces Chitinase Chitinase Enzyme Chitinase_Gene->Chitinase Leads to Old_Cuticle Old Cuticle (Chitin) Chitinase->Old_Cuticle Targets Degradation Cuticle Degradation Old_Cuticle->Degradation Results in Ecdysis Successful Ecdysis (Molting) Degradation->Ecdysis This compound This compound This compound->Chitinase Inhibits

Simplified insect molting signaling pathway and this compound's point of action.

Experimental Corner: Protocols for Efficacy Assessment

Precise and reproducible experimental protocols are paramount for the comparative assessment of inhibitors like this compound. Below are detailed, representative methodologies for determining chitinase inhibition and ecdysis inhibition.

Chitinase Inhibition Assay (IC50 Determination)

This protocol describes a common fluorometric method for determining the in vitro inhibitory activity of this compound against insect chitinase.

Chitinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Enzyme_Prep 1. Prepare Insect Chitinase Extract Incubate 4. Incubate Chitinase with this compound Enzyme_Prep->Incubate Allo_Prep 2. Prepare Serial Dilutions of this compound Allo_Prep->Incubate Substrate_Prep 3. Prepare Fluorogenic Substrate Solution Add_Substrate 5. Add Fluorogenic Substrate Substrate_Prep->Add_Substrate Incubate->Add_Substrate Incubate_Reaction 6. Incubate at Optimal Temperature Add_Substrate->Incubate_Reaction Stop_Reaction 7. Stop Reaction (e.g., with high pH buffer) Incubate_Reaction->Stop_Reaction Measure_Fluorescence 8. Measure Fluorescence (Excitation ~360 nm, Emission ~450 nm) Stop_Reaction->Measure_Fluorescence Calculate_IC50 9. Calculate IC50 Value Measure_Fluorescence->Calculate_IC50

Workflow for determining the IC50 of this compound against insect chitinase.

Detailed Protocol:

  • Enzyme Preparation:

    • Homogenize target insect tissues (e.g., molting fluid, integument) in a suitable buffer (e.g., phosphate buffer, pH 6.0) on ice.

    • Centrifuge the homogenate to pellet debris and collect the supernatant containing the crude chitinase extract.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Inhibitor and Substrate Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions of the this compound stock solution to obtain a range of concentrations for testing.

    • Prepare a working solution of a fluorogenic chitinase substrate, such as 4-methylumbelliferyl N,N′,N′′-triacetyl-β-D-chitotrioside (4-MU-NAG3), in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the chitinase extract to each well.

    • Add the different concentrations of this compound to the respective wells. Include control wells with solvent only.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the 4-MU-NAG3 substrate solution to all wells.

    • Incubate the plate at the optimal temperature for the enzyme for a set time (e.g., 30-60 minutes).

    • Stop the reaction by adding a high pH stop buffer (e.g., 0.2 M sodium carbonate).

    • Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Ecdysis Inhibition Bioassay (EI50 Determination)

This bioassay assesses the in vivo effect of this compound on the molting success of insect larvae.

Detailed Protocol:

  • Insect Rearing and Staging:

    • Rear a synchronized cohort of the target insect species under controlled conditions (temperature, humidity, photoperiod).

    • Select larvae at a specific developmental stage just before ecdysis (e.g., late final instar).

  • Inhibitor Administration:

    • Prepare a series of dilutions of this compound in a suitable carrier solution (e.g., sterile saline).

    • Inject a precise volume of each this compound dilution into the hemocoel of the larvae using a micro-syringe. A control group should be injected with the carrier solution only.

  • Observation and Data Collection:

    • Place the treated and control larvae individually in containers with food and maintain them under standard rearing conditions.

    • Monitor the larvae at regular intervals (e.g., every 12 or 24 hours) for signs of molting.

    • Record the number of larvae that successfully complete ecdysis, those that fail to molt and die, and those that exhibit molting abnormalities.

  • Data Analysis:

    • Calculate the percentage of ecdysis inhibition for each dose of this compound.

    • Use probit analysis or a similar statistical method to determine the EI50 value, which is the dose required to cause 50% ecdysis inhibition.

This guide provides a foundational understanding of this compound's comparative effects and the methodologies to assess them. Further research is encouraged to expand the quantitative dataset across a wider range of insect orders to fully elucidate the potential of this compound in targeted pest management strategies.

References

Allosamidin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Allosamidin, a pseudotrisaccharide isolated from Streptomyces species, is a potent and well-characterized inhibitor of family 18 chitinases. Its ability to interfere with chitin metabolism has led to its investigation as a potential therapeutic agent against fungal infections, parasitic diseases, and inflammatory conditions such as asthma, as well as a valuable tool for studying the physiological roles of chitinases. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed methodologies.

Data Presentation

In Vitro Efficacy of this compound

This compound exhibits potent inhibitory activity against a range of family 18 chitinases from various organisms. The following table summarizes its half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, demonstrating its efficacy at the enzymatic level.

Target EnzymeOrganismIC50KiReference
ChitinaseCandida albicans0.3 µM0.23 µM
ChitinaseLucilia cuprina (blowfly)2.3 nM (at 37°C), 0.4 nM (at 20°C)-[1]
ChitinaseAspergillus fumigatus (AfChiA1)128 µM-
ChitinaseSerratia marcescens--
ChitinaseArtemia salina (brine shrimp)--
ChitinaseChironomus tentans (midge)--
In Vivo Efficacy of this compound

The inhibitory action of this compound on chitinases translates to significant physiological effects in various organisms. The table below presents key findings from in vivo studies, highlighting its potential as an insecticidal and anti-inflammatory agent.

ApplicationAnimal ModelDosage/ConcentrationAdministration RouteKey FindingsReference
Insecticidal Activity
Molting InhibitionBombyx mori (silkworm) larvaeEI50 = 2 µ g/larva Injection50% inhibition of molting.
Molting InhibitionLeucania separata (armyworm) larvaeEI50 = 4 µ g/larva Injection50% inhibition of molting.
Anti-inflammatory Activity (Asthma)
IL-13 Induced AsthmaBALB/c MiceNot specifiedIntraperitonealAttenuated airway eosinophilia.[2]
Ovalbumin-Induced AsthmaBALB/c MiceNot specifiedIntraperitonealSuppressed airway hyperresponsiveness (less effective than demethylthis compound).[2]
Zymosan-Induced Airway InflammationBALB/c MiceNot specifiedIntraperitonealInhibited the increase in airway hyperreactivity and inflammation.[3]

Experimental Protocols

In Vitro Chitinase Inhibition Assay

This protocol describes a general method for determining the inhibitory effect of this compound on chitinase activity using a fluorogenic substrate.

Materials:

  • Purified chitinase enzyme

  • This compound

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)

  • Fluorogenic substrate (e.g., 4-methylumbelliferyl N,N',N''-triacetyl-β-D-chitotrioside)

  • Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.5)

  • 96-well microplate

  • Fluorometer

Procedure:

  • Prepare a series of this compound dilutions in the assay buffer.

  • In a 96-well plate, add a fixed amount of chitinase enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at the desired temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate at the reaction temperature for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution to each well.

  • Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer (e.g., excitation at 360 nm and emission at 450 nm).

  • Calculate the percentage of inhibition for each this compound concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vivo Evaluation of Insecticidal Activity (Molting Inhibition)

This protocol outlines a method for assessing the in vivo insecticidal efficacy of this compound by observing its effect on larval molting.

Materials:

  • Insect larvae (e.g., Bombyx mori or Leucania separata)

  • This compound dissolved in a suitable solvent (e.g., sterile saline)

  • Microinjection apparatus

  • Rearing containers with appropriate diet

  • Incubator with controlled temperature and humidity

Procedure:

  • Synchronize a population of insect larvae to the same developmental stage (e.g., freshly molted fourth-instar larvae).

  • Prepare different doses of this compound for injection.

  • Inject a precise volume of the this compound solution into the hemocoel of each larva. A control group should be injected with the solvent alone.

  • Place the treated and control larvae in individual rearing containers with an adequate food supply.

  • Maintain the larvae under controlled environmental conditions (e.g., 25°C, 70% relative humidity).

  • Monitor the larvae daily for signs of molting and mortality.

  • Record the number of larvae that fail to molt successfully or die at each dose.

  • Calculate the percentage of molting inhibition for each dose compared to the control group.

  • Determine the EI50 (50% ecdysis-inhibitory dose) by plotting the percentage of molting inhibition against the this compound dose.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy invitro_start Prepare this compound Dilutions invitro_enzyme Add Chitinase Enzyme invitro_start->invitro_enzyme invitro_incubate Pre-incubate with Inhibitor invitro_enzyme->invitro_incubate invitro_reaction Add Fluorogenic Substrate invitro_incubate->invitro_reaction invitro_stop Stop Reaction invitro_reaction->invitro_stop invitro_measure Measure Fluorescence invitro_stop->invitro_measure invitro_analyze Calculate IC50 invitro_measure->invitro_analyze invivo_start Prepare this compound Doses invivo_inject Inject Larvae invivo_start->invivo_inject invivo_rear Rear Larvae invivo_inject->invivo_rear invivo_observe Monitor Molting & Mortality invivo_rear->invivo_observe invivo_analyze Calculate EI50 invivo_observe->invivo_analyze

Caption: Experimental workflows for evaluating the in vitro and in vivo efficacy of this compound.

signaling_pathway cluster_streptomyces Streptomyces Cell chitin Chitin (External Signal) chi65S Chi65S (Sensor Kinase) chitin->chi65S Activates membrane chi65R Chi65R (Response Regulator) chi65S->chi65R Phosphorylates chitinase_gene Chitinase Gene chi65R->chitinase_gene Activates Transcription chitinase_protein Chitinase (Enzyme) chitinase_gene->chitinase_protein Translation chitinase_protein->chitin Degrades This compound This compound (Inhibitor/Signal) This compound->chi65S Enhances Signaling This compound->chitinase_protein Inhibits (at high conc.)

Caption: this compound's dual role in Streptomyces: chitinase inhibition and signaling.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Allosamidin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Allosamidin, a potent chitinase inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound Disposal: A Step-by-Step Protocol

The disposal of this compound, as with any laboratory chemical, must be approached with a clear and systematic plan to minimize risks to personnel and the environment. The following protocol outlines the necessary steps for the safe disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes:

  • Safety Goggles: To protect the eyes from any potential splashes or airborne particles.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing from contamination.

Step 2: Waste Segregation

Proper segregation of chemical waste is a critical first step. This compound waste should be categorized and collected at the point of generation.

  • Solid Waste: Collect unused or expired this compound, as well as any contaminated materials such as weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 3: Container Labeling

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The concentration and quantity of the waste.

  • The date of accumulation.

  • The name of the principal investigator or laboratory contact.

Step 4: Storage of Waste

Store this compound waste in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are tightly sealed to prevent spills or evaporation.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Secondary containment, such as a chemical-resistant tray, is highly recommended.

Step 5: Disposal Request

Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its disposal through your organization's EHS department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary for this compound Disposal

For quick reference, the following table summarizes key parameters based on general laboratory chemical safety guidelines.

ParameterGuideline
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat
Waste Container Type Solid: Labeled, sealed, compatible container. Liquid: Labeled, sealed, leak-proof, compatible container.
Waste Segregation Separate solid and liquid waste streams. Do not mix with incompatible chemicals.
Labeling Requirements "Hazardous Waste," "this compound," concentration, quantity, date, lab contact.
Storage Location Designated, secure satellite accumulation area.
Storage Conditions Cool, dry, well-ventilated, in secondary containment.
Disposal Method Via institutional EHS or licensed hazardous waste contractor.

Experimental Protocols

The disposal procedures outlined above are based on established best practices for laboratory chemical waste management. Specific experimental protocols generating this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset of the experiment.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following workflow diagram illustrates the logical steps from handling to final disposal.

Allosamidin_Disposal_Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate label_solid Label Solid Waste Container: 'Hazardous Waste - this compound' segregate->label_solid Solid Waste label_liquid Label Liquid Waste Container: 'Hazardous Waste - this compound' segregate->label_liquid Liquid Waste store Store in Designated Satellite Accumulation Area label_solid->store label_liquid->store request_pickup Request Waste Pickup (via EHS/Contractor) store->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

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Feasible Synthetic Routes

Reactant of Route 1
Allosamidin
Reactant of Route 2
Allosamidin

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